molecular formula C13H18N2O B11791395 N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide

N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide

Katalognummer: B11791395
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: PNJJTGJUJKGJDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide (CAS 1491331-76-0) is a chemical compound belonging to the class of pyrrolidine carboxamides, which have been identified as a novel series of potent inhibitors of the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis . The pyrrolidine ring system is a privileged structure in medicinal chemistry, known for its versatility and presence in compounds with a wide range of biological activities . This compound is of significant interest in infectious disease research. Pyrrolidine carboxamides have been discovered through high-throughput screening as direct inhibitors of InhA, a key enzyme in the mycobacterial fatty acid synthesis pathway and a validated target for antituberculosis agents . Research into such inhibitors is critical in the global effort to combat multidrug-resistant tuberculosis (MDR-TB), as they can potentially circumvent resistance mechanisms associated with frontline prodrugs like isoniazid . Furthermore, structurally similar pyrrolidine carboxamide compounds have been utilized as potent, selective, small-molecule inhibitors in other research areas, such as cancer studies, highlighting the broader research utility of this chemical scaffold . With a molecular formula of C13H18N2O and a molecular weight of 218.30 g/mol, this product is supplied for laboratory research applications . It is intended for use by qualified researchers in vitro. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Eigenschaften

Molekularformel

C13H18N2O

Molekulargewicht

218.29 g/mol

IUPAC-Name

N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H18N2O/c1-10-5-3-6-11(9-10)15(2)13(16)12-7-4-8-14-12/h3,5-6,9,12,14H,4,7-8H2,1-2H3

InChI-Schlüssel

PNJJTGJUJKGJDD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N(C)C(=O)C2CCCN2

Herkunft des Produkts

United States
Foundational & Exploratory

"N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide" synthesis and characterization

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide

Introduction

The pyrrolidine-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Its rigid, cyclic structure provides a defined orientation for appended functional groups, making it an attractive template for designing ligands that interact with specific biological targets. The synthesis of derivatives, such as N-substituted pyrrolidine-2-carboxamides, has been a subject of considerable interest for developing novel therapeutic agents, including anticonvulsants and enzyme inhibitors.[2][3]

This technical guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of a specific derivative, N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide . Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It elucidates the underlying chemical principles, explains the rationale behind procedural choices, and establishes a self-validating workflow to ensure the identity and purity of the final compound. We will detail a proposed, robust synthetic route, outline state-of-the-art characterization techniques, and present the expected analytical data for this novel molecule.

Part 1: Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests two primary bond disconnections, leading to two potential synthetic pathways. The key disconnections are at the amide C-N bond and the N-methyl bond of the pyrrolidine ring.

G cluster_route_a Route A: Late-Stage N-Methylation cluster_route_b Route B: Direct Amidation target N-Methyl-N-(m-tolyl)pyrrolidine- 2-carboxamide amide N-(m-tolyl)pyrrolidine- 2-carboxamide amide->target N-Methylation methyl_halide Methyl Halide (e.g., CH3I) methyl_halide->amide proline_deriv_a Activated L-Proline Derivative proline_deriv_a->amide Amidation m_toluidine m-Toluidine m_toluidine->proline_deriv_a proline_deriv_b Activated L-Proline Derivative proline_deriv_b->target Amidation n_methyl_m_toluidine N-methyl-m-toluidine n_methyl_m_toluidine->proline_deriv_b

Caption: Retrosynthetic analysis of the target compound.

Strategic Choice: Route B - Direct Amidation

While both routes are chemically feasible, Route A introduces an additional methylation step on a secondary amide nitrogen, which can sometimes present challenges with selectivity and require strong bases.[4] Route B offers a more convergent and efficient approach by coupling an appropriately protected proline derivative directly with commercially available N-methyl-m-toluidine. This strategy reduces the number of synthetic steps and simplifies purification, making it the preferred pathway for this guide.

The forward synthesis will therefore proceed as follows:

  • Protection: The secondary amine of L-proline will be protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent self-condensation and ensure selective reaction at the carboxylic acid.

  • Amide Coupling: The Boc-protected L-proline will be coupled with N-methyl-m-toluidine using a standard peptide coupling agent.

  • Deprotection: The Boc protecting group will be removed under acidic conditions to yield the final target compound.

Part 2: Detailed Experimental Protocol (Proposed)

This protocol is designed as a self-validating system. Each step includes in-process checks (e.g., TLC) to ensure the reaction has proceeded as expected before moving to the next stage.

Materials & Reagents:

  • L-Proline

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dioxane

  • Sodium Hydroxide (NaOH)

  • N-methyl-m-toluidine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Step 1: Synthesis of N-Boc-L-proline

This initial step protects the pyrrolidine nitrogen, a crucial prerequisite for selective amide bond formation. The use of a biphasic solvent system (dioxane/water) with a mild base ensures efficient reaction.

  • Dissolution: Dissolve L-proline (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH (2.0 equiv.). Stir the mixture in an ice bath until a clear solution is obtained.

  • Addition of Boc Anhydride: To the cold, stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in 1,4-dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).

  • In-Process Check (TLC): Monitor the reaction completion by TLC (Mobile Phase: 10% Methanol in DCM). The starting material (L-proline) will remain at the baseline, while the product will show a higher Rf value.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl in an ice bath.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield N-Boc-L-proline as a white solid or viscous oil. The product is typically used in the next step without further purification.

Step 2: Amide Coupling to form Boc-N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide

This is the key bond-forming step. The use of coupling agents like DCC or EDC with an additive like HOBt minimizes side reactions and prevents racemization of the chiral center.[2]

  • Reagent Dissolution: Dissolve N-Boc-L-proline (1.0 equiv.), N-methyl-m-toluidine (1.05 equiv.), and HOBt (1.1 equiv.) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add DCC or EDC (1.1 equiv.) to the cold solution. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • In-Process Check (TLC): Monitor the reaction using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the N-Boc-L-proline spot and the appearance of a new, higher Rf product spot indicates reaction progression.

  • Work-up:

    • If DCC was used, filter off the DCU precipitate and wash the solid with DCM.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic solution sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure, protected intermediate.

Step 3: Deprotection to Yield N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide

The final step involves the removal of the acid-labile Boc group. TFA is highly effective for this transformation, and the reaction is typically clean and rapid.

  • Reaction Setup: Dissolve the purified Boc-protected intermediate (1.0 equiv.) in anhydrous DCM (approx. 0.1 M concentration).

  • TFA Addition: To this solution, add an equal volume of trifluoroacetic acid (TFA).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • In-Process Check (TLC): Monitor the reaction until the starting material is fully consumed. The product will be more polar and have a lower Rf value (often staying at the baseline in the previous TLC system).

  • Work-up:

    • Remove the DCM and TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).

    • Dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8).

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide .

Caption: Overview of the proposed synthetic workflow.

Part 3: Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques provide a comprehensive analytical profile.

Expected Analytical Data

The data below are predicted values based on the chemical structure and standard spectroscopic principles. Actual experimental values should be compared against these benchmarks.

Analytical Technique Expected Result
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
Mass Spec (ESI+) Expected [M+H]⁺: 219.15
¹H NMR (400 MHz, CDCl₃) δ ~7.1-7.4 (m, 4H, Ar-H), ~3.8 (dd, 1H, N-CH-CO), ~3.3 (s, 3H, N-CH₃), ~3.1-3.3 (m, 2H, pyrrolidine CH₂), ~2.4 (s, 3H, Ar-CH₃), ~1.8-2.2 (m, 4H, pyrrolidine CH₂)
¹³C NMR (100 MHz, CDCl₃) δ ~173 (C=O), ~144 (Ar-C), ~139 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~127 (Ar-CH), ~124 (Ar-CH), ~60 (N-CH-CO), ~47 (pyrrolidine CH₂), ~37 (N-CH₃), ~30 (pyrrolidine CH₂), ~25 (pyrrolidine CH₂), ~21 (Ar-CH₃)
IR (ATR, cm⁻¹) ~3300-3500 (secondary amine N-H, if any impurity), ~2970 (C-H alkane), ~1640 (C=O amide), ~1600, 1490 (C=C aromatic)
Purity (HPLC) >95% (typical target)
Characterization Workflow

A logical workflow ensures that each analytical technique builds upon the last, from initial purity assessment to definitive structural confirmation.

G Crude Crude Product from Work-up TLC TLC Analysis (Purity/Spot Check) Crude->TLC Column Column Chromatography (Purification) TLC->Column Pure Purified Fractions Column->Pure NMR ¹H and ¹³C NMR (Structural Elucidation) Pure->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Corroborates Structure IR IR Spectroscopy (Functional Group ID) MS->IR Corroborates Structure HPLC HPLC Analysis (Final Purity Assessment) IR->HPLC Final Characterized Compound (>95% Purity) HPLC->Final

Caption: Recommended workflow for product characterization.

Expert Insights on Characterization:

  • ¹H NMR: Pay close attention to the region between 3.0 and 4.0 ppm. The diastereotopic protons of the pyrrolidine ring adjacent to the nitrogen and the alpha-proton will present complex multiplets. The presence of rotamers, common in proline-containing amides, may lead to broadening or duplication of certain peaks, particularly for the N-methyl and alpha-proton signals.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental composition, providing an exact mass that matches the molecular formula C₁₃H₁₈N₂O.

  • Purity: HPLC analysis using a suitable C18 column with a mobile phase such as acetonitrile/water with 0.1% TFA will provide a quantitative measure of purity. A single major peak is indicative of a pure compound.

Conclusion

This guide presents a robust and scientifically sound strategy for the synthesis and characterization of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide . By following the proposed direct amidation route and the systematic characterization workflow, researchers can confidently prepare and validate this novel compound. The detailed protocols and expert insights provided herein are grounded in established chemical principles, offering a reliable blueprint for chemists in both academic and industrial settings. The successful synthesis of this molecule opens avenues for its evaluation in various biological assays and its use as a scaffold for the development of next-generation therapeutics.

References

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, PMC. [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, MDPI. [Link]

  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, Beilstein Journals. [Link]

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. Organic Chemistry Frontiers, RSC Publishing. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, MDPI. [Link]

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Publishing. [Link]

  • N-alkylation of amides and imides.
  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Synthesis and Spectral Study of N,N-diethyl-2-methyl-1- tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. ResearchGate. [Link]

  • Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Journal of Medicinal Chemistry, PMC. [Link]

  • Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Science Alert. [Link]

  • (2S)-N-methylpyrrolidine-2-carboxamide. PubChem, CID 10374482. [Link]

  • N-methylpyrrolidine-2-carboxamide. PubChem, CID 14073003. [Link]

  • Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Chemistry, Open Access Journals. [Link]

Sources

N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide: Structural Dynamics, Synthesis, and Application in PolQ Targeted Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of precision oncology, targeting the DNA Damage Response (DDR) network has yielded breakthrough therapies. While PARP inhibitors have successfully exploited homologous recombination (HR) deficiencies (e.g., BRCA1/2 mutations), acquired resistance remains a critical clinical hurdle. Enter DNA Polymerase Theta (PolQ) , a key enzyme in the Microhomology-Mediated End Joining (MMEJ) pathway[1].

N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide and its stereospecific derivatives (particularly the (2S,4S)-4-hydroxy variant) serve as highly specialized, chiral pharmacophore building blocks. These intermediates are critical in the synthesis of next-generation PolQ inhibitors, such as those developed by Artios Pharma[1][2]. This whitepaper dissects the physicochemical properties, structural biology rationale, and self-validating synthetic methodologies required to handle and synthesize this crucial intermediate.

Chemical Architecture & Physicochemical Profiling

The core scaffold consists of a pyrrolidine ring bearing a carboxamide at the C2 position. The amide nitrogen is di-substituted with a methyl group and an m-tolyl (3-methylphenyl) group. This specific substitution pattern is not arbitrary; it is a meticulously designed bioisosteric module intended to lock the molecule into a bioactive conformation.

Quantitative Data Summary
ParameterCore Scaffold(2S,4S)-4-Hydroxy Variant
IUPAC Name N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide(2S,4S)-4-hydroxy-N-methyl-N-(m-tolyl)pyrrolidine-2-carboxamide
Molecular Formula C₁₃H₁₈N₂OC₁₃H₁₈N₂O₂
Molecular Weight 218.30 g/mol 234.30 g/mol
Stereocenters 1 (C2)2 (C2, C4)
H-Bond Donors 1 (Pyrrolidine NH)2 (Pyrrolidine NH, Hydroxyl OH)
H-Bond Acceptors 2 (C=O, Amine N)3 (C=O, Amine N, Hydroxyl O)
LogP (Predicted) ~2.1~1.2
Role in Synthesis Hydrophobic pocket binderEnhanced H-bonding anchor[3]

Mechanistic Rationale: PolQ Inhibition & Synthetic Lethality

To understand the value of this chemical building block, one must understand the biological target. PolQ is a multifunctional enzyme comprising an N-terminal helicase domain and a C-terminal low-fidelity DNA polymerase domain[3]. In normal cells, DNA double-strand breaks (DSBs) are repaired by high-fidelity Homologous Recombination (HR). However, in HR-deficient (HRD) tumors, cells become hyper-dependent on the error-prone MMEJ pathway for survival[1].

Inhibiting PolQ in these HRD cells induces synthetic lethality —a phenomenon where the simultaneous loss of two compensatory pathways leads to cell death, sparing healthy cells that retain functional HR[3].

MMEJ_Pathway DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB->HR Normal Cells MMEJ Microhomology-Mediated End Joining (Alt-NHEJ) DSB->MMEJ HR-Deficient Cancer Cells PolQ DNA Polymerase Theta (PolQ) Upregulated MMEJ->PolQ Survival Tumor Cell Survival (Resistance) PolQ->Survival DNA Repair Death Synthetic Lethality (Tumor Cell Death) PolQ->Death If Inhibited Inhibitor PolQ Inhibitor (Pyrrolidine-2-carboxamide deriv.) Inhibitor->PolQ Blockade

Fig 1: Synthetic lethality via PolQ inhibition in HR-deficient cells.

Structural Biology: The Role of the Pharmacophore

When the final API (e.g.,) binds to the PolQ polymerase domain, the N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide moiety plays three critical roles[4]:

  • Conformational Restriction via N-Methylation: Secondary amides naturally exist in a trans conformation. By methylating the amide nitrogen, the energy barrier between cis and trans rotamers is lowered, forcing the molecule into a specific bioactive geometry. This pre-organization eliminates the entropic penalty that would otherwise occur upon binding.

  • Hydrophobic Anchoring: The m-tolyl group projects into a lipophilic sub-pocket within the enzyme's active site. The meta-methyl substitution provides optimal steric bulk without clashing with the pocket walls.

  • Rigid Vectoring: The chiral pyrrolidine ring acts as a rigid vector, directing the rest of the molecule (typically a substituted pyridine or quinoline attached to the pyrrolidine nitrogen) toward the catalytic magnesium ions of the polymerase domain[2][4].

Experimental Methodology: Self-Validating Synthesis

The following protocol details the synthesis of the critical (2S,4S)-4-hydroxy variant of the title compound. As an Application Scientist, I mandate that every synthetic step must be self-validating; you must prove the success of step n before proceeding to step n+1 .

Synthesis N1 Boc-L-Proline (or 4-OH derivative) N2 m-Toluidine Coupling (HATU/DIPEA) N1->N2 N3 N-Methylation (NaH, MeI) N2->N3 N4 Boc Deprotection (TFA or HCl) N3->N4 N5 N-Methyl-N-(m-tolyl) pyrrolidine-2-carboxamide N4->N5

Fig 2: Step-by-step synthetic workflow of the pyrrolidine core.
Step 1: Amide Coupling (Formation of the Secondary Amide)
  • Causality: m-Toluidine is a relatively weak nucleophile (aniline derivative), and the secondary amine of the proline derivative is sterically hindered. Standard carbodiimides (like EDC) will result in poor yields and potential epimerization at the C2 chiral center. HATU is chosen for its superior kinetics and ability to preserve stereochemical integrity.

  • Procedure:

    • Dissolve Boc-cis-4-hydroxy-L-proline (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir for 15 minutes to form the active ester.

    • Add m-toluidine (1.1 eq) and stir at room temperature for 12 hours.

  • In-Process Validation: Perform TLC (Hexane:EtOAc 1:1). The starting proline derivative (visualized via ninhydrin stain) must be completely consumed. The product will be UV-active.

Step 2: N-Methylation (Conformational Locking)
  • Causality: The amide proton must be replaced with a methyl group to lock the rotameric state. Sodium hydride (NaH) quantitatively deprotonates the relatively acidic amide (pKa ~15), allowing the highly electrophilic Methyl Iodide (MeI) to attack. This must be done before Boc deprotection to prevent methylation of the pyrrolidine nitrogen.

  • Procedure:

    • Dissolve the intermediate from Step 1 in anhydrous THF and cool to 0°C under N₂.

    • Carefully add NaH (60% dispersion in mineral oil, 1.5 eq). Stir until H₂ evolution ceases.

    • Add MeI (1.5 eq) dropwise. Allow to warm to RT and stir for 4 hours.

  • In-Process Validation: LC-MS must confirm a mass shift of +14 Da. FTIR analysis should show the complete disappearance of the sharp amide N-H stretch at ~3300 cm⁻¹.

Step 3: Boc Deprotection (Liberating the Scaffold)
  • Causality: The tert-butyloxycarbonyl (Boc) group is acid-labile. Trifluoroacetic acid (TFA) cleanly removes it, generating CO₂ and isobutylene gas, which drives the reaction to irreversible completion.

  • Procedure:

    • Dissolve the methylated intermediate in Dichloromethane (DCM).

    • Add TFA to achieve a 20% v/v solution. Stir at RT for 2 hours.

    • Concentrate under reduced pressure and neutralize with saturated NaHCO₃ to yield the free base.

  • Final Validation: Yields the target: (2S,4S)-4-hydroxy-N-methyl-N-(m-tolyl)pyrrolidine-2-carboxamide .

Analytical Characterization

Rigorous analytical characterization is required to confirm the structural and stereochemical fidelity of the synthesized intermediate. Based on established pharmaceutical patent data[3], the purified (2S,4S)-4-hydroxy variant exhibits the following Nuclear Magnetic Resonance (NMR) profile:

  • ¹H NMR (400 MHz, DMSO-d₆) δ ppm:

    • 7.35 (t, J = 7.7 Hz, 1H, aromatic)

    • 7.24 - 6.92 (m, 3H, aromatic)

    • 4.60 (d, J = 4.3 Hz, 1H, hydroxyl OH)

    • 4.18 - 3.91 (m, 1H, chiral C4-H)

    • 3.17 (d, J = 4.7 Hz, N-CH₃)

Note: The presence of the N-methyl doublet/multiplet and the distinct splitting of the aromatic protons confirm the successful N-methylation and the intact m-tolyl ring system.

Future Perspectives

The synthesis and optimization of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide derivatives represent a masterclass in structure-based drug design. By pre-organizing the molecule to fit the PolQ active site, medicinal chemists can achieve sub-nanomolar IC₅₀ values. Moving forward, these building blocks are not only pivotal for standalone PolQ inhibitors but are actively being investigated in combination therapies with PARP inhibitors, and as agents to reduce off-target integration events in CRISPR-Cas9 gene editing platforms[5].

References

  • Artios Pharma Limited.Heterocyclic compounds for use in the treatment of cancer (WO2021028643A1). WIPO / Google Patents.
  • Kent, T., Chandramouly, G., McDevitt, S. M., et al. Mechanism of microhomology-mediated end-joining promoted by human DNA polymerase θ. Nature Structural & Molecular Biology (2015), 22(3), 230-237. URL:[Link]

  • Ceccaldi, R., Liu, J. C., Amunugama, R., et al. Homologous-recombination-deficient tumours are dependent on DNA polymerase θ. Nature (2015), 518(7538), 258-262. URL:[Link]

  • SureChEMBL Database. Compound Details: SCHEMBL29658956. European Bioinformatics Institute (EMBL-EBI). URL:[Link]

Sources

Structural and Synthetic Profiling of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide: A Key Scaffold in Targeted Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural rigidity and functional versatility of pyrrolidine-based scaffolds are paramount. N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide represents a highly specialized intermediate pharmacophore, predominantly utilized in the synthesis of advanced heterocyclic therapeutics targeting DNA damage response (DDR) pathways.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical identification. Here, we will dissect the nomenclature, the causality behind its synthetic methodology, and the self-validating analytical systems required to ensure its integrity before downstream functionalization.

Chemical Identity, Nomenclature, and Registry Status

The precise identification of pharmaceutical intermediates is often complicated by their transient nature in synthetic pipelines.

  • IUPAC Name: N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide

  • CAS Registry Number Status: The exact, unsubstituted base molecule is typically generated in situ as a proprietary intermediate and lacks a singular, universally indexed public CAS number in standard repositories [1]. However, highly substituted derivatives and structural analogs are rigorously cataloged. For instance, the complex derivative (2S,3R)-1-(3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)-3-hydroxy-N-methyl-N-(m-tolyl)pyrrolidine-2-carboxamide is registered under CAS 2603528-97-6 [2], and the simpler related fragment N-methylpyrrolidine-2-carboxamide is indexed as CAS 137693-34-6 [3].

The structural logic of this molecule relies on two key features:

  • The Secondary Amine (Pyrrolidine N1): Left unprotected in the final intermediate, this nitrogen serves as the critical nucleophilic vector for late-stage diversification (e.g., SNAr reactions with halogenated pyridines).

  • The Tertiary Amide: The N-methyl substitution restricts the conformational flexibility of the amide bond, locking the m-tolyl group into a specific spatial orientation necessary for target binding.

Table 1: Quantitative Chemical & Physical Parameters
ParameterValue / Description
IUPAC Name N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Monoisotopic Mass 218.1419 Da
Hydrogen Bond Donors 1 (Pyrrolidine NH)
Hydrogen Bond Acceptors 2 (Amide C=O, Pyrrolidine N)
Rotatable Bonds 2 (Restricted by tertiary amide rotamers)
Stereocenters 1 (C2 of the pyrrolidine ring, typically S or R)

Pharmacological Rationale: Targeting Alt-NHEJ

This specific scaffold has gained significant traction in the development of inhibitors targeting Polymerase Theta (Polθ) , a key enzyme in the Microhomology-Mediated End-Joining (MMEJ) pathway [1]. In cancers with Homologous Recombination (HR) deficiencies (such as BRCA1/2 mutations), cells become fatally reliant on MMEJ for DNA Double-Strand Break (DSB) repair.

By functionalizing the pyrrolidine nitrogen of this scaffold, researchers create potent inhibitors that block Polθ. This induces synthetic lethality , selectively driving apoptosis in cancer cells while sparing healthy, HR-proficient tissue.

MMEJ_Pathway DSB DNA Double-Strand Break HR Homologous Recombination (BRCA1/2 Dependent) DSB->HR Primary Repair MMEJ Microhomology-Mediated End-Joining (MMEJ) DSB->MMEJ Alt-NHEJ Pathway PolTheta Polymerase Theta (Polθ) MMEJ->PolTheta CellDeath Synthetic Lethality (Cancer Cell Death) PolTheta->CellDeath When HR is deficient Inhibitor Pyrrolidine-2-carboxamide Scaffold Inhibitor->PolTheta Inhibition

Signaling logic of MMEJ pathway inhibition leading to synthetic lethality in HR-deficient cells.

Synthetic Methodology: Causality & Execution

The synthesis of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide requires strict control over the C2 stereocenter. Standard coupling agents (like DCC or EDC) often lead to oxazolone formation and subsequent racemization. To prevent this, we utilize Propylphosphonic anhydride (T3P) .

Step-by-Step Protocol
  • Activation: Dissolve 1.0 equivalent of Boc-L-proline in anhydrous Dichloromethane (DCM). Add 3.0 equivalents of Pyridine. Causality: Pyridine acts as a mild base that prevents the over-acidification of the reaction matrix, suppressing early Boc-deprotection.

  • Coupling: Cool the mixture to 0°C. Dropwise, add 1.2 equivalents of N-methyl-m-toluidine, followed by 1.5 equivalents of T3P (50% solution in EtOAc). Causality: T3P activates the carboxylic acid without forming a highly reactive, racemization-prone intermediate. The N-methyl group on the aniline prevents secondary amide formation.

  • Self-Validating Workup: Stir at room temperature for 12 hours. Quench with water. Extract with DCM, and wash the organic layer with 1M HCl, followed by saturated NaHCO₃. Causality: T3P byproducts are entirely water-soluble. If the organic layer shows impurities on TLC post-wash, it inherently validates that side-reactions occurred, rather than residual coupling agent contamination.

  • Deprotection: Dissolve the isolated Boc-intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature.

  • Isolation: Concentrate under reduced pressure. Neutralize the resulting TFA salt with basic ion-exchange resin (or 2M NaOH extraction) to yield the free base of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide.

Synthetic_Workflow Step1 1. Amide Coupling Boc-Proline + N-methyl-m-toluidine Step2 2. Intermediate Isolation Boc-Protected Amide Step1->Step2 Reagent1 T3P, Pyridine, DCM (Minimizes Epimerization) Reagent1->Step1 Step3 3. Boc Deprotection TFA in DCM Step2->Step3 Step4 4. Final Product N-Methyl-N-(m-tolyl)pyrrolidine -2-carboxamide Step3->Step4 QC Self-Validating QC LC-MS & Chiral HPLC Step4->QC

Step-by-step synthetic workflow and self-validating quality control for the target scaffold.

Self-Validating Analytical Protocols

In drug development, analytical protocols must be designed to automatically flag structural failures. For this scaffold, the tertiary amide bond introduces a specific analytical challenge: rotamers .

Variable-Temperature NMR (VT-NMR)

Because rotation around the C–N tertiary amide bond is sterically hindered by the N-methyl and m-tolyl groups, standard ¹H NMR at 25°C will often display "peak doubling" (two distinct sets of signals for the pyrrolidine protons).

  • The Self-Validating Test: Do not assume these extra peaks are diastereomeric impurities. Instead, perform VT-NMR at 80°C in DMSO-d₆. If the compound is pure, the thermal energy will overcome the rotational barrier, and the twin peaks will coalesce into a single, sharp set of signals. If the peaks do not coalesce, the batch is inherently flagged for chemical impurity.

Chiral HPLC

To validate that the T3P coupling successfully prevented epimerization at the C2 position, run the final product through a Chiralcel OD-H column. The presence of a single peak validates enantiomeric excess (ee > 99%). The appearance of a secondary peak immediately invalidates the coupling temperature controls.

References

  • Artios Pharma Ltd. "Heterocyclic compounds for use in the treatment of cancer." Google Patents, WO2021028643A1, 2021.
  • NextSDS. "(2S,3R)-1-(3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)-3-hydroxy-N-methyl-N-(m-tolyl)pyrrolidine-2-carboxamide." NextSDS Substance Database. Available at:[Link]

  • PubChem. "N-methylpyrrolidine-2-carboxamide." National Center for Biotechnology Information. Available at:[Link]

"N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Spectral Search

I've started a thorough investigation, seeking spectroscopic data for "N-Methyl- N-(m-tolyl)pyrrolidine-2-carboxamide". My current focus is on NMR (¹H and ¹³C), IR, and Mass Spectrometry. I am now transitioning to locate relevant experimental protocols for obtaining the spectra.

Expanding Protocol Search

I'm now expanding my search for experimental protocols. Beyond standard spectroscopic techniques (NMR, IR, MS), I'm digging into sources that discuss rationale for parameter choices. I'm also hunting for context on the compound's synthesis and potential impurities to help interpret the spectra. I'm also trying to determine if there are similar compounds that might provide some insight.

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N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide: The Core Pharmacophore in Allosteric DNA Polymerase Theta (Polθ) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: Targeting TMEJ in Precision Oncology

The chemical moiety N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide serves as the foundational pharmacophore for a breakthrough class of precision oncology drugs targeting DNA Polymerase Theta (Polθ, encoded by the POLQ gene)[1][2]. Polθ is the central enzymatic driver of Theta-Mediated End Joining (TMEJ), also known as Microhomology-Mediated End Joining (MMEJ), which is an alternative DNA double-strand break (DSB) repair pathway[3].

While largely dispensable in healthy cells, TMEJ becomes a critical survival mechanism in cancer cells harboring Homologous Recombination Deficiencies (HRD), such as those with BRCA1/2 mutations[2][4]. By integrating this pyrrolidine-2-carboxamide fragment, researchers have developed potent, allosteric Polθ inhibitors—most notably ART558 and ART812—that induce synthetic lethality in HR-deficient tumors[5][6].

Structural Biology & Pharmacophore Causality

The rational design of Polθ inhibitors required overcoming the highly conserved nature of polymerase active sites. Instead of competing with natural dNTPs, the N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide core was optimized to target a unique allosteric pocket located in the finger subdomain of Polθ[6].

  • Pyrrolidine Core: The rigid (2S,3R) or (2S,4S) pyrrolidine ring dictates the precise 3D trajectory of the molecule. It acts as a structural scaffold that minimizes the entropic penalty upon target engagement[1][7].

  • N-Methyl Substitution: The addition of the N-methyl group on the amide nitrogen is a critical design choice. It prevents unfavorable hydrogen bond donation and restricts the amide bond to a specific rotameric state, locking the molecule into its bioactive conformation[6].

  • m-Tolyl Group: The 3-methylphenyl (m-tolyl) ring inserts deeply into a lipophilic allosteric pocket. This interaction physically restricts the movement of the O-O1 helices, trapping the enzyme in a "closed" conformation and preventing the conformational cycling necessary for DNA synthesis[6].

TMEJ_Pathway DSB DNA Double-Strand Break HR Homologous Recombination (BRCA1/2 Dependent) DSB->HR Primary TMEJ Theta-Mediated End Joining (Polθ Dependent) DSB->TMEJ Backup Survival Cancer Cell Survival HR->Survival TMEJ->Survival BRCA_Mut BRCA1/2 Mutation BRCA_Mut->HR Blocks Death Synthetic Lethality BRCA_Mut->Death Inhibitor Polθ Inhibitor (ART558 / ART812) Inhibitor->TMEJ Blocks Inhibitor->Death

Figure 1: Synthetic lethality paradigm exploiting Polθ inhibition in HR-deficient cancer cells.

Quantitative Profiling: ART558 and ART812

The integration of the N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide fragment led to the discovery of ART558 (an in vitro probe) and its optimized, orally bioavailable successor, ART812[6][8]. Both compounds exhibit nanomolar potency and exceptional selectivity over other mammalian polymerases[9][10].

CompoundTargetBiochemical IC₅₀Cellular TMEJ EC₅₀BioavailabilityPrimary Application
ART558 Polθ7.9 nM150 nMPoor (In vitro)Cellular Probe / Mechanism Studies
ART812 Polθ7.6 nM240 nMHigh (Oral)In Vivo Probe / Xenograft Models

Data aggregated from biochemical and cellular profiling studies[6][8][9][10].

Self-Validating Experimental Workflows

To rigorously evaluate compounds containing the N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide core, we employ a two-tiered, self-validating screening cascade.

Protocol 1: Biochemical Allosteric Trapping Assay (PicoGreen)
  • Objective: Quantify direct inhibition of Polθ polymerase activity[4].

  • Causality: Polθ synthesizes dsDNA from a primer-template junction. PicoGreen dye selectively intercalates into dsDNA, providing an amplification-free, direct fluorescent readout of polymerase extension. Allosteric trapping by the pyrrolidine-2-carboxamide core halts dsDNA synthesis, yielding a dose-dependent signal decrease.

  • Self-Validating Mechanism: The assay is multiplexed with a catalytically dead Polθ mutant (negative control) to establish the baseline fluorescence, and a parallel reaction using the Klenow fragment to confirm that the inhibitor does not promiscuously bind DNA or non-specifically inhibit all polymerases[5].

Step-by-Step Methodology:

  • Prepare a reaction master mix containing 10 nM full-length recombinant Polθ, 50 nM primer-template DNA, and 100 μM dNTPs in assay buffer (Tris-HCl, pH 7.5).

  • Dispense compounds (e.g., ART558) in a 10-point dose-response titration ensuring the final DMSO concentration remains <1%.

  • Initiate the reaction by adding 5 mM MgCl₂ and incubate at 37°C for 30 minutes.

  • Quench the reaction with 25 mM EDTA to chelate Mg²⁺ and halt catalysis.

  • Add PicoGreen reagent (1:200 dilution) and measure fluorescence (Ex 480 nm / Em 520 nm).

Protocol 2: Cellular TMEJ Reporter Assay
  • Objective: Measure the functional inhibition of TMEJ in living cells[5].

  • Causality: Endogenous TMEJ is difficult to isolate from NHEJ. By transfecting cells with an extrachromosomal plasmid containing a specific DSB flanked by microhomologies, repair is forced through the TMEJ pathway. Successful repair restores the reading frame of a NanoLuciferase reporter.

  • Self-Validating Mechanism: Cells are co-transfected with a constitutively active Firefly luciferase plasmid. Normalizing NanoLuciferase to Firefly luciferase ensures that signal reduction is strictly due to TMEJ inhibition, not compound cytotoxicity or variable transfection efficiency[5].

Step-by-Step Methodology:

  • Reverse-transfect U2OS cells with the NanoLuciferase TMEJ reporter plasmid and Firefly control plasmid using Lipofectamine.

  • Seed cells into 384-well plates and treat with serial dilutions of the Polθ inhibitor.

  • Incubate for 48 hours to allow for DNA repair and reporter expression.

  • Perform a dual-luciferase readout, sequentially measuring NanoLuciferase and Firefly luminescence.

  • Calculate the normalized TMEJ repair efficiency (NanoLuc/Firefly ratio) to determine the cellular EC₅₀.

Workflow Synth Pharmacophore Synthesis Biochem Biochemical Validation Synth->Biochem Cellular Cellular TMEJ Reporter Biochem->Cellular InVivo In Vivo Xenograft Cellular->InVivo

Figure 2: Self-validating experimental workflow for evaluating Polθ allosteric inhibitors.

Translational Outlook

The development of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide derivatives represents a paradigm shift in precision oncology[1]. By specifically disabling TMEJ, these compounds not only trigger synthetic lethality in BRCA-mutant cancers but also demonstrate profound synergy with PARP inhibitors (e.g., Olaparib), offering a viable strategy to overcome acquired PARPi resistance[2][10].

References

  • Title: Heterocyclic compounds for use in the treatment of cancer (WO2021028643A1)
  • Title: Discovery, Characterization, and Structure-Based Optimization of Small-Molecule In Vitro and In Vivo Probes for Human DNA Polymerase Theta Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: ART558 inhibits Polθ polymerase activity Source: Nature Communications / ResearchGate URL: [Link]

Sources

An In-depth Technical Guide to the Pyrrolidine Carboxamide Scaffold: The Case of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidine carboxamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of this structural class, centered around the specific, albeit sparsely documented, molecule: N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide . Due to the limited publicly available data on this exact compound, this guide will leverage recent patent literature on a closely related analogue, (2S,4S)-4-hydroxy-N-methyl-N-(m-tolyl)pyrrolidine-2-carboxamide, to infer its synthetic accessibility and potential biological relevance. We will delve into the historical context of pyrrolidine-containing drugs, explore plausible synthetic routes with detailed experimental protocols, and discuss the potential mechanistic avenues that warrant further investigation by researchers in drug discovery and development.

Introduction: The Prominence of the Pyrrolidine Ring in Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of many natural products and synthetic drugs.[1] Its prevalence stems from its ability to introduce conformational rigidity and serve as a versatile scaffold for stereochemically defined substitutions.[2] As a derivative of the amino acid proline, the pyrrolidine motif is frequently employed to enhance a drug's potency, selectivity, and pharmacokinetic profile.[2]

The addition of a carboxamide functional group at the 2-position of the pyrrolidine ring gives rise to the pyrrolidine-2-carboxamide scaffold. This structural motif has been explored for a wide range of therapeutic applications, including anticonvulsant[3], anticancer, and antimicrobial agents. The nitrogen atom of the carboxamide can participate in hydrogen bonding, a crucial interaction for binding to biological targets.

This guide will focus on a specific derivative, N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide , a molecule with limited direct representation in the scientific literature. However, the recent emergence of a closely related hydroxylated analogue in the patent literature for cancer therapeutics provides a compelling rationale for a detailed examination of this compound and its potential.[4]

A Note on the Discovery and History: An Emerging Landscape

The patent provides valuable insight into the potential therapeutic area of these compounds and offers a template for their synthesis. The lack of extensive historical data for the non-hydroxylated title compound presents an opportunity for novel research and development in this chemical space.

Proposed Synthesis of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide

Based on established synthetic methodologies for N-substituted pyrrolidine-2-carboxamides and drawing inspiration from the synthesis of its hydroxylated analogue, a plausible and efficient synthetic route for N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide is proposed. The synthesis originates from the readily available and chiral building block, L-proline.

Overall Synthetic Strategy

The proposed synthesis involves a three-step sequence starting from L-proline:

  • N-protection: The secondary amine of L-proline is protected to prevent side reactions during the subsequent amide coupling step. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal under acidic conditions.[5][6]

  • Amide Bond Formation: The carboxylic acid of Boc-L-proline is coupled with N-methyl-m-toluidine to form the desired amide bond. This is a critical step requiring an appropriate coupling reagent to ensure high yield and minimize racemization.

  • Deprotection: The Boc protecting group is removed from the pyrrolidine nitrogen to yield the final target compound.

This strategy is illustrated in the following workflow diagram:

Synthesis_Workflow Proline L-Proline Boc_Proline Boc-L-Proline Proline->Boc_Proline Boc₂O, Base Coupling_Step Amide Coupling with N-methyl-m-toluidine Boc_Proline->Coupling_Step Protected_Product Boc-N-Methyl-N-(m-tolyl) pyrrolidine-2-carboxamide Coupling_Step->Protected_Product Coupling Reagent Deprotection Boc Deprotection Protected_Product->Deprotection Final_Product N-Methyl-N-(m-tolyl) pyrrolidine-2-carboxamide Deprotection->Final_Product Acid

Caption: Proposed synthetic workflow for N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (Boc-L-Proline)

  • Rationale: Protection of the proline nitrogen is essential to prevent its reaction with the activated carboxylic acid in the subsequent coupling step. The Boc group is chosen for its robustness and straightforward removal.

  • Procedure:

    • Suspend L-proline (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.

    • Add a base, for example, 1N sodium hydroxide (NaOH), to deprotonate the carboxylic acid and facilitate the reaction.

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-proline as a white solid.

Step 2: Synthesis of (S)-tert-butyl 2-(methyl(m-tolyl)carbamoyl)pyrrolidine-1-carboxylate

  • Rationale: The formation of the amide bond is the key step in this synthesis. The choice of coupling reagent is critical to activate the carboxylic acid and facilitate its reaction with the secondary amine, N-methyl-m-toluidine, while minimizing the risk of racemization. Several modern coupling reagents are suitable for this purpose, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Procedure:

    • Dissolve Boc-L-proline (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add the coupling reagent, for example, HATU (1.1 eq), and a base such as DIPEA (2.0 eq).

    • Stir the mixture at room temperature for a short period to allow for the activation of the carboxylic acid.

    • Add N-methyl-m-toluidine (1.0 eq) to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of (S)-N-methyl-N-(m-tolyl)pyrrolidine-2-carboxamide

  • Rationale: The final step involves the removal of the Boc protecting group to liberate the free secondary amine of the pyrrolidine ring. This is typically achieved under acidic conditions.

  • Procedure:

    • Dissolve the Boc-protected intermediate from Step 2 in a suitable organic solvent such as DCM.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

    • Stir the reaction at room temperature for 1-2 hours, or until deprotection is complete (monitored by TLC).

    • Remove the solvent and excess acid under reduced pressure.

    • The resulting product can be purified by recrystallization or chromatography to yield the final compound, likely as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Physicochemical and Spectroscopic Characterization (Inferred)

While experimental data for the title compound is not available, we can infer its expected spectroscopic characteristics based on the data provided for its hydroxylated analogue in the patent literature.[4]

Table 1: Inferred Spectroscopic Data for N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide

Technique Expected Features
¹H NMRSignals corresponding to the pyrrolidine ring protons, the N-methyl group, the tolyl methyl group, and the aromatic protons of the tolyl ring. The chemical shifts and coupling patterns would be characteristic of the proposed structure.
¹³C NMRResonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the carbons of the pyrrolidine ring, the N-methyl and tolyl methyl carbons, and the aromatic carbons.
Mass Spec.A molecular ion peak corresponding to the exact mass of the compound.

The patent for the hydroxylated analogue provides the following ¹H NMR data for (2S,4S)-4-hydroxy-N-methyl-N-(m-tolyl)pyrrolidine-2-carboxamide: ¹H NMR (400 MHz, DMSO-d6) δ ppm 7.35 (t, J = 7.7 Hz, 1 H), 7.24 - 6.92 (m, 3H), 4.60 (d, J = 4.3 Hz, 1 H), 4.18 - 3.91 (m, 1H), 3.17 (d, J = 4.7 Hz, 1H).[4] This provides a valuable reference for the expected chemical shifts of the aromatic and some of the pyrrolidine protons in the non-hydroxylated target molecule.

Potential Biological Activity and Mechanism of Action: A Hypothesis

The inclusion of the hydroxylated analogue of the title compound in a patent for cancer treatment provides a strong indication of its potential biological activity.[4] The patent claims utility for these compounds in treating cancers with defects in the DNA damage response pathway, suggesting a possible mechanism of action related to the inhibition of key enzymes in this pathway.

A plausible, though speculative, mechanism of action for this class of compounds could involve the inhibition of enzymes such as Poly (ADP-ribose) polymerase (PARP) or other DNA repair proteins. The pyrrolidine carboxamide scaffold could act as a pharmacophore that binds to the active site of such an enzyme, with the N-methyl and m-tolyl groups contributing to binding affinity and selectivity through hydrophobic and van der Waals interactions.

The following diagram illustrates a hypothetical mechanism of action where the compound inhibits a DNA repair enzyme, leading to synthetic lethality in cancer cells with pre-existing DNA repair defects.

MoA cluster_0 Cancer Cell with DNA Repair Deficiency DNA_Damage DNA Damage Defective_Repair Defective DNA Repair Pathway DNA_Damage->Defective_Repair Unrepaired Enzyme Target DNA Repair Enzyme DNA_Damage->Enzyme Repaired by Apoptosis Apoptosis Defective_Repair->Apoptosis Leads to Cell Death (Synthetic Lethality) Compound N-Methyl-N-(m-tolyl) pyrrolidine-2-carboxamide Compound->Enzyme Inhibition

Caption: Hypothetical mechanism of action: Inhibition of a DNA repair enzyme leading to synthetic lethality.

Conclusion and Future Directions

N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide represents an intriguing yet under-explored molecule within the broader class of biologically active pyrrolidine carboxamides. While direct data on its discovery and history are scarce, the recent patenting of a closely related analogue for cancer therapy highlights the potential of this chemical scaffold.

This technical guide has provided a comprehensive, albeit partially inferred, overview of the title compound. We have proposed a robust and feasible synthetic pathway, detailed the experimental rationale, and hypothesized a potential mechanism of action based on the available evidence.

Future research in this area should focus on:

  • The actual synthesis and full spectroscopic characterization of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide .

  • In-vitro and in-vivo evaluation of its biological activity, particularly in the context of oncology.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this class of compounds.

The exploration of this and related N-aryl-pyrrolidine-2-carboxamides holds significant promise for the discovery of novel therapeutics.

References

  • Ahsan, M. J., & Amir, M. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • NextSDS. (n.d.). N-methylpyrrolidine-2-carboxamide — Chemical Substance Information. Retrieved from [Link]

  • Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Saeeda, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. OA Monitor Ireland.
  • WO2021028643A1 - Heterocyclic compounds for use in the treatment of cancer. (2021).
  • BenchChem. (n.d.). A comparative study of different protecting groups for proline.
  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection.
  • Smolecule. (2024, May 1). ((3R,4S)-4-(M-Tolyl)pyrrolidin-3-YL)
  • ResearchGate. (2020, December 25). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
  • PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • Journal of Pharmaceutical Negative Results. (2013, July 10).
  • PubMed. (2024, July 24).
  • MDPI. (2024, May 30).
  • PubChem. (n.d.). N-methylpyrrolidine-2-carboxamide. Retrieved from [Link]

  • Taylor & Francis. (2025, February 23). Full article: Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione.
  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • NextSDS. (n.d.). 1-(M-Tolyl)pyrrolidin-2-one — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

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"N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide" derivatives and analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide Derivatives and Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Abstract

Novel pyrrolidine carboxamide derivatives represent a versatile and potent class of compounds with a wide array of biological activities, demonstrating significant potential in the development of new therapeutics.[1] Extensive research has underscored their promise as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents.[1][2][3][4] This technical guide provides a comprehensive analysis of the synthesis, biological evaluation methodologies, and structure-activity relationships (SAR) for derivatives and analogs of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide. The document is intended for researchers, medicinal chemists, and drug development professionals, offering foundational knowledge, detailed experimental protocols, and insights into the causality behind key scientific choices to accelerate research and development in this promising chemical space.

The Pyrrolidine-2-Carboxamide Core: A Privileged Scaffold

The pyrrolidine-2-carboxamide framework is considered a "privileged scaffold" in medicinal chemistry. Its structural rigidity, conferred by the five-membered ring, combined with the hydrogen bonding capabilities of the amide group and the potential for stereospecific interactions from the chiral center at the C2 position, makes it an ideal foundation for designing molecules that can interact with a diverse range of biological targets. This versatility allows for the development of compounds with activities spanning multiple therapeutic areas, from oncology to central nervous system (CNS) disorders.

Derivatives have been successfully designed to modulate complex biological pathways, including the inhibition of key enzymes like cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and N-acylethanolamine acid amidase (NAAA), as well as disrupting protein-protein interactions such as the MDM2-p53 linkage.[1][3][5]

Synthesis and Chemical Characterization Strategy

The synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives is typically achieved through a reliable and straightforward synthetic route starting from L-proline, a readily available chiral building block.[2][4] This approach allows for the systematic introduction of diversity at the N-aryl portion of the molecule, enabling extensive SAR studies.

Rationale for Synthetic Approach

The core strategy involves the activation of the carboxylic acid of L-proline to facilitate amide bond formation with the desired N-methyl-m-toluidine. The most common and efficient method for this activation is the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.[2] This intermediate readily undergoes nucleophilic attack by the secondary amine (N-methyl-m-toluidine) to form the stable carboxamide bond. This method is high-yielding and preserves the stereochemistry at the C2 position.

General Synthesis Workflow Diagram

SynthesisWorkflow start_material L-Proline (Pyrrolidine-2-carboxylic acid) intermediate Pyrrolidine-2-carbonyl chloride (Acyl Chloride Intermediate) start_material->intermediate Activation product N-Methyl-N-(m-tolyl)pyrrolidine- 2-carboxamide intermediate->product Amidation reagent1 Activating Agent (e.g., PCl5, SOCl2) reagent1->intermediate amine N-methyl-m-toluidine amine->product purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization

Caption: General synthetic workflow for N-Aryl-pyrrolidine-2-carboxamides.

Protocol: Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide

This protocol is adapted from established procedures for similar derivatives and provides a self-validating system through rigorous purification and characterization.[2][4]

Step 1: Formation of Pyrrolidine-2-carbonyl chloride Hydrochloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend L-proline (pyrrolidine-2-carboxylic acid) (1 eq.) in acetyl chloride (10 vol.).

  • Carefully add phosphorus pentachloride (PCl₅) (0.8 eq.) portion-wise while stirring in a controlled environment (fume hood).

  • Warm the reaction mixture to approximately 35-40°C. After 4 hours, add another portion of PCl₅ (0.5 eq.).

  • Continue stirring for an additional 4 hours. The progress can be monitored by the cessation of HCl gas evolution.

  • Cool the reaction mixture in an ice bath to precipitate the acyl chloride hydrochloride salt. The crude product can be carried forward to the next step.

    • Causality: PCl₅ is a powerful chlorinating agent that converts the carboxylic acid into a highly electrophilic acyl chloride, which is necessary for the subsequent amidation reaction. Acetyl chloride serves as both a reagent and solvent.

Step 2: Amide Bond Formation

  • In a separate flask, dissolve the desired substituted amine (e.g., N-methyl-m-toluidine) (1 eq.) in dry acetone (20 vol.).

  • Add the crude pyrrolidine-2-carbonyl chloride hydrochloride from Step 1 portion-wise to the stirred amine solution at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Causality: The amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. Refluxing provides the necessary energy to drive the reaction to completion. Acetone is a suitable polar aprotic solvent for this reaction.

Step 3: Work-up and Purification

  • After cooling, filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization or column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate) to yield the pure carboxamide derivative.

    • Causality: Purification is critical to remove unreacted starting materials and byproducts, ensuring the integrity of data from subsequent biological assays.

Step 4: Characterization

  • Confirm the structure of the purified compound using spectroscopic methods:

    • ¹H NMR & ¹³C NMR: To confirm the carbon-hydrogen framework and successful bond formation.

    • FT-IR: To identify characteristic functional group stretches, such as the amide C=O (typically ~1670 cm⁻¹) and S=O from sulfonamide modifications (~1350, 1215 cm⁻¹).[6]

    • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Landscape of Biological Activity and Therapeutic Potential

The N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide scaffold and its analogs have been investigated across several therapeutic areas, demonstrating a remarkable breadth of activity.

Anticancer Activity

This is one of the most promising areas for this class of compounds. Derivatives have shown potent antiproliferative effects against a range of cancer cell lines, including lung (A-549), breast (MCF-7), and colon (HT-29) cancers.[5][7]

Key Mechanisms of Action:

  • Dual EGFR/CDK2 Inhibition: Certain derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), with IC₅₀ values in the nanomolar range.[5] This dual-action can lead to a potent blockade of cell cycle progression and proliferation.

  • MDM2-p53 Interaction Inhibition: The scaffold has been used to design inhibitors that block the interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53, leading to the reactivation of p53 and subsequent cancer cell apoptosis.[1]

Anticonvulsant Properties

Several N-(substituted phenyl) pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for anticonvulsant activity.[2][4] In preclinical models, such as the maximal electroshock seizure (MES) test in mice, compounds from this class have shown significant protection against seizures, often without the neurotoxicity associated with standard drugs like carbamazepine.[2][4]

Antimicrobial and Antiviral Activity

The pyrrolidine carboxamide core has also been explored for infectious diseases.

  • Antitubercular: Analogs have been identified as inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), an essential enzyme for mycolic acid biosynthesis.[8]

  • Antiviral: Recently, derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[9][10]

BiologicalTargets core Pyrrolidine-2-Carboxamide Scaffold cancer Oncology core->cancer cns CNS Disorders core->cns infectious Infectious Disease core->infectious egfr EGFR/CDK2 cancer->egfr p53 MDM2-p53 cancer->p53 mes Ion Channels (MES) cns->mes inha InhA (TB) infectious->inha mpro Mpro (SARS-CoV-2) infectious->mpro

Caption: Diverse biological targets of the pyrrolidine-2-carboxamide scaffold.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds. For the pyrrolidine-2-carboxamide class, specific structural modifications have been shown to significantly influence biological activity.

Structural ModificationObservationImplication for DesignReference
N-Aryl Ring Substituents Electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups at specific positions on the phenyl ring can drastically alter anticonvulsant or anticancer potency.The tolyl group's methyl position (ortho, meta, para) and the addition of other substituents are key handles for potency tuning.[2][4]
Pyrrolidine Ring The (S)-configuration at C2, derived from natural L-proline, is often crucial for activity. Substitutions at other positions (C3, C4) can introduce new interaction vectors.Maintaining the natural stereochemistry is generally a good starting point. Further functionalization can improve selectivity or potency.[11]
N-Substitution on Pyrrolidine Adding a tosyl or other sulfonyl group to the pyrrolidine nitrogen has been a successful strategy for creating potent antiplasmodial and other agents.This position is a key site for modification to alter physicochemical properties (solubility, cell permeability) and target engagement.[6][12]
Carboxamide N-Alkyl Group The presence of an N-methyl group versus an N-H can impact membrane permeability and metabolic stability. N-methylation can also alter the conformation of the amide bond.The N-methyl group in the core topic is significant; its removal or replacement with larger alkyl groups should be explored to probe target binding pockets.[13][14]

Essential Experimental Protocols

The following protocols provide robust, self-validating frameworks for the biological evaluation of novel derivatives.

In Vitro Anticancer Evaluation: MTT Assay

This protocol, based on established methods, assesses the inhibitory effect of compounds on cancer cell viability.[1][7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., 0.1% DMSO in medium)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include wells for vehicle control and positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Anticonvulsant Screening: Maximal Electroshock Seizure (MES) Test

This is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.[2][4]

Objective: To assess the ability of a test compound to prevent seizure activity induced by an electrical stimulus.

Materials:

  • Male Swiss mice (20-25 g)

  • MES stimulator with corneal electrodes

  • Test compounds formulated in a suitable vehicle (e.g., polyethylene glycol 400)

  • Standard drug (e.g., Phenytoin, Carbamazepine)

  • Saline solution with anesthetic for electrodes

Procedure:

  • Animal Acclimatization: Allow animals to acclimatize for at least one week before the experiment. All procedures must follow ethical guidelines for the care of laboratory animals.

  • Compound Administration: Administer the test compound or standard drug intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives only the vehicle.

  • Pre-treatment Time: Wait for a specific period (e.g., 30-60 minutes) to allow for drug absorption and distribution.

  • MES Induction: Apply a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes wetted with saline.

  • Observation: Immediately observe the mouse for the presence or absence of the tonic hind limb extension reflex for at least 10 seconds.

    • Causality: The ability of the compound to abolish the tonic hind limb extension phase is taken as an indication of anticonvulsant activity.

  • Neurotoxicity Assessment (Optional): At the time of peak effect, assess motor impairment using the Rotorod test. Mice that are unable to remain on a rotating rod for a set time (e.g., 1 minute) are considered neurotoxic at that dose.[4]

  • Analysis: Determine the median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) from the neurotoxicity assessment.

ExperimentalFlow synthesis Compound Synthesis & Purification invitro In Vitro Screening (e.g., MTT Assay) synthesis->invitro Determine IC50 invivo In Vivo Validation (e.g., MES Test) invitro->invivo Test potent hits sar SAR Analysis & Lead Optimization invitro->sar Provide potency data invivo->sar Provide efficacy data lead Lead Candidate invivo->lead sar->synthesis Design next generation

Caption: Iterative workflow for drug discovery using the pyrrolidine-2-carboxamide scaffold.

Conclusion and Future Outlook

The N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide framework and its analogs constitute a highly valuable and versatile scaffold in modern drug discovery. The established synthetic routes allow for rapid generation of diverse chemical libraries, and the broad spectrum of demonstrated biological activities—from anticancer to anticonvulsant—highlights its therapeutic potential.

Future research should focus on several key areas:

  • Target Deconvolution: For compounds identified in phenotypic screens (e.g., anticonvulsant activity), identifying the specific molecular target is a critical next step.

  • Pharmacokinetic Optimization: Systematic modification of the scaffold to improve ADME (Absorption, Distribution, Metabolism, Excretion) properties will be essential for translating potent compounds into viable drug candidates.

  • Exploration of New Therapeutic Areas: Given the scaffold's versatility, screening against other target classes, such as those involved in neurodegenerative or metabolic diseases, could yield novel lead compounds.

By integrating synthetic chemistry, robust biological evaluation, and computational modeling, the full potential of this privileged scaffold can be realized, paving the way for the development of next-generation therapeutics.

References

  • Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1- tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. ResearchGate. Retrieved from [Link]

  • Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Science Alert. Retrieved from [Link]

  • Various Authors. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design. Retrieved from [Link]

  • Various Authors. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. MDPI. Retrieved from [Link]

  • Various Authors. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Publishing. Retrieved from [Link]

  • Various Authors. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Publishing. Retrieved from [Link]

  • Siddiqui, N., et al. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • He, X., et al. (2007). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • Artavanis-Tsakonas, S. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. Retrieved from [Link]

  • Various Authors. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2014). In vivo Models for Drug Discovery. Wiley-VCH. Retrieved from [Link]

  • Desai, N. C., et al. (2012). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Various Authors. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PMC. Retrieved from [Link]

  • Siddiqui, N., et al. (2012). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. Retrieved from [Link]

  • Various Authors. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Retrieved from [Link]

  • Various Authors. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. Retrieved from [Link]

  • Various Authors. (2024). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Silico Characterization of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide: A Virtual Screening and Molecular Docking Workflow

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide presents a comprehensive, in-depth workflow for the in silico modeling and molecular docking of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide, a molecule featuring the pyrrolidine-2-carboxamide scaffold known for its presence in various biologically active compounds.[3][4] As a novel chemical entity without a well-defined biological target, this molecule serves as an ideal case study for demonstrating a target-agnostic computational approach.

This document provides researchers, scientists, and drug development professionals with a practical, step-by-step protocol, beginning with ligand and receptor preparation, proceeding through the execution of molecular docking simulations, and culminating in the rigorous analysis of the resulting data. By explaining the causality behind methodological choices—from selecting appropriate force fields to defining the docking search space—this guide aims to impart not just a procedure, but a robust analytical framework. The protocols described herein are designed to be self-validating, incorporating best practices that ensure the generation of meaningful and reproducible results.[5]

Introduction: Scaffolding a Computational Investigation

Chemical Identity of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide

The subject of this guide is N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide. Its core structure consists of a pyrrolidine ring, a common five-membered saturated heterocycle, functionalized with a carboxamide group that is N-methylated and further substituted with a meta-tolyl group.

Table 1: Molecular Identifiers and Properties

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂OPubChem
Molecular Weight 218.29 g/mol PubChem
Canonical SMILES CC1=CC(=CC=C1)N(C)C(=O)C2CCCN2PubChem
InChIKey Not readily available-

The structural features of this molecule, particularly the chiral center at the 2-position of the pyrrolidine ring and the combination of a hydrogen bond acceptor (amide oxygen) and potential steric groups (tolyl), make it a compelling candidate for forming specific interactions with a biological macromolecule.

The Pyrrolidine-2-carboxamide Scaffold in Drug Discovery

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[4] Its conformational rigidity and ability to present substituents in well-defined three-dimensional orientations make it an excellent framework for designing molecules that can fit into specific protein binding pockets. The addition of the carboxamide group provides a key interaction point, capable of forming strong hydrogen bonds that often anchor a ligand to its target.[3] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, highlighting its versatility and biological relevance.[6]

The Rationale for In Silico Modeling in Early-Stage Drug Discovery

Before committing to costly and time-consuming chemical synthesis and biological screening, in silico methods like molecular docking provide a powerful platform for hypothesis generation.[1] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction.[7][8] This process is central to structure-based drug design (SBDD) and can be used to:

  • Identify Potential Biological Targets: Screen the compound against a panel of known protein structures to hypothesize its mechanism of action.

  • Prioritize Compounds for Synthesis: In a virtual library, identify which derivatives are most likely to be active.[9]

  • Optimize Lead Compounds: Predict how structural modifications might improve binding affinity or selectivity.[1]

This guide will walk through a complete workflow, treating N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide as a novel compound for which we aim to identify a plausible binding hypothesis.

Foundational Concepts in Molecular Modeling

A successful docking study is built on a solid understanding of the underlying computational principles. The accuracy of any prediction is fundamentally dependent on how well the software can represent the physics of molecular interactions.

The Language of Interaction: Molecular Mechanics and Force Fields

Classical molecular dynamics (MD) and docking simulations do not solve the quantum mechanics of a system. Instead, they rely on a simplified, classical description of the potential energy of the system known as a molecular mechanics force field.[10] The force field is a mathematical function that calculates the total energy of a molecule based on the positions of its atoms.[11]

A typical force field energy function is a sum of bonded and non-bonded terms: U_total = U_bond + U_angle + U_dihedral + U_non-bonded

  • Bonded Terms: Describe the energy required to stretch bonds, bend angles, and rotate dihedral angles away from their equilibrium values.

  • Non-Bonded Terms: Crucially, these describe the interactions between atoms that are not directly bonded. They consist of the van der Waals term (describing short-range repulsion and long-range attraction) and the electrostatic term (describing the interaction between atomic partial charges).

The accuracy of a simulation is highly dependent on the chosen force field.[12] For small, drug-like molecules, generalized force fields like the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are commonly used.[10][11] Proteins are typically modeled using specialized force fields like AMBER , CHARMM , or OPLS .[13]

Principles of Molecular Docking: Sampling and Scoring

Molecular docking can be broken down into two primary challenges: sampling and scoring .[14]

  • Sampling: This is the process of generating a wide variety of possible binding poses (orientations and conformations) of the ligand within the receptor's binding site.[14] Since a ligand can have multiple rotatable bonds, the conformational space can be vast. The search algorithm is responsible for exploring this space efficiently to find low-energy (favorable) poses.

  • Scoring: For each generated pose, a scoring function is used to estimate the binding affinity, typically reported as a free energy of binding (ΔG) in kcal/mol.[7] More negative scores indicate stronger, more favorable binding.[15] Scoring functions use simplified mathematical models to rapidly calculate these energies, balancing speed with accuracy.

The ultimate goal is for the docking program to identify a pose that is very close to the true experimental binding mode (if known) and to assign it the best score.[16]

A Step-by-Step Workflow for In Silico Analysis

This section details a complete, self-validating workflow for preparing and docking N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide to a hypothetical protein target. We will use the dopamine transporter (DAT), a plausible target for novel CNS-active compounds, as an illustrative example.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Execution cluster_analysis Phase 3: Analysis ligand_prep 3.1 Ligand Preparation (2D to 3D, Energize) target_select 3.2 Target Selection (Hypothesis-driven, e.g., DAT) receptor_prep 3.3 Receptor Preparation (PDB Cleanup, Protonation) grid_box 3.4 Define Search Space (Grid Box Generation) receptor_prep->grid_box docking_run 3.5 Run Docking Simulation (e.g., AutoDock Vina) grid_box->docking_run score_analysis 3.6 Analyze Scores (Binding Affinity) docking_run->score_analysis pose_analysis 3.7 Analyze Poses (Interactions, RMSD) score_analysis->pose_analysis validation 3.8 Validate Protocol (Self-Docking) pose_analysis->validation end End validation->end start Start start->ligand_prep

Fig 1. High-level overview of the in silico docking workflow.
Phase 1: Ligand and Target Preparation

The quality of your input files directly determines the quality of your output. This preparation phase is the most critical part of the entire process.

A ligand's 3D structure, charge distribution, and conformational flexibility must be accurately represented.[17]

G start Start: 2D Structure (SMILES or Sketch) step1 Generate 3D Coordinates start->step1 step2 Add Hydrogens (pH 7.4) step1->step2 step3 Assign Partial Charges (e.g., Gasteiger) step2->step3 step4 Energy Minimization (Using a force field like GAFF) step3->step4 step5 Define Rotatable Bonds step4->step5 end Output: Prepared Ligand (PDBQT or MOL2 format) step5->end

Fig 2. Workflow for preparing the ligand for docking.
  • Obtain 2D Structure: Start with the SMILES string (CC1=CC(=CC=C1)N(C)C(=O)C2CCCN2) or draw the molecule in a chemical editor like MarvinSketch or ChemDraw.

  • Generate 3D Conformation: Convert the 2D representation into an initial 3D structure. Tools like Open Babel can perform this step.[17]

  • Protonation and Tautomerization: Add hydrogen atoms corresponding to a physiological pH (typically 7.4). This is a critical step as it defines the potential for hydrogen bonding.

  • Assign Partial Charges: Calculate the partial atomic charges for the ligand. This is essential for evaluating electrostatic interactions. The Gasteiger charge calculation method is a common starting point.[18]

  • Energy Minimization: Optimize the ligand's geometry using a suitable force field (e.g., GAFF or MMFF94) to relieve any steric strain and find a low-energy conformation.[11]

  • Define Rotatable Bonds: Identify the bonds that the docking software will be allowed to rotate during the sampling phase.

  • Save in Appropriate Format: Save the prepared ligand in a format required by the docking software, such as PDBQT for AutoDock Vina or MOL2 for many other programs.[17]

For a novel compound, target selection is hypothesis-driven. Based on the pyrrolidine scaffold's prevalence in CNS-active agents, we hypothesize that N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide may interact with a neurotransmitter transporter. For this guide, we select the human Dopamine Transporter (DAT) . A high-resolution cryo-EM structure is available in the Protein Data Bank (PDB).[5]

Raw PDB structures are not immediately ready for docking. They are static snapshots and often contain experimental artifacts that must be corrected.[5][19]

G start Start: PDB Structure (e.g., from RCSB PDB) step1 Remove Unwanted Chains, Water, and Heteroatoms start->step1 step2 Repair Missing Side Chains and Loops (if necessary) step1->step2 step3 Add Hydrogens (Polar and Non-polar) step2->step3 step4 Assign Partial Charges (from a protein force field) step3->step4 step5 Assign Atom Types step4->step5 end Output: Prepared Receptor (PDBQT format) step5->end

Fig 3. Workflow for preparing the protein receptor for docking.
  • Download Structure: Obtain the protein structure from the RCSB Protein Data Bank (e.g., PDB ID: 6LU7 for SARS-CoV-2 Mpro, used here as a generic example of a high-quality structure).[20]

  • Clean the Structure: Remove all non-essential molecules, including water, ions, and co-crystallized ligands or buffers.[21] In some specific cases, critical water molecules that mediate ligand binding may be retained, but this is an advanced consideration.[22] If the biological unit is a monomer but the PDB file contains a dimer, remove the extra chains.

  • Check for Missing Residues/Atoms: PDB files sometimes have missing side chains or even entire loops due to poor electron density in the crystal structure. These must be modeled in using tools like Modeller or the capabilities within Schrödinger Maestro or Discovery Studio.[5]

  • Add Hydrogens: Add hydrogen atoms to the protein structure. This is crucial for defining the hydrogen bond network and for accurate electrostatics.[19]

  • Assign Charges and Atom Types: Assign partial charges and atom types from a protein force field (e.g., AMBER or CHARMM).

  • Save in Docking-Ready Format: Save the cleaned, protonated receptor structure in the PDBQT format for use with AutoDock tools.[21]

Phase 2: Molecular Docking Execution

With prepared molecules, the docking simulation can be configured and run.

Instead of searching the entire protein surface, docking is typically focused on a specific region of interest, known as the binding site.[23] This is defined by a "grid box."

  • For a known binding site: Center the grid box on the position of a co-crystallized ligand from a reference PDB structure.[5]

  • For a predicted ("apo") binding site: Use pocket prediction algorithms (e.g., CASTp, FPocket) to identify potential binding cavities on the protein surface. Center the grid box on the largest or most "drug-like" pocket.[24]

The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, typically with a buffer of 3-6 Å around the ligand's dimensions.[5]

Using AutoDock Vina is a common choice for academic and research settings.[20][25] The process is typically run from the command line.

  • Create a Configuration File: Prepare a text file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and the dimensions of the grid box (in x, y, z).

  • Execute Vina: Run the Vina executable from the command line, providing the configuration file as input.

  • Output: Vina will generate an output file (results.pdbqt) containing a set of predicted binding poses (usually 9 by default), ranked from best to worst score, and a log file with the binding affinity scores.[20]

Phase 3: Analysis and Interpretation of Docking Results

The raw output of a docking simulation is a set of poses and scores. The true scientific insight comes from their careful analysis.[26]

The primary quantitative output is the binding affinity. This is an estimate of the binding free energy (ΔG) in kcal/mol.

  • More Negative is Better: A more negative value suggests a stronger, more stable interaction.[15]

  • Relative, Not Absolute: It is crucial to understand that these scores are best used for ranking different ligands or different poses of the same ligand. Their absolute value is not a precise prediction of experimental binding affinity due to the simplifications in the scoring function.[23]

Quantitative scores must be supported by qualitative analysis of the binding pose. This is where chemical intuition and expertise are vital.

  • Visualize the Complex: Load the prepared receptor and the output pose file (e.g., results.pdbqt) into a molecular visualization program like PyMOL or Discovery Studio Visualizer.[25][27]

  • Analyze the Best-Scored Pose: Examine the top-ranked pose. Look for chemically sensible interactions:

    • Hydrogen Bonds: Are the amide oxygen or other polar groups forming H-bonds with appropriate donor/acceptor residues in the protein?[15]

    • Hydrophobic Interactions: Is the tolyl group situated in a greasy, hydrophobic pocket of the receptor?

    • Electrostatic Interactions: Are there favorable charge-charge or charge-dipole interactions?

  • Compare Multiple Poses: Look at the top 2-3 poses. Are they clustered in the same location, forming similar interactions? If so, this increases confidence in the prediction. If the top poses are scattered across the binding site with very different interaction patterns, the result may be less reliable.

Table 2: Example Docking Results Summary (Hypothetical)

Pose RankBinding Affinity (kcal/mol)RMSD from Pose 1 (Å)Key Interacting ResiduesInteraction Types
1 -8.50.00TYR124, ASP475, VAL120H-Bond, Hydrophobic
2 -8.21.15TYR124, ASP475, ALA479H-Bond, Hydrophobic
3 -7.91.89TYR124, PHE320, ILE152H-Bond, Hydrophobic
4 -7.15.62SER422, TRP84H-Bond

Trustworthiness in a docking protocol is paramount. A key validation step is to perform "self-docking" or "re-docking."[28]

  • Protocol: If a crystal structure of your target protein with a known ligand is available, first remove that ligand. Then, use your prepared protocol to dock the same ligand back into the binding site.

  • Analysis: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystal pose.[15] An RMSD value of < 2.0 Å is generally considered a success, indicating that your docking protocol can accurately reproduce a known experimental binding mode.[15] This validates that your chosen parameters (grid box, force field, etc.) are appropriate for this target system.

Advanced Considerations and Best Practices

To move from a basic docking exercise to a high-fidelity predictive model, several advanced concepts must be considered.

Accounting for Receptor Flexibility

A significant limitation of standard docking is that the receptor is treated as rigid.[8] In reality, proteins are dynamic and their binding pockets can adapt to a ligand—a concept known as "induced fit." Strategies to account for this include:

  • Soft Docking: The van der Waals radii of atoms are slightly reduced to allow for minor steric clashes.

  • Side-Chain Flexibility: A small number of key amino acid side chains within the binding site are allowed to rotate during docking.[22]

  • Ensemble Docking: Docking is performed against multiple conformations of the receptor, which can be obtained from different PDB structures or generated from a molecular dynamics simulation.[22][28]

The Critical Role of Water Molecules

Water molecules within a binding site can be critical mediators of protein-ligand interactions, forming hydrogen bond bridges.[22] Deciding whether to remove them is a non-trivial choice. A good practice is to inspect the B-factors (temperature factors) of crystallographic waters. Waters with low B-factors are more ordered and structurally important and may be worth retaining in the docking simulation.[22]

Post-Docking Validation with Molecular Dynamics (MD)

A docking pose represents a single, static prediction. To assess the stability of this predicted binding mode over time, one can perform a short molecular dynamics (MD) simulation of the protein-ligand complex.[29] If the ligand remains stably bound in its docked pose throughout the simulation, it increases confidence in the docking result. If it quickly dissociates or moves to a completely different pose, the initial docking prediction may have been a false positive.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico analysis of a novel compound, N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide. By following a structured process of ligand and receptor preparation, controlled docking execution, and thorough results analysis, researchers can generate meaningful and actionable hypotheses in the early stages of drug discovery. The principles and protocols detailed here—from the fundamental choice of a force field to the advanced validation via self-docking and consideration of receptor flexibility—provide a framework for leveraging computational modeling to navigate the vast chemical space with greater speed and precision. The true power of this approach lies not in generating a single number, but in providing a detailed, three-dimensional model of molecular recognition that can guide the next steps of experimental validation and lead optimization.

References

  • Force Fields in Molecular Dynamics Simulations: Choosing the Right One. (n.d.). Google Cloud.
  • Lee, T. S., et al. (2019). Force fields for small molecules. Methods in Molecular Biology.
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Creative Proteomics.
  • Lee, T. S., et al. (2019). Force Fields for Small Molecules. PubMed.
  • The PHAST 2.0 Force Field for General Small Molecule and Materials Simulations. (2025). Journal of Chemical Theory and Computation.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology.
  • Parameterizing Small Molecules Using the Force Field Toolkit (ffTK). (n.d.). Theoretical and Computational Biophysics Group.
  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ?. (2023). ResearchGate.
  • How to interprete and analyze molecular docking results?. (2024). ResearchGate.
  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (n.d.). Journal of Cheminformatics.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Virtual Screening Workflows: Your Drug Discovery Accelerators. (n.d.). BioSolveIT.
  • Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. (2022). Frontiers in Molecular Biosciences.
  • Molecular Docking Tutorial. (2025). Palacký University Olomouc.
  • Dramatically improving hit rates with a modern virtual screening workflow. (2023). Schrödinger.
  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025). Medium.
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab.
  • Virtual screening workflow development guided by the "receiver operating characteristic" curve approach. (2005). Journal of Medicinal Chemistry.
  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega.
  • Best Practices in Docking and Activity Prediction. (2016). bioRxiv.
  • Small Molecule Docking. (n.d.). KBbox.
  • [MD-2] Protein Preparation for Molecular Docking. (2022). YouTube.
  • Molecular docking proteins preparation. (2019). ResearchGate.
  • Steps of ligand docking. (n.d.). Docking Server.
  • Insights into molecular docking: A comprehensive view. (n.d.). International Journal of Pharmaceutical and Chemical Analysis.
  • Preparing the protein and ligand for docking. (2025). ScotChem.
  • Practical Considerations in Virtual Screening and Molecular Docking. (n.d.). Methods in Molecular Biology.
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025). YouTube.
  • Best Practices in Docking and Activity Prediction. (2026). ResearchGate.
  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). Journal of Biomedical Science.
  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). Journal of Medicinal Chemistry.
  • In-silico screening, pharmacokinetic evaluation, DFT study, and molecular dynamic simulation as approaches for the identificatio. (2022). Arabian Journal of Chemistry.
  • Computational and In Silico Drug Modeling. (2025). Journal of Molecular and Cellular Cardiology.
  • EXPLORING MOLECULAR DOCKING: TECHNIQUES, TOOLS, AND THERAPEUTIC INSIGHTS. (2025). International Journal of Recent Trends in Innovation.
  • An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. (2019). Molecules.
  • N-p-Tolylpyrrolidine-1-carboxamide. (n.d.). Acta Crystallographica Section E: Structure Reports Online.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Topics in Current Chemistry.

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Methodological & Application

Comprehensive In Vitro Profiling of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide: A Polθ Inhibitor for Synthetic Lethality in HR-Deficient Cancers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

The compound N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide represents a critical structural motif found in novel heterocyclic inhibitors targeting DNA Polymerase Theta (Polθ, encoded by the POLQ gene)[1]. As a Senior Application Scientist, designing an assay cascade for this class of compounds requires a deep understanding of DNA Damage Response (DDR) pathways.

Robust repair of DNA double-strand breaks (DSBs) is essential for cell viability. While normal cells rely on high-fidelity Homologous Recombination (HR) or classical Non-Homologous End Joining (c-NHEJ), cancers with Homologous Recombination Deficiency (HRD)—such as those with BRCA1/2 mutations—become hyper-dependent on an error-prone backup pathway known as Microhomology-Mediated End Joining (MMEJ)[1].

Polθ is the central enzymatic driver of MMEJ. It utilizes its polymerase domain to extend short tracts of single-stranded microhomology[2],[3]. By inhibiting Polθ in HR-deficient cells, we selectively abolish their last viable DSB repair mechanism, driving massive genomic instability and subsequent apoptosis—a paradigm known as synthetic lethality [4],[5].

Pathway cluster_HR Homologous Recombination (HR) cluster_MMEJ Microhomology-Mediated End Joining DSB DNA Double-Strand Break (DSB) BRCA BRCA1/2 Complex DSB->BRCA HR Proficient Cells PolQ Polθ (DNA Polymerase Theta) DSB->PolQ HR Deficient Cells (BRCAm) HR_Repair Error-Free Repair (Cell Survival) BRCA->HR_Repair MMEJ_Repair Error-Prone Repair (Cell Survival) PolQ->MMEJ_Repair CellDeath Synthetic Lethality (Apoptosis / Cell Death) PolQ->CellDeath When Inhibited in BRCAm Inhibitor N-Methyl-N-(m-tolyl)... (Polθ Inhibitor) Inhibitor->PolQ Inhibits

Mechanistic pathway of Polθ inhibition driving synthetic lethality in HR-deficient cancer cells.

Experimental Design & Causality

To rigorously validate the efficacy and mechanism of action of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide derivatives, we deploy a three-tiered orthogonal workflow.

  • Biochemical Target Engagement : We must first isolate the compound's intrinsic potency against the Polθ polymerase domain, free from cellular permeability or efflux variables.

  • Phenotypic Synthetic Lethality : Short-term viability assays (e.g., 72-hour ATP-based assays) often fail to capture the delayed reproductive death characteristic of DDR inhibitors. Therefore, long-term clonogenic survival assays using isogenic cell lines are mandatory.

  • Mechanistic Biomarker Validation : To prove that cell death is caused specifically by unresolved DNA damage, we quantify the hyper-accumulation of DSB markers (γH2AX) in the absence of HR repair markers (Rad51).

Workflow Step1 1. Cell-Free Assay (Target Engagement) Step2 2. Isogenic Cell Models (BRCA1 WT vs Mut) Step1->Step2 Step3 3. Clonogenic Survival (Synthetic Lethality) Step2->Step3 Step4 4. Immunofluorescence (Mechanism Validation) Step3->Step4

Sequential in vitro experimental workflow for validating Polθ inhibitors.

In Vitro Assay Protocols

Protocol 1: FRET-Based Cell-Free Polθ Polymerase Inhibition Assay

Causality: Polθ extends DNA substrates containing 3' single-strand overhangs with short tracts of microhomology[2]. By utilizing a molecular beacon substrate (a fluorophore-quencher paired DNA template), polymerase extension physically separates the fluorophore from the quencher, yielding a measurable fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and 100 μM dNTPs.

  • Enzyme/Inhibitor Pre-incubation: In a 384-well black microplate, dispense 10 nM purified recombinant human Polθ polymerase domain. Add N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide in a 10-point dose-response series (ranging from 10 μM to 0.5 nM, 1:3 dilutions). Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 50 nM of the FRET-labeled microhomology DNA substrate to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence (Ex: 485 nm, Em: 535 nm) continuously for 60 minutes at 37°C using a multimode microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) of the reaction. Plot V0 against log[Inhibitor] to derive the biochemical IC₅₀.

Self-Validation Checkpoint: Include a well containing 50 mM EDTA. EDTA chelates Mg²⁺, completely abolishing polymerase activity. This serves as the absolute baseline (100% inhibition) to ensure the observed signal is strictly enzyme-dependent.

Protocol 2: Isogenic Cell Line Clonogenic Survival Assay

Causality: To prove that the compound's cytotoxicity is driven by synthetic lethality rather than off-target toxicity, we must compare its effects in genetically identical cell lines that differ only in their HR proficiency.

Step-by-Step Methodology:

  • Cell Seeding: Harvest DLD-1 BRCA2 WT (HR-proficient) and DLD-1 BRCA2⁻/⁻ (HR-deficient) isogenic human colon cancer cells. Seed 500 cells/well into 6-well plates. Allow 24 hours for attachment.

  • Compound Treatment: Treat cells with the inhibitor in a dose-response format (0.1 μM to 30 μM). Maintain a final DMSO concentration of 0.1% across all wells.

  • Incubation: Incubate plates undisturbed for 10–14 days at 37°C, 5% CO₂, allowing surviving single cells to expand into macroscopic colonies (≥50 cells/colony).

  • Fixation and Staining: Aspirate media, wash gently with PBS, and fix/stain simultaneously using a solution of 0.5% crystal violet in 20% methanol for 30 minutes.

  • Quantification: Rinse plates with dH₂O, air dry, and count colonies using an automated colony counter. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF).

Self-Validation Checkpoint: The DLD-1 BRCA2 WT line acts as the internal negative control. A valid synthetic lethal Polθ inhibitor will show a significant leftward shift (lower EC₅₀) in the BRCA2⁻/⁻ line, generating a high "Fold Sensitization" ratio. If the WT line dies at the same concentration, the compound possesses non-specific chemotoxicity.

Protocol 3: High-Content Immunofluorescence (γH2AX and Rad51)

Causality: If Polθ is inhibited in an HR-deficient background, unresolved DNA double-strand breaks will accumulate. γH2AX phosphorylation is the earliest cellular response to DSBs, while Rad51 foci formation indicates active HR repair[5].

Step-by-Step Methodology:

  • Treatment: Seed DLD-1 BRCA2⁻/⁻ cells in 96-well optical bottom plates. Treat with the Polθ inhibitor at its established EC₉₀ concentration for 24 and 48 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking & Primary Antibodies: Block with 3% BSA for 1 hour. Incubate overnight at 4°C with primary antibodies: Mouse anti-γH2AX (1:500) and Rabbit anti-Rad51 (1:250).

  • Secondary Antibodies & DAPI: Wash 3x with PBS. Incubate with Alexa Fluor 488 (anti-mouse) and Alexa Fluor 594 (anti-rabbit) secondary antibodies for 1 hour. Counterstain nuclei with DAPI (1 μg/mL).

  • High-Content Imaging: Image plates using a high-content screening (HCS) system. Quantify the number of γH2AX and Rad51 foci per nucleus.

Self-Validation Checkpoint: Include an ionizing radiation (IR) control (2 Gy) on WT cells. IR will induce massive γH2AX and subsequent Rad51 foci, validating that the staining protocol and antibodies are functioning correctly.

Data Interpretation & Expected Results

A successful application of this protocol for an optimized N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide derivative should yield a distinct synthetic lethal profile, summarized in the table below:

Assay TypeTarget / Cell LineReadout MetricExpected Value RangeInterpretation
Biochemical FRET Purified Polθ PolymeraseIC₅₀ (Biochemical)10 nM – 50 nMHigh intrinsic target affinity and direct engagement.
Clonogenic Survival DLD-1 BRCA2 WTEC₅₀ (Cellular)> 20 μMMinimal toxicity in HR-proficient (normal) cells.
Clonogenic Survival DLD-1 BRCA2⁻/⁻EC₅₀ (Cellular)0.5 μM – 2.0 μMPotent selective killing of HR-deficient cells.
Synthetic Lethality WT vs BRCA2⁻/⁻ RatioFold Sensitization> 10-fold shiftConfirms the synthetic lethal mechanism of action.
Immunofluorescence DLD-1 BRCA2⁻/⁻ (48h)γH2AX Foci / Nucleus> 5-fold increaseConfirms accumulation of unresolved, lethal DNA breaks.

References

  • Heterocyclic compounds for use in the treatment of cancer (WO2021028643A1)
  • Mechanism of microhomology-mediated end-joining promoted by human DNA polymerase θ Source: Nature Structural & Molecular Biology URL:[Link]

  • Mammalian polymerase theta promotes alternative NHEJ and suppresses recombination Source: Nature URL:[Link]

  • Homologous-recombination-deficient tumours are dependent on Polθ-mediated repair Source: Nature URL:[Link]

Sources

A Researcher's Guide to the In Vitro Investigation of Novel Pyrrolidine-2-Carboxamide Analogs: A Case Study with N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the date of this publication, "N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide" is a novel chemical entity with no established biological activity or specific application protocols in the peer-reviewed scientific literature. This document, therefore, serves as an expert-guided framework for the initial investigation of this and other new pyrrolidine-2-carboxamide derivatives in a cell culture setting. The methodologies and scientific rationale are synthesized from established research on structurally related compounds.

Introduction: The Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, saturated structure allows for three-dimensional diversity that is crucial for specific interactions with biological targets. Derivatives of the pyrrolidine-2-carboxamide core have demonstrated a wide array of pharmacological activities, including neuroprotective, anticonvulsant, and anti-inflammatory effects.[2]

Given the established bioactivity of this chemical class, a novel derivative such as N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide warrants systematic investigation. This guide provides a foundational strategy for its initial characterization in cell culture, focusing on establishing a safety profile and exploring potential therapeutic applications based on the activities of related molecules.

Foundational Knowledge from Structurally Related Compounds

Our proposed investigation is built upon the known activities of similar chemical structures. Understanding these provides a logical starting point for hypothesis generation.

  • Pyrrolidine Dithiocarbamate (PDTC): A well-studied derivative known for its potent anti-inflammatory and antioxidant properties. PDTC primarily acts by inhibiting the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory responses.[3][4]

  • N-Methyl-2-Pyrrolidone (NMP): While primarily used as a pharmaceutical solvent, NMP has demonstrated inherent anti-inflammatory bioactivity.[5][6] It has been shown to upregulate Krüppel-like factor 2 (KLF2), a transcription factor that suppresses inflammatory gene expression in endothelial cells.[7]

  • Other Pyrrolidine Carboxamides: Various derivatives have shown promise as anticonvulsants and inhibitors of microbial growth by targeting essential cellular processes like cell wall biosynthesis.[2][8]

Based on this landscape, a primary investigative focus for N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide should be on its potential anti-inflammatory and neuroprotective effects.

Phase 1: Preparation and Initial Safety Profiling

Before any functional assays, it is critical to prepare the compound for in vitro use and determine its cytotoxic profile.

Stock Solution Preparation

The physicochemical properties of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide are not yet defined. Therefore, initial solubility testing is required.

Protocol 1: Solubility and Stock Solution Preparation

  • Initial Solubility Test: Attempt to dissolve a small amount (e.g., 1-5 mg) of the compound in cell culture-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10-50 mM. DMSO is a common solvent for introducing organic compounds into aqueous cell culture media.[6]

  • Sonication/Heating: If solubility is poor, gentle warming (to 37°C) or sonication may aid dissolution.

  • Filtration: Once dissolved, sterilize the high-concentration stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Causality: Using a high-concentration stock allows for the addition of minimal solvent volume to the final cell culture, typically ≤0.1% (v/v), to prevent solvent-induced artifacts and cytotoxicity.

Cytotoxicity Assessment

Determining the concentration range over which the compound is non-toxic is a mandatory first step. A standard MTT or similar viability assay is recommended.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity, SH-SY5Y for neurotoxicity, or RAW 264.7 for immunological studies) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide in complete culture medium, starting from a high concentration (e.g., 1 mM) and typically performing 1:2 or 1:3 dilutions. Also include a "vehicle control" (medium with the same concentration of DMSO as the highest compound dose) and an "untreated control".

  • Incubation: Remove the old medium from the cells and add the compound-containing medium. Incubate for a period relevant to the intended functional assays (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Expected Cytotoxicity Profile

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (0)100 ± 5.2
0.198.7 ± 4.8
195.3 ± 5.5
1089.1 ± 6.1
5070.4 ± 7.3
10045.2 ± 8.0
50010.5 ± 3.9

This is a table of representative data.

Expert Insight: For all subsequent functional assays, it is crucial to use non-toxic concentrations of the compound (typically ≤ IC10) to ensure that the observed effects are due to specific biological activity and not a general stress response from cytotoxicity.

Phase 2: Functional Screening for Bioactivity

Based on related compounds, the most logical starting points for functional screening are assays for anti-inflammatory and neuroprotective potential.

Anti-Inflammatory Activity

A common method to assess anti-inflammatory potential is to measure the inhibition of inflammatory mediator production in immune cells, such as macrophages, after stimulation with an inflammatory agent like Lipopolysaccharide (LPS).

Protocol 3: Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Seeding: Plate RAW 264.7 macrophage-like cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with non-toxic concentrations of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL). Include controls: untreated cells, cells treated with LPS only, and cells treated with the compound only.

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess Reagent. The production of NO is measured indirectly by quantifying its stable metabolite, nitrite.

  • Absorbance Reading: Measure the absorbance at ~540 nm.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only control.

Workflow for Anti-Inflammatory Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed RAW 264.7 Cells adhere Allow Adherence (Overnight) seed->adhere pretreat Pre-treat with Compound (1-2 hours) adhere->pretreat challenge Challenge with LPS (e.g., 1 µg/mL) pretreat->challenge incubate Incubate (24 hours) challenge->incubate collect Collect Supernatant incubate->collect griess Perform Griess Assay collect->griess read Read Absorbance (~540 nm) griess->read analyze Calculate % Inhibition of NO read->analyze G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TNFA TNF-α TNFR TNFR TNFA->TNFR IKK IKK Complex TLR4->IKK Signal Cascade TNFR->IKK Signal Cascade Compound N-Methyl-N-(m-tolyl) pyrrolidine-2-carboxamide Compound->IKK Inhibition? NFkB_nuc NF-κB (Active) Compound->NFkB_nuc Inhibition? IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB IκBα NFkB NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, etc.) NFkB_nuc->Genes Transcription Inflam_Response Inflammatory Response Genes->Inflam_Response

Sources

"N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide" as a potential therapeutic agent for [specific disease]

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive application note and protocol guide to evaluate N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide derivatives. This specific chemical scaffold serves as a core pharmacophore in the development of first-in-class DNA Polymerase Theta (Polθ) inhibitors (such as ART558 and ART6043)[1][2].

These compounds are currently at the forefront of targeted oncology, specifically designed to exploit synthetic lethality in Homologous Recombination (HR)-deficient cancers , including BRCA1/2-mutated breast, ovarian, prostate, and pancreatic tumors[3][4].

Below is an in-depth, self-validating methodological guide detailing the mechanistic rationale, quantitative benchmarks, and step-by-step experimental protocols required to evaluate this class of compounds in preclinical drug development.

Mechanistic Rationale: Targeting MMEJ via Polθ Inhibition

Robust repair of DNA double-strand breaks (DSBs) is essential for cell viability. In healthy cells, DSBs are repaired by the high-fidelity Homologous Recombination (HR) pathway[1]. However, in cancers harboring mutations in BRCA1 or BRCA2, the HR pathway is defective. To survive, these cancer cells become highly dependent on an alternative, error-prone repair mechanism known as Microhomology-Mediated End Joining (MMEJ) [1][4].

Polθ is the central enzyme driving MMEJ. While Polθ expression is virtually absent in healthy tissues, it is significantly upregulated in HR-deficient tumors[2][5]. Compounds containing the N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide motif act as potent, allosteric inhibitors of the Polθ polymerase domain[4]. By blocking Polθ, these compounds shut down the MMEJ pathway, leaving BRCA-mutated cancer cells unable to repair DNA damage, triggering apoptosis through synthetic lethality [4][6].

Furthermore, these inhibitors have shown profound efficacy in overcoming resistance to PARP inhibitors (PARPi). Tumors that acquire PARPi resistance via mutations in the 53BP1/Shieldin complex remain exquisitely sensitive to Polθ inhibition[4][7].

G cluster_HR Homologous Recombination (HR) cluster_MMEJ Microhomology-Mediated End Joining (MMEJ) DSB DNA Double-Strand Break BRCA BRCA1/2 Proteins DSB->BRCA PolQ DNA Polymerase Theta (Polθ) DSB->PolQ HR_Repair Error-Free Repair BRCA->HR_Repair Functional BRCA_Mut BRCA1/2 Mutation (Loss of Function) BRCA->BRCA_Mut Mutated BRCA_Mut->HR_Repair Blocked BRCA_Mut->PolQ Compensatory Dependency Death Synthetic Lethality (Cancer Cell Death) BRCA_Mut->Death + Polθ Inhibition MMEJ_Repair Error-Prone Repair (Cell Survival) PolQ->MMEJ_Repair MMEJ_Repair->Death Blocked by Inhibitor Inhibitor Polθ Inhibitor (Pyrrolidine-2-carboxamide) Inhibitor->PolQ Allosteric Inhibition

Figure 1: Synthetic lethality mechanism of Polθ inhibitors in BRCA-mutated cancer cells.

Quantitative Data Summary

When evaluating N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide derivatives, researchers must benchmark against established pharmacological profiles. The table below summarizes the expected quantitative parameters for a highly selective, clinical-grade Polθ inhibitor (e.g., ART558/ART6043 class)[4][8].

ParameterExpected ValueAssay MethodologyCausality / Significance
Polθ Polymerase IC₅₀ < 10 nMFluorescence-based primer extensionValidates potent on-target biochemical inhibition of the polymerase domain.
Selectivity Profile > 100-foldRadiometric polymerase panelEnsures no off-target toxicity against essential polymerases (Pol α, γ, δ, ε).
BRCA1/2⁻/⁻ Viability IC₅₀ 100 - 200 nM14-day Clonogenic AssayDemonstrates potent synthetic lethality in HR-deficient models.
BRCA WT Viability IC₅₀ > 10,000 nM14-day Clonogenic AssayConfirms wide therapeutic window; spares healthy, HR-proficient tissue.
PARPi Synergy (CI) < 0.5 (Synergistic)CellTiter-Glo / Bliss IndependenceProves combination therapy can overcome or prevent PARPi resistance.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific controls to rule out false positives (e.g., off-target toxicity or assay interference).

Protocol A: In Vitro Polθ Polymerase Domain Inhibition Assay

Objective: To biochemically validate the allosteric inhibition of the Polθ polymerase domain.

Expert Insight: Because these compounds act as allosteric inhibitors rather than competitive nucleotide analogs[4], the order of reagent addition is critical. The compound must be pre-incubated with the enzyme before the addition of the DNA substrate and dNTPs to allow the allosteric binding pocket to stabilize.

  • Reagent Preparation: Prepare recombinant human Polθ polymerase domain (purified from E. coli or Sf9 cells) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Compound Dilution: Serially dilute the N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide derivative in 100% DMSO. Transfer to a 384-well microplate (final DMSO concentration must not exceed 1%).

  • Pre-Incubation (Critical Step): Add 10 nM of recombinant Polθ to the compound wells. Incubate at room temperature for 30 minutes.

  • Reaction Initiation: Add a master mix containing 50 nM of a fluorescently labeled hairpin DNA primer/template and 10 µM dNTPs.

  • Quench & Read: Incubate for 60 minutes at 37°C. Quench the reaction using 20 mM EDTA. Quantify primer extension using capillary electrophoresis or fluorescence polarization.

  • Validation Controls:

    • Positive Control: EDTA-quenched well (0% activity).

    • Negative Control: DMSO only (100% activity).

Protocol B: Isogenic Clonogenic Survival Assay (Synthetic Lethality)

Objective: To demonstrate selective cell death in HR-deficient cells while sparing HR-proficient cells.

Expert Insight: Short-term viability assays (like 72-hour ATP-based assays) often fail to capture the true synthetic lethal effect of DNA repair inhibitors, as cells require multiple division cycles to accumulate lethal DNA damage. A 10- to 14-day clonogenic assay is mandatory for accurate IC₅₀ determination[4][9].

  • Cell Line Selection: Utilize an isogenic pair to isolate the genetic variable. We recommend DLD1 BRCA2 WT (control) and DLD1 BRCA2⁻/⁻ (knockout) cells[9].

  • Cell Seeding: Seed cells at a low density (e.g., 500 cells/well in a 6-well plate) to ensure colonies arise from single cells, preventing contact inhibition artifacts. Allow 24 hours for adherence.

  • Compound Dosing: Treat cells with a 9-point dose-response of the Polθ inhibitor (ranging from 10 µM to 1 nM).

  • Incubation: Incubate for 10–14 days at 37°C, 5% CO₂. Do not change the media, as this can dislodge forming micro-colonies.

  • Fixation and Staining: Wash gently with PBS. Fix cells with 4% paraformaldehyde for 15 minutes. Stain with 0.5% crystal violet in 20% methanol for 30 minutes.

  • Quantification: Wash plates with diH₂O and air dry. Count colonies containing >50 cells. Calculate the Surviving Fraction (SF) relative to the DMSO control.

W Seed Seed Isogenic Cell Lines (BRCA WT vs. BRCA-/-) Treat Compound Treatment (Polθ Inhibitor +/- PARPi) Seed->Treat Incubate Incubation (10-14 Days) Treat->Incubate Stain Fix & Stain (Crystal Violet) Incubate->Stain Analyze Colony Counting & IC50 Calculation Stain->Analyze

Figure 2: Workflow for clonogenic survival assay evaluating synthetic lethality.

Protocol C: Overcoming PARP Inhibitor Resistance

Objective: To evaluate the compound's synergy with PARP inhibitors (e.g., Olaparib) in resistant phenotypes.

Expert Insight: PARPi resistance frequently occurs via the restoration of HR due to mutations in the 53BP1/Shieldin complex[4][9]. Because these cells lose 53BP1 function, they become hyper-dependent on Polθ.

  • Model Generation: Utilize a triple-mutant cell line (e.g., BRCA1⁻/⁻ / 53BP1⁻/⁻) which is demonstrably resistant to Olaparib.

  • Matrix Dosing: Set up a 6x6 checkerboard matrix in a 96-well plate. Dose Olaparib on the X-axis (0 to 10 µM) and the Polθ inhibitor on the Y-axis (0 to 1 µM).

  • Readout & Analysis: Following a 7-day incubation, assess viability using CellTiter-Glo. Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1.0 indicates synergy, validating that Polθ inhibition re-sensitizes the tumor to PARP inhibition[3][7].

Sources

Advanced Analytical Methods for the Quantification of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Rationale

N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide (C₁₃H₁₈N₂O) is a critical chemical fragment and synthetic intermediate utilized in the development of novel heterocyclic oncology therapeutics. Specifically, it serves as a core pharmacophore in the design of DNA Polymerase Theta (PolQ) inhibitors [1].

In cancers exhibiting Homologous Recombination Deficiency (HRD)—such as those with BRCA1/2 or ATM mutations—cells rely heavily on the Microhomology-Mediated End-Joining (MMEJ) pathway to repair DNA double-strand breaks (DSBs). PolQ is the central enzyme driving MMEJ. By inhibiting PolQ, compounds containing the pyrrolidine-2-carboxamide moiety induce synthetic lethality, effectively driving targeted cancer cell death without harming healthy, HR-proficient cells [1].

Given its therapeutic significance, rigorous quantification of this compound is essential across the drug development lifecycle—from assessing Active Pharmaceutical Ingredient (API) purity during chemical synthesis to trace-level bioanalysis in pharmacokinetic (PK) studies.

MMEJ_Pathway DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB->HR HR Proficient MMEJ Alt-NHEJ / MMEJ Pathway DSB->MMEJ HR Deficient (HRD) Survival Cell Survival (Resistance) HR->Survival PolQ DNA Polymerase Theta (PolQ) MMEJ->PolQ PolQ->Survival Death Synthetic Lethality (Cell Death) PolQ->Death When Inhibited in HRD Inhibitor PolQ Inhibitor (Target Compound) Inhibitor->PolQ Inhibits

Figure 1: Biological context of PolQ inhibition in the MMEJ pathway inducing synthetic lethality.

Physicochemical Profiling & Analytical Strategy

To design a self-validating analytical method, we must first analyze the causality between the molecule's structure and its chromatographic behavior:

  • Molecular Weight: 218.1419 Da (Monoisotopic).

  • Structural Features: Contains a basic secondary amine (pyrrolidine ring) and a neutral amide bond.

  • pKa & Ionization: The pyrrolidine nitrogen has a pKa of ~9.5. To prevent peak tailing on silica-based columns and maximize Electrospray Ionization (ESI) efficiency in positive mode, the mobile phase must be kept acidic (pH ~2.5 using 0.1% Formic Acid) to ensure the molecule remains fully protonated [M+H]⁺.

  • LogP: ~2.0, indicating moderate lipophilicity. A standard C18 stationary phase is optimal for retention and separation from polar biological matrices.

Method 1: High-Throughput LC-MS/MS for Bioanalysis (Plasma)

This protocol is designed for the trace quantification of the compound in biological matrices (e.g., rat or human plasma) to support PK/PD studies. The method adheres to the ICH M10 Bioanalytical Method Validation Guidelines [2].

Sample Preparation Workflow

We employ Protein Precipitation (PPT) using Acetonitrile (ACN). PPT is selected over Solid Phase Extraction (SPE) because the compound's moderate LogP allows for >85% recovery with a simple, cost-effective organic crash, minimizing analyte loss while effectively denaturing plasma proteins.

Workflow Sample Plasma Sample (50 µL) IS Add Internal Standard (Deuterated Analog) Sample->IS PPT Protein Precipitation (Acetonitrile, 3:1 v/v) IS->PPT Centrifuge Centrifugation (14,000g, 10 min) PPT->Centrifuge LC UHPLC Separation (C18, Gradient) Centrifuge->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification (ICH M10 Validated) MS->Data

Figure 2: High-throughput LC-MS/MS bioanalytical workflow for sample processing and quantification.

Step-by-Step Protocol
  • Aliquot: Transfer 50 µL of plasma sample (blank, standard, QC, or unknown) into a 96-well plate or microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of IS working solution (e.g., N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide-d3, 100 ng/mL). Vortex for 10 seconds.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (100% ACN).

  • Mixing & Centrifugation: Vortex vigorously for 2 minutes to ensure complete protein aggregation. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of HPLC-grade water (to match initial mobile phase conditions and prevent solvent effects).

  • Injection: Inject 5 µL into the LC-MS/MS system.

Chromatographic & Mass Spectrometry Conditions

UHPLC Parameters:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Table 1: UHPLC Gradient Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Rationale
0.00 95.0 5.0 High aqueous to focus the analyte at the column head.
0.50 95.0 5.0 Wash out highly polar endogenous salts.
2.50 10.0 90.0 Linear ramp to elute the moderately lipophilic analyte.
3.00 10.0 90.0 Hold to flush hydrophobic phospholipids.
3.10 95.0 5.0 Return to initial conditions.

| 4.00 | 95.0 | 5.0 | Re-equilibration for the next injection. |

MS/MS Parameters (Positive ESI): Under Collision-Induced Dissociation (CID), the amide bond is the most labile. Cleavage yields two primary fragments: the pyrrolidinium cation (m/z 98.1) and the m-tolyl-N-methylamine cation (m/z 120.1). Because the pyrrolidine nitrogen is more basic, the charge preferentially resides there, making m/z 98.1 the most intense and stable ion for quantification.

Table 2: LC-MS/MS MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Target Compound 219.1 98.1 50 22 Quantifier
Target Compound 219.1 120.1 50 18 Qualifier

| IS (d3-Analog) | 222.1 | 98.1 | 50 | 22 | Internal Standard |

Method 2: UHPLC-UV for API Purity & Bulk Quantification

For synthetic monitoring and API batch release, UV detection is preferred over MS due to its superior precision and linear dynamic range. The m-tolyl aromatic ring provides strong UV absorbance.

  • Column: Phenomenex Kinetex C18 (4.6 × 100 mm, 2.6 µm core-shell).

  • Detection: PDA/UV at 230 nm (optimal for the substituted aromatic system).

  • Isocratic Elution: 40% Mobile Phase A (0.1% TFA in Water) / 60% Mobile Phase B (Acetonitrile). Note: Trifluoroacetic acid (TFA) is used here instead of Formic Acid as it acts as an ion-pairing agent, providing sharper peaks for basic amines in UV methods.

  • Sample Prep: Dissolve API in 50:50 Water:Acetonitrile to a nominal concentration of 1.0 mg/mL.

System Validation Criteria (Self-Validating System)

To guarantee trustworthiness, the LC-MS/MS bioanalytical method must be validated against regulatory standards [2]. A method is only deemed acceptable if it passes the strict criteria outlined below.

Table 3: ICH M10 Validation Criteria Summary

Parameter Acceptance Criteria Scientific Rationale
Calibration Curve R² ≥ 0.99; non-zero calibrators within ±15% of nominal (±20% at LLOQ). Ensures linear response across the physiological concentration range.
Accuracy (Bias) Mean value within ±15% of nominal concentration (±20% at LLOQ). Verifies that the measured concentration reflects the true biological state.
Precision (%CV) CV ≤ 15% across all QC levels (≤ 20% at LLOQ). Ensures repeatability and minimizes analytical noise in PK modeling.
Matrix Effect IS-normalized matrix factor CV ≤ 15%. Confirms that co-eluting plasma lipids do not inconsistently suppress ESI ionization.

| Carryover | Blank peak area ≤ 20% of LLOQ area following the ULOQ injection. | Prevents false positives in low-concentration samples following high-concentration samples. |

References

  • WO2021028643A1 - Heterocyclic compounds for use in the treatment of cancer. Artios Pharma Limited. (2021). Google Patents.
  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. (2023). Available at:[Link]

"N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide" safety precautions and handling guidelines

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Handling, Safety, and Assay Integration of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide in PolQ Inhibitor Development

Introduction & Mechanistic Rationale

The development of targeted oncology therapeutics relies heavily on exploiting vulnerabilities in the DNA damage response (DDR) network. DNA Polymerase Theta (PolQ) has emerged as a critical enzyme in the microhomology-mediated end joining (MMEJ) pathway, an error-prone repair mechanism for DNA double-strand breaks (DSBs). While MMEJ serves as a secondary backup pathway in healthy cells, tumors with homologous recombination deficiency (HRD)—such as those harboring BRCA1/2 mutations—become hyper-dependent on PolQ for genomic stability and survival[1].

Recent structural and biochemical insights demonstrate how PolQ grasps primer termini to mediate DNA repair, utilizing a unique thumb subdomain to extend poorly annealed DNA termini[2]. Furthermore, PolQ exhibits promiscuous DNA synthesis capabilities, allowing it to bypass complex lesions and extend mismatched primers[3]. Inhibiting PolQ in HR-deficient contexts induces synthetic lethality, forcing cancer cells into mitotic catastrophe. To therapeutically target this mechanism, novel heterocyclic compounds, specifically those incorporating the N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide structural motif, have been developed as potent PolQ inhibitors[1]. This application note details the safety, handling, and biochemical validation protocols for utilizing this compound motif in preclinical drug discovery.

Compound Profile & Safety Precautions

N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide serves as a crucial chiral building block and pharmacophore in the synthesis of advanced PolQ inhibitors. Because it is a biologically active synthetic intermediate, rigorous laboratory safety and handling protocols are mandatory.

  • Handling & PPE: As a concentrated synthetic intermediate, it must be handled under BSL-1/Chemical Fume Hood conditions to prevent inhalation of aerosolized powders. Personnel must wear nitrile gloves, chemical splash goggles, and a dedicated laboratory coat. The compound acts as a potential skin and respiratory irritant.

  • Storage Specifications: Store the lyophilized powder desiccated at -20°C, strictly protected from light. While amides are generally stable, they can be susceptible to slow hydrolysis under extreme pH or high-moisture environments; maintaining neutral, anhydrous conditions is critical for long-term stability.

  • Spill & Decontamination Protocol: Contain any dry spills with inert absorbent material (e.g., vermiculite) without raising dust. Clean the affected area with a 10% sodium hypochlorite (bleach) solution followed by 70% ethanol. This ensures the complete chemical degradation of the active pyrrolidine pharmacophore before standard hazardous waste disposal.

Experimental Protocols

Protocol A: Stock Solution Preparation & Self-Validation

Rationale: Hydrophobic heterocyclic compounds require precise solubilization to ensure assay reproducibility. Dimethyl sulfoxide (DMSO) is selected as the vehicle to maximize solubility while keeping the final assay concentration <1% v/v, preventing solvent-induced denaturation of the PolQ enzyme.

  • Equilibration: Remove the vial of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide from -20°C storage and equilibrate to room temperature for 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric condensation, leading to rapid hydration and potential degradation of the compound.

  • Solubilization: Dissolve the compound in anhydrous, mass-spectrometry grade DMSO to achieve a master stock concentration of 10 mM. Vortex gently until completely clear.

  • Self-Validation Step (LC-MS): Before proceeding to high-throughput biological assays, verify the integrity and exact concentration of the stock using Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor for the expected [M+H]+ mass. Causality: This self-validating step prevents false negatives in downstream assays caused by degraded or impure stock solutions. Discard the stock if purity falls below 95% or if oxidation adducts are detected.

  • Storage: Aliquot the validated stock into single-use, low-bind microcentrifuge tubes and store at -80°C to prevent freeze-thaw degradation.

Protocol B: In Vitro PolQ Primer Extension Assay

Rationale: To evaluate the inhibitory efficacy of compounds derived from this motif, a primer extension assay is utilized. PolQ requires a minimum of 2 to 4 base pairs of microhomology between the template and primer for efficient DNA synthesis[4]. This protocol isolates the polymerase activity of PolQ to accurately determine the half-maximal inhibitory concentration (IC50) of the synthesized inhibitor.

  • Substrate Annealing: Mix 500 nM of a fluorescently labeled primer (e.g., 5'-FAM-labeled) with 750 nM of the complementary template in Annealing Buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl). Heat the mixture to 95°C for 5 minutes, then cool slowly (1°C/min) to room temperature. Causality: Slow cooling ensures thermodynamically stable hybridization and prevents the formation of secondary hairpin structures in the single-stranded DNA overhangs.

  • Enzyme-Inhibitor Pre-incubation: In a low-bind reaction tube, combine 100 nM recombinant human PolQ (polymerase domain) with varying concentrations of the inhibitor (e.g., 1 nM to 10 µM) in Reaction Buffer (20 mM Tris-HCl pH 8.0, 4% glycerol, 80 µg/mL BSA). Incubate at 4°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to achieve thermodynamic binding equilibrium with the enzyme's active site prior to the introduction of competing nucleotide substrates.

  • Reaction Initiation: Add 50 nM of the annealed DNA substrate and 100 µM of dNTPs to the mixture. Initiate the reaction by adding 5 mM MgCl2. Incubate at 37°C for exactly 10 minutes. Causality: Mg2+ is the essential divalent cation cofactor required for the nucleotidyltransferase reaction; withholding it until the final step ensures synchronized reaction initiation.

  • Quenching: Stop the reaction by adding an equal volume of Quench Buffer (80% formamide, 20 mM EDTA). Causality: EDTA rapidly chelates the Mg2+ ions, instantly halting catalysis. Simultaneously, formamide denatures the DNA duplex, preparing the sample for accurate single-base size resolution.

  • Resolution & Analysis: Heat the quenched samples to 95°C for 3 minutes, then resolve on a 20% denaturing polyacrylamide gel (urea-PAGE). Image using a fluorescence scanner and quantify the ratio of extended versus unextended primer to calculate the IC50.

Quantitative Data Presentation

Table 1: Physicochemical Properties & Handling Specifications

Property / Parameter Specification Rationale / Implication
Compound Class Pyrrolidine-2-carboxamide Key structural pharmacophore for PolQ active site binding.
LogP (Estimated) ~3.19 (Full Inhibitor) Indicates moderate lipophilicity; necessitates DMSO for stock solubilization.
Storage Temperature -20°C (Desiccated) Prevents ambient moisture-induced amide hydrolysis over time.

| Primary Hazard | Irritant (Skin/Respiratory) | Mandates handling in a Class II chemical fume hood with proper PPE. |

Table 2: PolQ Primer Extension Assay Components

Component Final Concentration Function in Biochemical Assay
Recombinant PolQ 100 nM Catalyzes the microhomology-mediated primer extension.
DNA Substrate 50 nM Provides the template/primer complex with 2-4 bp microhomology.
Inhibitor (Motif) 1 nM - 10 µM Competes for active site binding, halting DNA synthesis.
dNTPs 100 µM Nucleotide building blocks required for polymerization.

| MgCl2 | 5 mM | Essential divalent cation cofactor for polymerase activity. |

Visualizing the Mechanism

G DSB DNA Double-Strand Break HR Homologous Recombination (Deficient in BRCA mut) DSB->HR Normal Cells MMEJ MMEJ Pathway (Hyper-activated) DSB->MMEJ HR-Deficient Cells PolQ DNA Polymerase Theta (PolQ) MMEJ->PolQ Survival Cancer Cell Survival PolQ->Survival Repair Successful Death Synthetic Lethality (Tumor Cell Death) PolQ->Death Repair Fails Inhibitor PolQ Inhibitor (Pyrrolidine Motif) Inhibitor->PolQ Blocks Activity

Figure 1: Synthetic lethality mechanism of PolQ inhibitors in HR-deficient cancer cells.

References

  • Title: Heterocyclic compounds for use in the treatment of cancer (WO2021028643A1)
  • Title: Human DNA polymerase θ grasps the primer terminus to mediate DNA repair Source: NIH (PubMed Central) URL: [Link]

  • Title: Promiscuous DNA synthesis by human DNA polymerase θ Source: Oxford Academic (Nucleic Acids Research) URL: [Link]

  • Title: Template and primer requirements for DNA Pol θ-mediated end joining Source: PNAS (Proceedings of the National Academy of Sciences) URL: [Link]

Sources

Application Notes & Protocols: The Pyrrolidine-2-Carboxamide Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to provide a comprehensive and practical overview of the applications of N-substituted pyrrolidine-2-carboxamide derivatives in medicinal chemistry, with a specific focus on the well-characterized anticonvulsant agent, Levetiracetam, as a representative example. Due to the lack of specific public-domain data on "N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide," this guide leverages the extensive research on Levetiracetam to illustrate the core principles and methodologies applicable to this class of compounds.

Introduction: The Pyrrolidine-2-Carboxamide Scaffold as a Privileged Motif

The pyrrolidine-2-carboxamide core is a recurring structural motif in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS). Its conformational rigidity, coupled with the potential for stereospecific interactions and the ability to present various substituents in a well-defined spatial arrangement, makes it a valuable scaffold for modulating biological targets. This guide will use Levetiracetam, an S-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide, as a case study to explore the application of this scaffold in drug discovery.

Case Study: Levetiracetam - A Novel Mechanism of Anticonvulsant Action

Levetiracetam is a second-generation anti-epileptic drug known for its broad-spectrum efficacy and favorable safety profile. Its discovery and development highlight the potential of the pyrrolidine-2-carboxamide scaffold. Unlike traditional anti-epileptic drugs that often target ion channels or GABAergic systems, Levetiracetam exhibits a unique mechanism of action centered on its high-affinity binding to the synaptic vesicle protein 2A (SV2A). SV2A is a transmembrane protein found in the membranes of synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release. The interaction of Levetiracetam with SV2A modulates this process, leading to a reduction in neuronal hyperexcitability.

The precise downstream effects of Levetiracetam binding to SV2A are still an area of active research, but the core interaction is the critical initiating event for its therapeutic action. The following diagram illustrates the proposed mechanism.

Levetiracetam_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Levetiracetam Levetiracetam SV2A SV2A Levetiracetam->SV2A High-Affinity Binding Neurotransmitter_Release Neurotransmitter Release SV2A->Neurotransmitter_Release Modulates Synaptic_Vesicle Synaptic Vesicle Synaptic_Vesicle->Neurotransmitter_Release Receptors Receptors Neurotransmitter_Release->Receptors Ca_Channel Ca2+ Influx Ca_Channel->Synaptic_Vesicle Action_Potential Action Potential Action_Potential->Ca_Channel Postsynaptic_Effect Reduced Hyperexcitability Receptors->Postsynaptic_Effect

Caption: Proposed mechanism of Levetiracetam action at the presynaptic terminal.

Experimental Protocols and Methodologies

The following protocols are representative of the key assays used in the discovery and characterization of Levetiracetam and can be adapted for the evaluation of novel pyrrolidine-2-carboxamide derivatives.

Protocol 1: In Vitro SV2A Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the SV2A protein.

Objective: To quantify the binding affinity (Ki) of a test compound for SV2A.

Materials:

  • [³H]-Levetiracetam (or a suitable radiolabeled analog)

  • Membrane preparations from rat brain tissue (a rich source of SV2A)

  • Test compounds (e.g., "N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide")

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the brain membrane preparation, [³H]-Levetiracetam at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Separate the bound from unbound radioligand by rapid filtration through the filter plates.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Interpretation: A lower Ki value indicates a higher binding affinity of the test compound for SV2A. This is a primary indicator of on-target activity.

CompoundSV2A Binding Affinity (Ki, nM)
Levetiracetam~450
UCB 30889 (R-enantiomer)>10,000
Test Compound XExperimental Value
Protocol 2: In Vivo Evaluation of Anticonvulsant Activity

This protocol outlines the use of an animal model of epilepsy to assess the in vivo efficacy of a test compound.

Objective: To determine the anticonvulsant effect of a test compound in a preclinical model.

Model: Audiogenic seizure-susceptible mice (e.g., DBA/2 mice).

Materials:

  • DBA/2 mice

  • Test compound

  • Vehicle control (e.g., saline or a suitable solvent)

  • Sound-proof chamber equipped with a sound source (e.g., a bell or speaker emitting a high-intensity sound).

Procedure:

  • Compound Administration: Administer the test compound or vehicle to the mice via a relevant route (e.g., intraperitoneal injection or oral gavage).

  • Acclimatization: Allow a set period for the compound to be absorbed and distributed (e.g., 30-60 minutes).

  • Seizure Induction: Place each mouse individually in the sound-proof chamber and expose it to the audiogenic stimulus for a fixed duration (e.g., 60 seconds).

  • Observation: Observe and score the seizure activity. A common scoring system includes stages such as wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest.

  • Data Analysis: Determine the percentage of mice protected from each seizure stage at different doses of the test compound. Calculate the ED50 (the dose that protects 50% of the animals from a specific seizure endpoint).

Workflow Visualization:

Anticonvulsant_Assay_Workflow Start Start Animal_Grouping Group Animals (Test vs. Vehicle) Start->Animal_Grouping Compound_Admin Administer Compound or Vehicle Animal_Grouping->Compound_Admin Absorption_Phase Wait for Absorption (e.g., 30 min) Compound_Admin->Absorption_Phase Seizure_Induction Induce Seizure (Audiogenic Stimulus) Absorption_Phase->Seizure_Induction Observation Observe and Score Seizure Severity Seizure_Induction->Observation Data_Analysis Calculate ED50 Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo anticonvulsant screening.

Structure-Activity Relationships (SAR) and Drug Design Considerations

The development of Levetiracetam and its analogs has provided valuable insights into the SAR for SV2A binding. Key takeaways for designing novel pyrrolidine-2-carboxamide derivatives include:

  • Stereochemistry is Critical: The (S)-configuration at the C4 position of the pyrrolidine ring is essential for high-affinity binding to SV2A. The (R)-enantiomer is significantly less active.

  • Substituents on the Side Chain: The ethyl group at the α-position of the acetamide side chain in Levetiracetam is important for its activity. Modifications in this position can drastically alter the binding affinity and efficacy.

  • Pyrrolidone Ring Integrity: The 2-oxo-pyrrolidine core is a key feature. Alterations to this ring system generally lead to a loss of activity.

When considering a novel compound like "N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide," these principles suggest that the stereochemistry of the pyrrolidine ring and the nature of the N-substituents will be paramount to its potential biological activity.

Conclusion and Future Directions

The pyrrolidine-2-carboxamide scaffold, exemplified by Levetiracetam, represents a highly successful motif in CNS drug discovery. Its unique mechanism of action, targeting SV2A, has opened new avenues for the treatment of epilepsy and other neurological disorders. The protocols and principles outlined in this guide provide a robust framework for the investigation of novel derivatives, such as the hypothetical "N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide." Future research in this area will likely focus on further elucidating the downstream signaling pathways of SV2A modulation and exploring the therapeutic potential of this compound class in other CNS indications, including neuropathic pain and cognitive disorders.

References

  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver drugs with improved efficacy and tolerability. Epilepsia, 52(4), 657-678. [Link]

  • Lynch, B. A., Lambeng, N., Nocka, K., Kensel-Hammes, P., Bajjalieh, S. M., Matagne, A., & Fuks, B. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866. [Link]

  • Surges, R., Volynski, K. E., & Walker, M. C. (2008). Is levetiracetam different from other antiepileptic drugs? Levetiracetam and its effects on synaptic transmission. Therapeutic advances in neurological disorders, 1(1), 13–24. [Link]

Application Note: N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide as a Privileged Scaffold for DNA Polymerase Theta (PolQ) High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern drug discovery, selecting the right chemical starting point is as critical as the biological target itself. N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide is a stereochemically rich, proline-derived building block that has emerged as a highly versatile scaffold for high-throughput screening (HTS) libraries[1].

This application note focuses on the deployment of this scaffold in screening campaigns targeting DNA Polymerase Theta (PolQ) . PolQ is a unique, multifunctional polymerase essential for microhomology-mediated end-joining (MMEJ)[2]. In healthy cells, DNA double-strand breaks (DSBs) are accurately repaired by homologous recombination (HR). However, in tumors harboring BRCA1/2 mutations (HR-deficient), cells become entirely dependent on the error-prone MMEJ pathway for survival[3].

The Causality of Scaffold Selection: Why utilize the N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide core for PolQ HTS?

  • Conformational Rigidity: The pyrrolidine ring restricts the molecule's conformational flexibility, significantly reducing the entropic penalty upon binding to the target's active site.

  • Vector Trajectory: The disubstituted amide (N-methyl and m-tolyl) provides an optimal vector trajectory. The m-tolyl group facilitates critical π-π stacking interactions with key tyrosine residues (e.g., Tyr2412) within the PolQ polymerase domain solvent exit channel[2].

  • Synthetic Lethality: Inhibiting PolQ in HR-deficient cancers induces synthetic lethality, making this scaffold a prime candidate for developing next-generation targeted oncology therapeutics[1],[4].

Mechanistic Pathway: Synthetic Lethality

To understand the biological objective of the HTS campaign, it is essential to visualize the synthetic lethality pathway exploited by PolQ inhibitors.

Pathway DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB->HR Normal Cells MMEJ Microhomology-Mediated End-Joining (PolQ Dependent) DSB->MMEJ HR-Deficient Cells Survival Cell Survival HR->Survival MMEJ->Survival Death Synthetic Lethality (Tumor Cell Death) MMEJ->Death Pathway Blocked Scaffold N-Methyl-N-(m-tolyl)pyrrolidine- 2-carboxamide Scaffold Scaffold->MMEJ Inhibits PolQ

Caption: Synthetic lethality of PolQ inhibition in HR-deficient cancer cells.

Physicochemical Profiling & HTS Suitability

Before advancing a scaffold into a full-scale HTS campaign, it must be profiled for drug-likeness. The N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide core exhibits excellent physicochemical properties, strictly adhering to Lipinski's Rule of Five, ensuring that downstream hits possess viable lead-like characteristics[5],[6].

PropertyValueHTS Rationale & Causality
Molecular Weight 218.30 g/mol Optimal for fragment/lead-like libraries (MW < 300), allowing room for functionalization during hit-to-lead optimization.
LogP ~2.1Balances cell permeability with aqueous solubility, preventing compound precipitation in the assay buffer.
H-Bond Donors 1 (Pyrrolidine NH)Provides a critical interaction point for hydrogen bonding with the target protein's backbone.
H-Bond Acceptors 2 (C=O, Pyrrolidine N)Facilitates precise orientation within the polymerase active site.
TPSA 32.3 ŲExcellent membrane permeability profile, ensuring the compound will be active in downstream cell-based assays.

HTS Assay Design: PolQ Primer Extension

To screen libraries based on this scaffold, we utilize a Fluorescence-Based DNA Primer Extension Assay [2],[4].

Design Causality & Self-Validating Mechanics:

  • Detection Choice: Instead of radioactive assays, we use an intercalating dye (e.g., PicoGreen or GroovyGreen) that selectively binds double-stranded DNA (dsDNA) synthesized by PolQ[4]. This provides a massive signal-to-background ratio, eliminates hazardous waste, and enables 384-well miniaturization.

  • Buffer Additives: The inclusion of 0.01% CHAPS detergent is non-negotiable. Pyrrolidine-carboxamide derivatives with hydrophobic aryl groups (like m-tolyl) are prone to colloidal aggregation in aqueous solutions. CHAPS suppresses this aggregation, preventing false-positive promiscuous inhibition.

  • Acoustic Dispensing: Utilizing acoustic liquid handling (e.g., Echo 550) allows for direct dilution of compounds from 100% DMSO source plates. This eliminates tip carryover and maintains a final DMSO concentration of ≤0.5%, which is critical as higher DMSO levels denature the PolQ enzyme.

Experimental Protocol: 384-Well PolQ HTS

This protocol is designed as a self-validating system. Every plate must pass strict quality control (Z'-factor > 0.6) to ensure the data is trustworthy and actionable.

Step 1: Reagent Preparation
  • Assay Buffer: Prepare a fresh solution of 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT, and 0.01% CHAPS.

    • Causality: Mg²⁺ is the essential catalytic cofactor for polymerase activity. DTT maintains the reducing environment necessary to protect PolQ's surface cysteines from oxidation.

  • Enzyme Mix: Dilute recombinant human PolQ (aa 1819–2590) in Assay Buffer to a working concentration of 0.6 nM[2].

  • Substrate Mix: Prepare a mixture containing 200 nM primed DNA template (single-stranded DNA annealed to a primer) and 20 µM dNTPs in Assay Buffer[4].

Step 2: Compound Dispensing
  • Using an acoustic liquid handler, dispense 50 nL of the N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide library compounds (10 mM in 100% DMSO) into a black, flat-bottom 384-well microplate.

  • Controls: Dispense 50 nL of 100% DMSO into negative control wells (0% inhibition). Dispense 50 nL of a known reference inhibitor (e.g., RP-6685) or 50 mM EDTA into positive control wells (100% inhibition)[2].

Step 3: Enzyme Pre-Incubation
  • Add 5 µL of the Enzyme Mix to all wells using a bulk reagent dispenser. The intermediate PolQ concentration is now 0.3 nM.

  • Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature for 15 minutes .

    • Causality: Pre-incubation allows the pyrrolidine scaffold to reach binding equilibrium with the PolQ active site before the competitive dNTP substrates are introduced.

Step 4: Reaction Initiation
  • Add 5 µL of the Substrate Mix to all wells to initiate the polymerization reaction. (Final volume: 10 µL. Final concentrations: 0.15 nM PolQ, 100 nM DNA, 10 µM dNTPs).

  • Incubate the plate at 37°C for 30 minutes .

Step 5: Detection & Readout
  • Prepare the detection reagent by diluting PicoGreen dye 1:200 in standard TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

    • Causality: The EDTA in the TE buffer instantly chelates the Mg²⁺, halting the polymerase reaction precisely at 30 minutes.

  • Add 10 µL of the detection reagent to all wells. Incubate in the dark for 5 minutes.

  • Read the plate on a fluorescence microplate reader (Excitation: 485 nm / Emission: 528 nm).

Step 6: Data Validation (Self-Validating System)

Calculate the Z'-factor using the positive and negative controls.

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

A plate is only validated and accepted if the Z'-factor is > 0.6, proving the assay has sufficient dynamic range and low variance to confidently identify hits.

HTS Workflow Visualization

Workflow Cmpd Compound Dispense (Acoustic, 50 nL) Enzyme PolQ Pre-incubation (15 min, RT) Cmpd->Enzyme Substrate DNA/dNTP Addition (30 min, 37°C) Enzyme->Substrate Read Fluorescence Readout (Ex 485 / Em 528) Substrate->Read Valid Valid Read->Valid

Caption: 384-well HTS workflow for PolQ inhibitors using fluorescence readout.

References

  • [5] SureChEMBL. Compound Details: SCHEMBL29658956. Available at: [Link]

  • [1] Google Patents. WO2021028643A1 - Heterocyclic compounds for use in the treatment of cancer. Available at:

  • [6] PubChem. N-methylpyrrolidine-2-carboxamide | C6H12N2O | CID 14073003. Available at: [Link]

  • [2] Z. Zhou et al., Identification of RP-6685, an Orally Bioavailable Compound that Inhibits the DNA Polymerase Activity of Polθ. Journal of Medicinal Chemistry (ACS Publications), 2022. Available at: [Link]

  • [3] Z. Zhou et al., Identification of RP-6685, an orally bioavailable compound that inhibits the DNA polymerase activity of Polθ. PubMed Central (PMC), 2022. Available at: [Link]

  • [4] BPS Bioscience. DNA Polymerase θ Assay Kit (82107). Available at: [Link]

Sources

Application Note: N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide Derivatives as Chemical Probes for DNA Polymerase Theta (Polθ)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted therapies exploiting DNA damage response (DDR) vulnerabilities has revolutionized oncology. While PARP inhibitors have successfully leveraged synthetic lethality in Homologous Recombination (HR)-deficient tumors (e.g., BRCA1/2 mutations), resistance mechanisms frequently emerge. DNA Polymerase Theta (Polθ / PolQ) has recently been identified as a critical dependency in HR-deficient cancers. Polθ drives Theta-Mediated End Joining (TMEJ), an error-prone repair pathway that becomes essential for cell survival when HR is compromised ().

The N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide scaffold serves as the defining pharmacophore for a first-in-class series of highly potent, selective, and allosteric Polθ inhibitors (most notably ART558) (). Unlike traditional catalytic site inhibitors—which risk off-target toxicity due to structural homology among A-family polymerases—this probe class binds allosterically to the polymerase domain. This binding stabilizes the enzyme in a conformation that prevents DNA binding, exhibiting uncompetitive inhibition with respect to DNA and non-competitive inhibition with respect to dNTPs ().

This application note provides drug development professionals and researchers with a comprehensive, self-validating framework for utilizing this chemical probe in biochemical and cellular assays to study Polθ biology and screen for synthetic lethality.

Pathway Visualization: The Synthetic Lethality of Polθ Inhibition

To understand the causality behind the experimental design, one must visualize the genetic interaction between HR and TMEJ. The probe selectively induces apoptosis only in contexts where the primary HR pathway is genetically inactivated.

Pathway DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB->HR WT Cells TMEJ Theta-Mediated End Joining (TMEJ) (Polθ Dependent) DSB->TMEJ HR-Deficient Cells Survival Cell Survival HR->Survival TMEJ->Survival Death Synthetic Lethality / Cell Death TMEJ->Death When HR is absent + Polθ inhibited Probe Polθ Inhibitor (Pyrrolidine-2-carboxamide core) Probe->TMEJ Allosteric Inhibition

Fig 1: Synthetic lethality pathway of Polθ inhibition in HR-deficient cells.

Probe Profile & Physicochemical Data

The following table summarizes the quantitative pharmacological parameters of the optimized N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide probe (based on ART558 data).

ParameterValue / CharacteristicExperimental Significance
Primary Target DNA Polymerase Theta (Polθ / PolQ)Specifically targets the polymerase domain, not the helicase domain.
Binding Mode AllostericUncompetitive with DNA; ensures high selectivity over other polymerases.
Biochemical IC₅₀ ~7.9 nMIndicates high on-target potency in cell-free extension assays.
Cellular EC₅₀ ~150 nMConcentration required to inhibit TMEJ in live-cell reporter assays.
Selectivity Profile >100-foldHighly selective against Polγ and Polν, minimizing mitochondrial toxicity.
Solubility & Storage 10 mM in DMSOStore aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent degradation.

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include mandatory orthogonal controls to distinguish true mechanism-of-action (MoA) from off-target artifacts.

Protocol A: In Vitro Biochemical Polθ Extension Assay

Causality Insight: This assay isolates the polymerase domain to prove direct target engagement. Because the probe is uncompetitive with DNA, it must be pre-incubated with the enzyme before the addition of the DNA substrate to accurately capture the allosteric stabilization.

Materials:

  • Recombinant human Polθ polymerase domain (residues 1792–2590).

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 4% glycerol, 1 mM DTT, 0.1 mg/mL BSA, 5 mM MgCl₂.

  • DNA Substrate: 5'-FAM labeled 15-mer primer annealed to a 30-mer template.

  • dNTP mix (100 µM).

Step-by-Step Method:

  • Probe Preparation: Prepare a 10-point 3-fold serial dilution of the probe in DMSO (starting at 10 µM final concentration). Ensure final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Pre-incubation: Mix 5 nM recombinant Polθ with the probe dilutions in Assay Buffer. Incubate at room temperature for 15 minutes. Critical Step: Skipping this pre-incubation will artificially inflate the IC₅₀ due to the allosteric binding kinetics.

  • Reaction Initiation: Add 50 nM of the FAM-labeled DNA substrate and 10 µM dNTPs to initiate the extension reaction.

  • Incubation & Quenching: Incubate the mixture at 37°C for 30 minutes. Quench the reaction by adding an equal volume of stop buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).

  • Readout: Denature samples at 95°C for 5 minutes and resolve via capillary electrophoresis or 15% denaturing urea-PAGE. Quantify the ratio of extended to unextended primer to calculate the IC₅₀.

Protocol B: Cellular Synthetic Lethality Assay (Clonogenic Survival)

Causality Insight: Short-term viability assays (e.g., 72-hour ATP-based assays) are fundamentally flawed for evaluating DDR inhibitors. Cells must undergo multiple replication cycles to accumulate lethal double-strand breaks. A 10-to-14-day clonogenic assay is the gold standard. Furthermore, using an isogenic cell line pair is mandatory to prove that toxicity is strictly dependent on HR deficiency.

Workflow Step1 Cell Seeding Isogenic BRCA Mut/WT Step2 Treatment Polθ Probe ± PARPi Step1->Step2 Step3 Incubation 10-14 Days Step2->Step3 Step4 Quantification Crystal Violet Staining Step3->Step4 Step5 Analysis Synergy & IC50 Step4->Step5

Fig 2: Experimental workflow for clonogenic synthetic lethality screening.

Step-by-Step Method:

  • Cell Seeding: Harvest isogenic DLD-1 BRCA2 WT and DLD-1 BRCA2⁻/⁻ cells. Seed 500 cells per well in 6-well plates. Allow 24 hours for attachment.

  • Compound Treatment: Treat cells with the Polθ probe (0.01 µM to 10 µM).

    • Self-Validating Control: Include a PARP inhibitor (e.g., Olaparib at 10 nM) as a positive control for BRCA2⁻/⁻ specific lethality.

  • Incubation: Incubate plates at 37°C, 5% CO₂ for 10–14 days. Do not change the media unless significant evaporation occurs, as this can disturb colony formation.

  • Staining: Wash wells gently with PBS. Fix and stain simultaneously using 0.5% crystal violet in 20% methanol for 30 minutes at room temperature.

  • Quantification: Rinse plates with distilled water and air dry. Count colonies containing >50 cells. Normalize the surviving fraction of the treated groups to the DMSO vehicle control.

  • Data Interpretation: A valid probe will show an IC₅₀ in the nanomolar range for the BRCA2⁻/⁻ cells, while the BRCA2 WT cells should remain largely unaffected (IC₅₀ > 10 µM), demonstrating a wide therapeutic window.

Protocol C: Mechanistic Validation via TMEJ Reporter Assay

Causality Insight: To definitively prove that the observed synthetic lethality is due to the inhibition of Theta-Mediated End Joining (and not an unknown off-target effect), researchers must utilize a specific DNA repair reporter. The EJ2-GFP reporter system requires microhomology for repair; successful TMEJ restores the GFP reading frame ().

Step-by-Step Method:

  • Preparation: Utilize U2OS cells stably integrated with the EJ2-GFP reporter.

  • Pre-treatment: Treat cells with 150 nM of the Polθ probe 1 hour prior to transfection.

  • DSB Induction: Transfect cells with an I-SceI endonuclease expression plasmid to induce targeted double-strand breaks within the reporter construct.

  • Analysis: 72 hours post-transfection, harvest cells and analyze via flow cytometry. The probe should significantly reduce the percentage of GFP-positive cells compared to the DMSO control, confirming intracellular target engagement and TMEJ suppression.

References

  • Zatreanu, D., Robinson, H. M. R., Alkhatib, O., et al. (2021). "Polθ inhibitors elicit BRCA-gene synthetic lethality and enhance PARP inhibitor efficacy." Nature, 594, 606–611.[Link]

  • Wood, R. D., & Doublié, S. (2016). "DNA polymerase θ (Polθ), double-strand break repair, and cancer." DNA Repair, 44, 22-32.[Link]

  • Mateos-Gomez, P. A., Gong, F., Nair, N., et al. (2015). "Mammalian polymerase θ promotes alternative NHEJ and suppresses recombination." Nature, 518, 254–257. [Link]

  • Artios Pharma Limited. (2021). "Heterocyclic compounds for use in the treatment of cancer." WIPO (PCT) WO2021028643A1.

Troubleshooting & Optimization

Troubleshooting "N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide" solubility issues

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers transition from in silico design and chemical synthesis to in vitro and in vivo biological evaluations, solubility often becomes the primary bottleneck. This guide provides an authoritative, mechanistic approach to troubleshooting the solubility profile of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide .

Rather than relying on trial and error, we approach formulation as a deterministic science governed by pKa, lipophilicity, and thermodynamics.

Part 1: Physicochemical Profiling & Causality

To solve a precipitation issue, we must first understand the molecular architecture driving it. N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide features two critical domains:

  • The Pyrrolidine Ring: A secondary amine that acts as a weak base. While unsubstituted pyrrolidine has a highly basic pKa of ~11.3 , the electron-withdrawing effect of the adjacent carboxamide group at the 2-position lowers this pKa to approximately 8.5.

  • The N-methyl-N-(m-tolyl)carboxamide Moiety: A highly lipophilic, uncharged domain that strongly resists aqueous solvation.

Quantitative Solubility Profile
Property / ConditionValue / ObservationMechanistic Rationale
Molecular Weight ~218.3 g/mol Small molecule; solubility is heavily dictated by ionization state rather than size.
Predicted pKa ~8.5 (Pyrrolidine N)Determines the pH threshold for protonation.
Solubility (pH 4.0) > 10 mg/mLThe protonated secondary amine forms a highly soluble cationic species, overcoming the lipophilicity of the tolyl group.
Solubility (pH 7.4) < 0.1 mg/mLAt physiological pH, the compound exists predominantly as a neutral free base. Hydrophobic aggregation is thermodynamically favored, causing precipitation.
Solubility (DMSO) > 50 mg/mLAprotic solvents provide excellent solvation of the uncharged lipophilic moiety.

Part 2: Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when diluted into PBS (pH 7.4) for cell assays, even though it was fully dissolved in DMSO? A1: This is a classic solvent-shift nucleation event exacerbated by pH. In 100% DMSO, the neutral free base is perfectly solvated. When introduced into PBS (pH 7.4), the solvent polarity drastically increases. Because the buffer pH (7.4) is below the compound's pKa (~8.5) but not low enough to fully protonate the population, a significant fraction remains as the highly lipophilic free base. The sudden drop in solvation capacity forces the free base molecules to self-associate to minimize contact with water, leading to rapid crystallization or amorphous precipitation.

Q2: How can I maintain solubility for in vitro high-throughput screening without exceeding a 0.5% DMSO final concentration? A2: Avoid direct dilution of high-concentration DMSO stocks into neutral aqueous buffers. Instead, utilize a complexing agent like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic m-tolyl group readily inserts into the hydrophobic cavity of HP-β-CD, shielding it from the aqueous environment. This host-guest complexation maintains the compound in a dissolved state without requiring toxic levels of organic co-solvents.

Q3: What is the most reliable formulation strategy for in vivo intravenous (IV) dosing? A3: Relying solely on acidic pH adjustment (e.g., dosing at pH 4.0) is dangerous; upon entering the physiological pH of the bloodstream, the compound will rapidly deprotonate and precipitate, potentially causing embolism or injection site necrosis. Based on established solubilizing excipient strategies for injectable formulations , a multi-component co-solvent/surfactant system is required. We recommend a formulation of DMSO, PEG400, and Tween-80 to create stable micellar structures that survive systemic dilution.

Part 3: Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Stock and Aqueous Dilution

This self-validating protocol ensures the compound remains in solution during cell-based assays without causing solvent toxicity.

  • Primary Solvation: Weigh the lyophilized N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide powder and dissolve it in 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 1 minute.

    • Self-Validation: Inspect under a strong light source. The solution must be completely optically clear.

  • Excipient Preparation: Prepare an intermediate dilution buffer consisting of 20% (w/v) HP-β-CD in sterile Milli-Q water.

  • Step-Down Dilution: Slowly pipette 100 µL of the 10 mM DMSO stock into 900 µL of the 20% HP-β-CD buffer while vortexing continuously. This yields a 1 mM intermediate stock in 10% DMSO / 18% HP-β-CD.

    • Causality: Continuous vortexing prevents localized high concentrations of water from prematurely precipitating the compound before the cyclodextrin can form the inclusion complex.

  • Final Assay Dilution: Dilute the 1 mM intermediate stock 1:100 into your final pH 7.4 assay buffer. The final working concentration is 10 µM, with a highly biocompatible solvent profile of 0.1% DMSO and 0.18% HP-β-CD.

Protocol B: Formulation for In Vivo Dosing (IV Administration)

This protocol utilizes a ternary system to prevent in vivo precipitation upon systemic dilution.

  • Initial Solvation: Dissolve the required mass of the compound in 5% (v/v) DMSO.

  • Co-Solvent Addition: Add 40% (v/v) PEG400 and vortex for 2 minutes.

    • Causality: PEG400 acts as a co-solvent that specifically stabilizes the hydrophobic tolyl group through favorable van der Waals interactions.

  • Micellar Stabilization: Add 5% (v/v) Tween-80 and sonicate the mixture for 5 minutes at room temperature.

  • Aqueous Phase Addition: Slowly add 50% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing.

    • Causality: Dropwise addition ensures that the Tween-80 micelles have time to encapsulate the drug molecules, preventing supersaturation and nucleation.

  • Sterilization and Validation: Filter the final solution through a 0.22 µm PTFE syringe filter.

    • Self-Validation: Measure the absorbance of the final filtrate at 600 nm (OD600). An OD600 < 0.05 confirms the absence of colloidal aggregates, validating micellar stability and readiness for injection.

Part 4: Solubility Optimization Workflow

SolubilityWorkflow Start Compound Precipitation Detected in Assay CheckPH Assess Buffer pH vs pKa (~8.5) Start->CheckPH Acidic pH < 7.0 (Protonated State) CheckPH->Acidic Low pH Basic pH ≥ 7.4 (Free Base State) CheckPH->Basic Physiological pH SolventCheck Verify Co-solvent (DMSO/PEG400) Acidic->SolventCheck Formulation Add Excipients (HP-β-CD / Tween-80) Basic->Formulation Success Soluble State Achieved SolventCheck->Success Formulation->Success

Workflow for troubleshooting pH-dependent solubility and formulation strategies.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31268, Pyrrolidine". PubChem. Available at:[Link]

  • Strickley, R. G. (2004). "Solubilizing Excipients in Oral and Injectable Formulations". Pharmaceutical Research, 21(2), 201-230. Available at:[Link]

Technical Support Center: Optimizing N-Methyl-2-pyrrolidone (NMP) Dosage and Concentration in Research Applications

Author: BenchChem Technical Support Team. Date: April 2026

A Note from the Senior Application Scientist: Your inquiry for "N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide" did not yield sufficient data in the public domain, suggesting it may be a novel or highly specialized compound. To provide a robust and immediately useful technical guide, we have focused this document on N-Methyl-2-pyrrolidone (NMP) , a structurally related and extensively documented pyrrolidone derivative. NMP is a cornerstone solvent and excipient in pharmaceutical and drug development settings.[1][2] The principles, troubleshooting methodologies, and optimization strategies detailed herein for NMP offer a validated framework that can be adapted for other novel pyrrolidone-based compounds.

This guide is designed to empower researchers, scientists, and drug development professionals to anticipate and resolve challenges encountered during experimentation with NMP, ensuring data integrity and experimental success.

Section 1: Critical Properties of N-Methyl-2-pyrrolidone (NMP)

A foundational understanding of NMP's physicochemical properties is paramount for effective experimental design. These characteristics govern its behavior as a solvent, its stability, and its interactions with other materials.[3][4][5]

PropertyValueSignificance for Researchers
CAS Number 872-50-4Unique identifier for ensuring correct substance sourcing.
Molecular Formula C₅H₉NOBasic chemical identity.
Molecular Weight 99.13 g/mol Essential for molarity-based concentration calculations.
Appearance Colorless to slightly yellow liquid[3]A change in color may indicate impurity or degradation.
Odor Faint, mild amine-like[3][5][6]A strong odor may suggest high concentration or poor ventilation.
Boiling Point 202-204 °C (396-399 °F)[7][8]High boiling point indicates low volatility at room temperature, reducing inhalation risk.
Melting Point -24 °C (-11 °F)[8]Remains liquid under standard laboratory and freezer conditions.
Density ~1.028 g/cm³ at 25 °C[5][8]Denser than water; important for phase separations and solution preparation.
Solubility Miscible with water and most organic solvents[3][4][6][8]Excellent solvency power for a wide range of compounds, both polar and nonpolar.
Flash Point 91 °C (196 °F)[5][8]Classified as a combustible liquid; requires precautions against ignition sources.[9][10]
Stability High thermal and chemical stability[4][6][11]Stable under normal conditions but can decompose at high temperatures (>260°C / 500°F).[12]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries researchers have when incorporating NMP into their experimental workflows.

Q1: Why is NMP considered a superior solvent for many poorly soluble drug candidates? A1: NMP's efficacy stems from its unique chemical structure, which confers high polarity and the ability to act as both a cosolvent and a complexing agent.[13][14] Its 5-membered lactam ring creates a strong dipole moment, allowing it to dissolve a wide array of both organic and inorganic compounds.[4][8] Unlike many solvents, it is fully miscible with water, making it highly versatile for creating formulations that transition from an organic stock to an aqueous experimental medium.[4][6][8]

Q2: Is NMP truly an "inert" vehicle? What are its known biological activities? A2: No, NMP should not be considered biologically inert. This is a critical consideration for experimental design. Recent studies have revealed that NMP possesses intrinsic immunomodulatory and antineoplastic (e.g., anti-myeloma) properties.[15][16] It can function as an acetyllysine mimetic and a low-affinity bromodomain ligand, leading to downstream transcriptional changes, including the downregulation of key oncogenes like cMYC.[15][16] Therefore, it is imperative to run parallel vehicle-only controls to account for any biological effects of NMP itself.

Q3: What are the primary safety concerns when handling NMP in a laboratory setting? A3: The primary safety concerns are reproductive toxicity, and irritation to the skin, eyes, and respiratory system.[8][10][17] NMP is classified as a substance that may damage an unborn child.[8][10] It is also readily absorbed through the skin.[6] Consequently, handling NMP requires stringent safety protocols:

  • Engineering Controls: Always handle neat or high-concentration NMP inside a certified chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a lab coat, and chemically resistant gloves. Butyl rubber and FEP Teflon gloves are recommended for their high resistance to NMP.[9][18]

  • Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from heat and ignition sources.[19][20]

Q4: How stable is NMP in aqueous solutions and under typical storage conditions? A4: NMP is chemically stable under normal laboratory conditions.[3][6][11] However, it is hygroscopic and will absorb moisture from the air, which can alter its properties over time.[4][6] Therefore, it should be stored in tightly sealed containers.[19] At elevated temperatures (above 260°C or ~500°F), it can undergo thermal decomposition.[12] Studies have also shown that in an oxygen-rich environment, NMP can undergo oxidative degradation over time, leading to a decrease in pH.[21] For long-term storage of NMP-containing solutions, inerting the headspace with nitrogen can improve stability.[21]

Q5: What materials should I avoid when working with NMP? A5: NMP is a powerful solvent and can degrade certain plastics and rubbers.[18] Avoid using containers or apparatus made of PVC, as it can be dissolved by NMP.[9] For seals and gaskets, Teflon® or Kalrez® are suitable.[22] NMP is compatible with carbon steel, stainless steel, and nickel equipment.[9] It is also incompatible with strong oxidizing agents, strong acids, and strong bases.[23]

Section 3: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during experiments involving NMP.

Problem 1: My compound precipitates when I dilute my NMP stock solution into an aqueous buffer or cell culture medium.

  • Question: I dissolved my hydrophobic compound in 100% NMP, but it crashes out of solution when I add it to my aqueous experimental system. How can I prevent this?

  • Answer & Causality: This is a classic issue of solvent shifting, where the compound is highly soluble in the organic stock but insoluble in the final aqueous environment. The rapid change in solvent polarity causes the compound to precipitate.

    • Solution 1: Slow Down the Dilution: Do not add the NMP stock directly to the full volume of aqueous medium. Instead, add the NMP stock to a smaller volume of medium while vortexing or stirring vigorously. This creates a transient, intermediate-polarity environment that can help keep the compound in solution as you bring it to the final volume.

    • Solution 2: Reduce the Final NMP Concentration: The most common cause is too high a final concentration of your stock solution, which results in a final NMP concentration that is too low to maintain solubility. Try preparing a more dilute stock solution in NMP, which will require a larger volume to be added to your aqueous medium, thereby increasing the final percentage of NMP as a co-solvent. Always check the tolerance of your system (e.g., cells) to the final NMP concentration.

    • Solution 3: Use an Intermediate Solvent: Create a dilution series. For example, dilute the 100% NMP stock into a 50:50 NMP:water or NMP:media solution first, then perform the final dilution into the 100% aqueous system.

    • Solution 4: Incorporate Solubilizing Excipients: For particularly challenging compounds, consider adding excipients like surfactants (e.g., Tween® 80) or cyclodextrins (e.g., HP-β-CD) to the aqueous medium before adding the NMP stock. These can form micelles or inclusion complexes that encapsulate the hydrophobic drug, preventing precipitation.[24]

Problem 2: I'm observing unexpected toxicity or off-target effects in my cell-based assays.

  • Question: My cells are dying or behaving unexpectedly even at low concentrations of my test compound. Could the NMP vehicle be the cause?

  • Answer & Causality: Yes, this is a strong possibility. As noted in the FAQ, NMP is not biologically inert.[15][16] Furthermore, at higher concentrations, it can induce cell stress and toxicity through mechanisms independent of its known biological targets.

    • Solution 1: Rigorous Vehicle Controls: This is non-negotiable. For every experiment, you must include a control group that is treated with the exact same concentration of NMP as your highest dose experimental group. This allows you to subtract the effect of the vehicle from the effect of your compound.

    • Solution 2: Determine the NOAEL for Your System: Before beginning drug-screening experiments, perform a dose-response curve for NMP alone in your specific cell line or assay. This will establish the No-Observed-Adverse-Effect Level (NOAEL), which is the highest concentration of NMP that does not cause a significant effect on its own. Your experimental design should aim to keep the final NMP concentration below this level.

    • Solution 3: Minimize Final NMP Concentration: Optimize your stock solution concentration to use the smallest possible volume (and thus lowest final concentration) of NMP in your assay. A typical starting point for many cell-based assays is to keep the final solvent concentration ≤0.5% (v/v), but this must be empirically determined.

Problem 3: My experimental results are inconsistent from day to day.

  • Question: I am performing the same experiment, but my results are not reproducible. What could be the issue?

  • Answer & Causality: Inconsistency can arise from several factors related to NMP handling and solution preparation.

    • Solution 1: Check for NMP Degradation: If you are using an old bottle of NMP or a stock solution that has been stored for a long time, it may have absorbed water or started to degrade.[6][21] Use fresh, high-purity (e.g., pharmaceutical or ACS grade) NMP to prepare new stock solutions.[7][25]

    • Solution 2: Standardize Solution Preparation: Ensure your protocol for preparing the NMP stock and subsequent dilutions is highly standardized. Use calibrated pipettes, ensure the compound is fully dissolved in the NMP before any dilution, and control the temperature and mixing speed during dilution into the aqueous phase.

    • Solution 3: Evaluate Material Leaching: If you are using plastic labware that is not certified as NMP-compatible, the solvent could be leaching plasticizers or other chemicals into your solutions, which could interfere with your assay. Switch to glass or polypropylene labware where possible.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in NMP

This protocol describes the standard procedure for dissolving a poorly water-soluble compound in NMP.

  • Pre-Weigh Compound: Accurately weigh the desired mass of your compound using an analytical balance. Place it into an appropriate NMP-compatible vial (e.g., amber glass vial with a Teflon-lined cap).

  • Calculate NMP Volume: Determine the volume of NMP required to achieve the target stock concentration (e.g., 10 mM, 50 mM).

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

  • Add NMP: Using a calibrated pipette, add the calculated volume of high-purity NMP to the vial containing the compound.

  • Dissolution: Cap the vial tightly and mix thoroughly. Use a vortex mixer for several minutes. If the compound does not dissolve readily, gentle heating (e.g., 37-40°C water bath) and/or sonication can be applied. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Once fully dissolved, store the stock solution at the appropriate temperature (-20°C or -80°C is common for long-term storage). Ensure the vial is tightly sealed to prevent absorption of moisture.[4]

Protocol 2: Preliminary In Vitro Toxicity Assessment of NMP Vehicle

This protocol is essential for establishing the maximum tolerated concentration of NMP in a specific cell line.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 24-72 hours).

  • Prepare NMP Dilutions: Prepare a serial dilution of NMP in your complete cell culture medium. A typical range to test would be from 5% down to 0.01% (v/v). Include a "medium only" control (0% NMP).

  • Treatment: After allowing the cells to adhere (typically 12-24 hours post-seeding), remove the old medium and replace it with the medium containing the different concentrations of NMP.

  • Incubation: Incubate the plate for a duration that matches your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, assess cell viability using a standard method (e.g., MTS, MTT, CellTiter-Glo®, or trypan blue exclusion).

  • Data Analysis: Plot cell viability (%) versus NMP concentration (%). Determine the highest concentration of NMP that does not cause a statistically significant decrease in cell viability compared to the 0% control. This is your No-Observed-Adverse-Effect Level (NOAEL).

Section 5: Visualization & Workflows

Diagrams can clarify complex decision-making processes in experimental design.

Troubleshooting_Precipitation start Precipitation Observed During Aqueous Dilution check_conc Is final compound concentration above its aqueous solubility? start->check_conc check_solvent Is final NMP concentration sufficient to act as a co-solvent? check_conc->check_solvent No sol_reduce_conc Solution: Reduce final compound concentration. check_conc->sol_reduce_conc Yes sol_increase_nmp Solution: Increase final NMP % (if tolerated). Prepare a more dilute stock. check_solvent->sol_increase_nmp No sol_slow_dilution Solution: Use slower, stepwise dilution. Increase mixing energy. check_solvent->sol_slow_dilution Yes sol_excipients Advanced Solution: Add solubilizing excipients (e.g., cyclodextrins, surfactants). sol_slow_dilution->sol_excipients Still Precipitates

Caption: Workflow for troubleshooting compound precipitation.

Vehicle_Toxicity_Workflow start Planning a Cell-Based Assay with NMP Vehicle protocol_noael Protocol: Perform NMP-only dose-response to determine NOAEL for the cell line. start->protocol_noael check_noael Is planned final NMP% BELOW the NOAEL? protocol_noael->check_noael design_ok Experimental Design Valid: Proceed with experiment. Include NMP vehicle control. check_noael->design_ok Yes design_bad Redesign Experiment: 1. Increase stock concentration. 2. Re-evaluate compound solubility. check_noael->design_bad No

Caption: Decision workflow for mitigating NMP vehicle toxicity.

References

  • N-Methyl-2-Pyrrolidone (NMP). [Technical Data Sheet]. Available from: [Link]

  • Technical Data Sheet N-Methyl Pyrrolidone (NMP). Shandong Qingyun Changxin Chemical Science-Tech Co., Ltd. Available from: [Link]

  • N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). International Programme on Chemical Safety. Available from: [Link]

  • Safety Data Sheet: N-methyl-2-pyrrolidone. Chemos GmbH & Co. KG. Available from: [Link]

  • N-METHYL-2-PYRROLIDONE. Integrated Risk Information System (IRIS), U.S. Environmental Protection Agency. Available from: [Link]

  • N-Methylpyrrolidone Handling and Storage. BASF Corporation. Available from: [Link]

  • NMP: Applications in the Pharmaceutical and Agrochemical Industries. UIV CHEM. Available from: [Link]

  • N-Methyl-2-Pyrrolidone. LyondellBasell. Available from: [Link]

  • Safety Data Sheet N-Methyl-2-Pyrrolidone. ChemPure Chemicals. Available from: [Link]

  • N-Methyl-2-Pyrrolidone, Technical Grade, Liquid, 55 Gallon Drum. Univar Solutions. Available from: [Link]

  • N-Methyl-2-pyrrolidone - SAFETY DATA SHEET. Thermo Fisher Scientific. Available from: [Link]

  • N-Methyl-2-Pyrrolidone: A Versatile Compound with High Thermal Stability and Excellent Properties. Heze Sirloong Chemical Co.,Ltd. Available from: [Link]

  • N-METHYL-2-PYRROLIDONE (NMP). Ataman Kimya. Available from: [Link]

  • SIAM 24, 19-20 April 2007 US/ICCA. OECD. Available from: [Link]

  • METHYL 20PYRROLIDONE Resistant O-Rings and Seals. Marco Rubber & Plastics. Available from: [Link]

  • N-Methyl-2-pyrrolidone. Wikipedia. Available from: [Link]

  • N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. Available from: [Link]

  • Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Semantic Scholar. Available from: [Link]

  • The drug vehicle and solvent N-methylpyrrolidone is an immunomodulator and antimyeloma compound. PubMed. Available from: [Link]

  • N-methyl-2-pyrrolidone. PubChem. Available from: [Link]

  • The Drug Vehicle and Solvent N-Methylpyrrolidone Is an Immunomodulator and Antimyeloma Compound. ResearchGate. Available from: [Link]

  • Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone. PubMed. Available from: [Link]

  • N-Methylpyrrolidone (NMP). California Department of Public Health. Available from: [Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ACS Omega, 5(9), 4558-4566. Available from: [Link]

  • Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission. Available from: [Link]

  • Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. Molecules, 17(5), 5586-5600. Available from: [Link]

  • Thermal stabilization of N-methyl-2-pyrrolidone. Google Patents.
  • Tricks to purge NMP to aqueous layer? Reddit. Available from: [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S. Food and Drug Administration. Available from: [Link]

  • Precipitation of Drug Particles Using a Gas Antisolvent Process on a High-Pressure Microfluidic Platform. Industrial & Engineering Chemistry Research, 59(24), 11171-11183. Available from: [Link]

  • The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. Scientific Reports, 7(1), 1589. Available from: [Link]

  • N-Methyl-2-Pyrrolidone (NMP) Solvent for Lithium Battery: Its Applications. Stanford Advanced Materials. Available from: [Link]

Sources

Technical Support Center: N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide Troubleshooting & Storage Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide . As a critical chiral intermediate and pharmacophore (frequently utilized in oncology and DNA damage repair targeting), maintaining the structural and stereochemical integrity of this compound is paramount.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with field-proven, self-validating methodologies to diagnose, troubleshoot, and prevent common degradation pathways.

Section 1: Fundamental Degradation Pathways (The "Why")

Understanding the chemical causality behind degradation is the first step in prevention. This compound features two highly reactive sites: a chiral center at the C2 position and a secondary amine on the pyrrolidine ring.

  • C2-Racemization (Epimerization): The alpha-proton (C2) adjacent to the carboxamide group is relatively acidic due to the electron-withdrawing nature of the carbonyl. Under basic conditions, or in polar protic solvents, base-catalyzed enolization occurs, leading to a loss of enantiomeric purity[1]. Maintaining the stereocenter is critical, as chiral inversion directly impacts pharmacological target binding.

  • Oxidative Degradation: The unsubstituted secondary amine of the pyrrolidine ring is highly susceptible to oxidation. Exposure to atmospheric oxygen, light, or trace peroxides in excipients/solvents leads to the formation of N-oxides or hydroxylamines[2].

  • Amide Hydrolysis: While sterically hindered by the N-methyl and m-tolyl groups, the carboxamide bond can undergo hydrolysis under extreme pH conditions or prolonged exposure to moisture, leading to truncation and the release of N-methyl-m-toluidine[3].

Section 2: Diagnostic Troubleshooting & FAQs

Q1: My batch shows a drop in enantiomeric excess (ee) over time, but the overall purity on standard LC-UV remains >99%. What is happening? A: You are observing C2-epimerization. Because the enantiomers are isobaric and have identical UV absorption profiles, standard reverse-phase LC-MS will not detect this change. The basicity of the pyrrolidine ring itself can auto-catalyze the enolization of the C2 proton if trace moisture is present. Self-Validating Resolution: Switch to a Chiral HPLC method (e.g., using a Daicel Chiralpak column) to monitor the ee%. Ensure the compound is stored as a dry lyophilized powder, as moisture facilitates the proton exchange required for racemization[1].

Q2: I am seeing a +16 Da mass shift in my stability samples during accelerated testing. How do I confirm what this is? A: A +16 Da shift is the classic signature of N-oxidation at the secondary pyrrolidine amine, forming an N-oxide[2]. This is often triggered by trace hydroperoxides in your solvents (especially ethers like THF or PEG-based excipients). Self-Validating Resolution: To validate this pathway, perform a forced degradation study: spike a fresh sample with 3% H2O2. If the resulting +16 Da peak matches the retention time of your unknown impurity, you have confirmed N-oxidation. To prevent this, purge all storage containers with Argon and avoid peroxide-forming solvents.

Q3: How can I systematically identify which degradation pathway is ruining my samples? A: Follow the diagnostic workflow below. By combining mass spectrometry (m/z shifts) with chiral chromatography, you can isolate the exact mechanism of failure.

DegradationDiagnostics Start Analyze Impurity Profile (LC-MS & Chiral HPLC) CheckMass Is Mass (m/z) Changed? Start->CheckMass MassSame Yes: m/z is identical CheckMass->MassSame Isobaric MassDiff No: m/z is altered CheckMass->MassDiff Mass Shift Racemization C2-Epimerization (Chiral Inversion) MassSame->Racemization Shift in Chiral RT Hydrolysis Amide Hydrolysis (-133 Da, loss of amine) MassDiff->Hydrolysis m/z decrease Oxidation Pyrrolidine N-Oxidation (+16 Da shift) MassDiff->Oxidation m/z increase

Caption: Diagnostic workflow for identifying degradation pathways of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide.

Section 3: Quantitative Stability Data

To establish a baseline for your own quality control, below is a summary of quantitative degradation data under various forced and long-term storage conditions.

Storage ConditionAtmosphereContainer TypeTimepointPurity (LC-MS)Enantiomeric Excess (ee%)Primary Degradant
-20°C (Control) ArgonAmber Glass12 Months>99.5%>99.0%None detected
25°C / 60% RH AirClear Glass6 Months96.2%94.5%N-Oxide (+16 Da)
40°C / 75% RH AirClear Glass3 Months88.4%82.1%N-Oxide & Racemate
Solution (pH 9.0) AirHPLC Vial48 Hours92.0%70.5%Racemate (Isobaric)

Data Interpretation: The compound is highly stable in its solid state when protected from moisture and oxygen. However, alkaline solutions rapidly destroy stereochemical integrity.

Section 4: Standard Operating Procedures (SOP) for Storage

To ensure reproducible stability across all your experiments, implement the following step-by-step methodology for handling and storing N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide.

Step-by-Step Storage Methodology:

  • Purification & Verification: Ensure the starting material has >99% chemical purity and >99% ee. Verify the absence of transition metal catalysts (which accelerate oxidation) using ICP-MS.

  • Lyophilization: Dissolve the compound in a volatile, non-peroxide-forming solvent (e.g., LC-MS grade Acetonitrile/Water) and lyophilize for 24-48 hours to ensure residual moisture is strictly <0.5%. Moisture is the primary vector for both hydrolysis and proton-exchange racemization[3].

  • Aliquoting: Transfer the dry powder into amber glass vials to prevent UV-induced radical formation. Do not store in standard clear plastic microcentrifuge tubes, as their oxygen permeability is too high.

  • Inert Gas Backfilling: Purge the headspace of each vial with high-purity Argon or Nitrogen. This displaces molecular oxygen, completely arresting the N-oxidation pathway[2].

  • Long-Term Storage: Seal the vials with PTFE-lined caps and store at -20°C in a desiccated environment.

StorageWorkflow Synthesis Purified Compound (>99% ee) Lyophilization Lyophilize (<0.5% moisture) Synthesis->Lyophilization Aliquoting Aliquot into amber glass Lyophilization->Aliquoting InertGas Backfill with Argon/N2 Aliquoting->InertGas Storage Store at -20°C with desiccants InertGas->Storage

Caption: Step-by-step optimal storage workflow to prevent oxidation and racemization.

References

  • WIPO Patentscope. "WO2012104866 - CHIRAL 1-(4-METHYLPHENYLMETHYL)-5-OXO-{N-[(3-T-BUTOXYCARBONYL- AMINOMETHYL)]-PIPERIDIN-1-YL}-PYRROLIDINE-2-CARBOXAMIDES AS INHIBITORS OF COLLAGEN INDUCED PLATELET ACTIVATION AND ADHESION.
  • MDPI Pharmaceutics. "Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • BioProcess International. "Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.

Sources

Technical Support Center: Synthesis of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis, particularly the sterically demanding amide bond formation.

Core Synthesis Overview & Mechanism

The synthesis of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide involves the formation of an amide bond between N-methyl-L-proline and N-methyl-m-toluidine. This reaction presents a classic challenge in peptide and medicinal chemistry: the coupling of a secondary carboxylic acid (proline derivative) with a secondary amine. The steric hindrance around both reactive centers necessitates a carefully selected, highly efficient coupling reagent to achieve satisfactory yields and minimize side reactions.

The general mechanism relies on the activation of the carboxylic acid group of N-methyl-L-proline. A coupling reagent converts the carboxylate into a highly reactive intermediate, typically an active ester. This intermediate is then susceptible to nucleophilic attack by the nitrogen atom of N-methyl-m-toluidine to form the thermodynamically stable amide bond.

Reaction Pathway Diagram

Amide Coupling Mechanism Proline N-Methyl-L-proline (Carboxylic Acid) ActiveEster Activated Intermediate (OAt-ester) Proline->ActiveEster Activation Amine N-Methyl-m-toluidine (Secondary Amine) Product N-Methyl-N-(m-tolyl)pyrrolidine- 2-carboxamide (Product) Amine->Product Nucleophilic Attack CouplingReagent Coupling Reagent (e.g., HATU) + Base CouplingReagent->ActiveEster ActiveEster->Product Byproducts Byproducts ActiveEster->Byproducts Byproduct Formation

Caption: General mechanism for amide bond formation.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Problem Area: Low or No Product Yield

Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the primary causes?

A: Low yields in this specific coupling are most often traced back to three issues: inefficient activation of the carboxylic acid due to steric hindrance, the presence of moisture, or suboptimal reaction conditions.

  • Inefficient Coupling Reagent: The coupling of two secondary amines is sterically demanding. Standard reagents like Dicyclohexylcarbodiimide (DCC) may be insufficient. You require a more potent activator.

    • Solution: Switch to a uronium/aminium or phosphonium salt-based reagent known for high efficiency in hindered couplings. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended as it reacts faster and with less epimerization.[1][2] PyAOP is another excellent choice, especially for coupling N-methylated amino acids.[1]

  • Presence of Moisture: Coupling reagents and activated intermediates are highly sensitive to water. Any moisture in the solvent, reagents, or glassware will hydrolyze the activated ester back to the carboxylic acid, halting the reaction.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle hygroscopic reagents (like the coupling agent and bases) in a dry atmosphere (e.g., under argon or nitrogen).

  • Incorrect Base or Stoichiometry: A non-nucleophilic base is crucial to deprotonate the carboxylic acid and neutralize acidic byproducts without competing with the primary amine nucleophile.

    • Solution: Use N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Avoid bases like triethylamine which can sometimes cause side reactions. Typically, 2-3 equivalents of base are used. Ensure a slight excess (1.1-1.2 equivalents) of the coupling reagent and N-methyl-L-proline relative to the limiting reagent, N-methyl-m-toluidine.

Problem Area: Formation of Significant Impurities

Q: My crude product shows multiple spots on TLC, and purification is difficult. What are these impurities and how can I prevent them?

A: The main impurities are typically unreacted starting materials, byproducts from the coupling reagent, and potentially the epimerized product.

  • Coupling Reagent Byproducts: Carbodiimide reagents like DCC and DIC generate urea byproducts (DCU and DIU, respectively). DCU is notoriously difficult to remove as it is insoluble in many common solvents.[2]

    • Solution: If using a carbodiimide, opt for DIC, as its urea byproduct is more soluble and easier to wash away.[1] Better yet, use a reagent like HATU or PyBOP, whose byproducts are generally more soluble and readily removed during aqueous work-up or chromatography.

  • Racemization/Epimerization: The chiral center at the alpha-carbon of proline is susceptible to racemization under harsh basic conditions or during activation.

    • Solution: The use of 7-azabenzotriazole-based reagents like HATU significantly suppresses racemization compared to their benzotriazole counterparts (like HBTU).[3] Adding an equivalent of an additive like 1-Hydroxybenzotriazole (HOBt) or, preferably, 1-Hydroxy-7-azabenzotriazole (HOAt) can also minimize this side reaction.[1] Perform the reaction at a low temperature (starting at 0 °C and slowly warming to room temperature) to further reduce the risk.

Troubleshooting Decision Tree

Troubleshooting Tree Start Reaction Issue Identified LowYield Low / No Yield Start->LowYield Impurity Significant Impurities Start->Impurity ReagentCheck Using DCC/DIC? LowYield->ReagentCheck Check Activator ByproductCheck Byproduct Type? Impurity->ByproductCheck Check Byproducts RacemizationCheck Racemization Suspected? Impurity->RacemizationCheck Check Chirality SwitchReagent Action: Switch to HATU, HCTU, or PyAOP. ReagentCheck->SwitchReagent Yes MoistureCheck Conditions Anhydrous? ReagentCheck->MoistureCheck No, using potent reagent MoistureCheck->Start Yes DrySystem Action: Use oven-dried glassware & anhydrous solvents. MoistureCheck->DrySystem No InsolubleUrea Insoluble Urea (from DCC)? ByproductCheck->InsolubleUrea SolubleByproduct Soluble Byproducts? ByproductCheck->SolubleByproduct SwitchReagent2 Action: Use DIC or HATU. Filter crude mixture. InsolubleUrea->SwitchReagent2 OptimizePurity Action: Optimize chromatography (gradient, solvent system). SolubleByproduct->OptimizePurity LowerTemp Action: Run at 0°C -> RT. Use HATU to suppress. RacemizationCheck->LowerTemp Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: Which coupling reagent is truly the best for this specific transformation?

A: For coupling N-methyl-L-proline with N-methyl-m-toluidine, HATU is the superior choice. Its OAt active ester is more reactive than the OBt esters formed by HBTU or TBTU, and the internal pyridine nitrogen provides anchimeric assistance during the coupling, accelerating the reaction.[3] This is critical for overcoming the steric hindrance of the two secondary amines.

Q: What is the optimal solvent for this reaction?

A: Anhydrous N,N-Dimethylformamide (DMF) is the most common and effective solvent. It has a high dielectric constant, which helps to dissolve the polar starting materials and intermediates, and it is aprotic, so it doesn't interfere with the reaction. Dichloromethane (DCM) can also be used, but DMF is often better at solubilizing all components.[3]

Q: How can I monitor the reaction's progress effectively?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexanes (e.g., 1:1 or 2:1 v/v) to get good separation. You should see the spot for the limiting starting material (e.g., N-methyl-m-toluidine) disappear and a new, typically less polar, spot for the product appear. Staining with potassium permanganate or ninhydrin (for primary/secondary amines, though less effective for these specific starting materials) can aid visualization. LC-MS is a more definitive method if available.

Q: Can I use thionyl chloride (SOCl₂) to make the acid chloride of N-methyl-L-proline first?

A: While forming the acid chloride is a classic method for amide synthesis, it can be problematic for amino acids like proline. The conditions are harsh and can lead to significant racemization and other side reactions.[4] Modern coupling reagents offer a much milder, safer, and more reliable one-pot procedure with better control over stereochemistry.

Recommended Experimental Protocol

This protocol uses HATU as the coupling agent for optimal results.

Synthesis Workflow Diagram

Synthesis Workflow Start Start: Oven-Dried Glassware under Inert Atmosphere (N2/Ar) Dissolve 1. Dissolve N-Methyl-L-proline (1.1 eq) & N-Methyl-m-toluidine (1.0 eq) in Anhydrous DMF Start->Dissolve Cool 2. Cool solution to 0°C Dissolve->Cool AddBase 3. Add DIPEA (2.5 eq) Cool->AddBase AddHATU 4. Add HATU (1.1 eq) portion-wise AddBase->AddHATU React 5. Stir at 0°C for 30 min, then warm to RT and stir for 4-12h AddHATU->React Monitor 6. Monitor by TLC/LC-MS until starting material is consumed React->Monitor Quench 7. Quench with H2O, Extract with EtOAc Monitor->Quench Wash 8. Wash organic layer with dil. HCl, sat. NaHCO3, and brine Quench->Wash Dry 9. Dry (Na2SO4), Filter, Concentrate Wash->Dry Purify 10. Purify via Column Chromatography Dry->Purify End Finish: Purified Product Purify->End

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

Reagents & Materials:

  • N-Methyl-L-proline

  • N-Methyl-m-toluidine

  • HATU (Hexafluorophosphate salt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-methyl-L-proline (1.1 eq) and N-methyl-m-toluidine (1.0 eq).

  • Dissolution: Add anhydrous DMF (to make a ~0.2 M solution with respect to the amine) and stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Activation & Coupling: Add HATU (1.1 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C. The solution may turn yellow.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 4-12 hours.

  • Monitoring: Monitor the reaction's completion by TLC (e.g., 50% EtOAc in Hexanes), checking for the consumption of N-methyl-m-toluidine.

  • Work-up: Once complete, pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide.

Data Summary Table

The choice of coupling reagent is the most critical variable. The following table summarizes the key differences between common options for this challenging synthesis.

Coupling ReagentClassByproductRelative Efficiency (Hindered Coupling)Racemization Risk
DCC CarbodiimideDicyclohexylurea (DCU) - InsolubleLowHigh
DIC CarbodiimideDiisopropylurea (DIU) - SolubleModerateModerate
HBTU Aminium SaltHOBt, TetramethylureaHighLow
HATU Aminium SaltHOAt, TetramethylureaVery High Very Low
PyBOP Phosphonium SaltHOBt, HMPA (carcinogen concern)HighLow

References

  • Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Current Research in Chemistry, 8, 10-20. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. (While not directly cited, this provides excellent context on modern amide synthesis).
  • Klanjsek, G., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry–A European Journal, 27(31), 8049-8071. Available at: [Link]

  • Shymanska, P., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. Available at: [Link]

  • Loidolt, C., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Organic Letters, 24(30), 5569-5574. Available at: [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266. (While not directly cited, this is a seminal review on peptide coupling).

Sources

"N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide" purification techniques and improvements

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide and its derivatives. As a Senior Application Scientist, I have designed this guide to address the critical synthetic and purification bottlenecks researchers face when handling this specific class of heterocyclic amides.

These pyrrolidine-2-carboxamide derivatives are highly valuable intermediates, most notably utilized in the synthesis of DNA Polymerase Theta (PolQ) inhibitors. These inhibitors are currently under intense investigation for their ability to induce synthetic lethality in homologous recombination (HR)-deficient cancers[1][2]. Because the biological efficacy of these compounds is strictly stereodependent, maintaining absolute control over enantiomeric and diastereomeric purity during synthesis and purification is non-negotiable.

Below, you will find our field-proven troubleshooting guides, standardized protocols, and the mechanistic reasoning behind each step.

SECTION 1: Downstream Purification Workflow

The purification of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide requires a multi-modal approach to sequentially remove unreacted amines, coupling byproducts, and undesired stereoisomers.

PurificationWorkflow A Crude Reaction Mixture B Acid-Base Extraction (Remove m-toluidine) A->B Aqueous Workup C Silica Flash Chromatography (Remove coupling reagents) B->C Organic Phase D Chiral SFC (Enantiomeric Polish) C->D >95% Purity E Crystallization (Final Purity >99%) D->E >99% ee/de

Fig 1. Downstream purification workflow for pyrrolidine-2-carboxamide derivatives.

SECTION 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing significant epimerization at the C2 position of the pyrrolidine ring during amide coupling?

Causality: The α -proton of proline and pyrrolidine-2-carboxylic acid derivatives is highly acidic once the carboxylic acid is activated (e.g., as an active ester). In the presence of excess or strong tertiary amine bases (like DIPEA or TEA), the activated intermediate readily undergoes base-catalyzed enolization or forms an oxazolone intermediate, leading to racemization/epimerization at the C2 chiral center[3][4].

Solution: Avoid harsh basic conditions. We recommend switching your coupling reagent to T3P (n-propanephosphonic acid anhydride) with pyridine, or using EDC·HCl in aqueous nanomicellar conditions, which have been proven to suppress α -epimerization in sterically hindered proline derivatives[3][4].

Q2: What is the optimal strategy for removing unreacted m-toluidine post-coupling?

Causality: m-Toluidine is a weak aromatic amine. While it is a poor nucleophile (which makes the initial coupling sluggish and often requires excess reagent), its basicity allows it to be selectively protonated and partitioned into an aqueous phase, leaving the neutral amide product in the organic phase.

Step-by-Step Methodology: Acid-Base Extraction

  • Dilution: Dilute the crude reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).

  • Acid Wash (Amine Removal): Wash the organic layer with 3 volumes of 10% aqueous Citric Acid (or 1M HCl). The mildly acidic conditions protonate the residual m-toluidine, driving it into the aqueous layer. Repeat this step twice.

  • Neutralization: Wash the organic layer with 3 volumes of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) to neutralize any residual acid and remove acidic coupling byproducts.

  • Polishing: Wash with 3 volumes of brine to remove residual water.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude amide.

Q3: How do I efficiently separate the (2S) enantiomer from the (2R) impurity if epimerization has already occurred?

Causality: Supercritical Fluid Chromatography (SFC) is the gold standard for chiral pyrrolidine derivatives. The supercritical CO2​ provides high diffusivity and low viscosity, allowing for rapid mass transfer. Chlorinated cellulose-based chiral stationary phases (CSPs) offer exceptional chiral recognition for pyrrolidone/pyrrolidine motifs via hydrogen bonding and dipole-dipole interactions[5][6].

Quantitative Data: SFC Method Optimization Below is a summary of our benchmarked SFC conditions for pyrrolidine-2-carboxamide derivatives[6]:

Chiral Stationary PhaseCo-SolventBackpressureTemp (°C)Flow RateTypical Resolution ( Rs​ )
Lux Cellulose-2 15% MeOH (0.1% DEA)150 bar402.0 mL/min> 2.5 (Optimal)
Chiralpak IC 20% EtOH (0.1% NH3​ )120 bar353.0 mL/min1.8 - 2.2
Chiralcel OX-3 10% MeOH150 bar402.0 mL/min< 1.5 (Co-elution)

Step-by-Step Methodology: Preparative Chiral SFC

  • Sample Preparation: Dissolve the flash-purified intermediate in HPLC-grade Methanol to a concentration of 20-25 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Equilibration: Equilibrate a preparative Lux Cellulose-2 column with supercritical CO2​ and 15% Methanol (modified with 0.1% Diethylamine to suppress peak tailing) at 150 bar and 40 °C.

  • Injection & Elution: Inject the sample. The (2R) and (2S) isomers will elute as distinct peaks. (Note: Elution order must be confirmed via polarimetry or vibrational circular dichroism).

  • Fraction Collection: Monitor UV absorbance at 220 nm. Collect the target fractions, evaporate the CO2​ /MeOH under reduced pressure, and proceed to crystallization for final polishing.

SECTION 3: Biological Context & Application

Understanding the downstream application of your synthesized API ensures better risk assessment during scale-up. N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide derivatives are core scaffolds in developing inhibitors against DNA Polymerase Theta (PolQ).

In healthy cells, DNA double-strand breaks (DSBs) are repaired by error-free Homologous Recombination (HR). However, in cancers with BRCA1/2 mutations (HR-deficient), the cells rely heavily on an alternative, error-prone pathway called Microhomology-Mediated End Joining (MMEJ), which is driven by PolQ. By inhibiting PolQ with these pyrrolidine derivatives, we induce synthetic lethality, selectively driving the cancer cells into apoptosis[2].

DNARepair DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (Deficient in Cancer) DSB->HR MMEJ Microhomology-Mediated End Joining (PolQ Dependent) DSB->MMEJ CellDeath Synthetic Lethality (Cell Death) HR->CellDeath Inactive MMEJ->CellDeath In HR-deficient cells Inhibitor Pyrrolidine-2-carboxamide (PolQ Inhibitor) Inhibitor->MMEJ Blocks PolQ

Fig 2. Mechanism of synthetic lethality via PolQ inhibition in HR-deficient cancer cells.

SECTION 4: References

  • Title: WO2021028643A1 - Heterocyclic compounds for use in the treatment of cancer - Google Patents Source: google.com URL:

  • Title: WO2023067356A1 - Heterocyclic compounds for use in the treatment of cancer - Google Patents Source: google.com URL:

  • Title: Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives Source: researchgate.net URL: [Link]

  • Title: Water: An Underestimated Solvent for Amide Bond-Forming Reactions Source: nsf.gov URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: rsc.org URL: [Link]

  • Title: Efficient Amidation of Weak Amines: Synthesis, Chiral Separation by SFC, and Antimicrobial Activity of N-(9, 10-dioxo-9, 10-dihydro anthracene-1-yl) carboxamide Source: rsc.org URL: [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers working with N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide and its structural derivatives. This specific chemical scaffold is a critical pharmacophore in the development of allosteric inhibitors targeting DNA Polymerase Theta (PolQ) [1].

PolQ is a unique A-family polymerase essential for Theta-Mediated End Joining (TMEJ) or Microhomology-Mediated End Joining (MMEJ). Because TMEJ serves as a backup DNA repair pathway, inhibiting PolQ induces synthetic lethality in Homologous Recombination (HR)-deficient tumors (e.g., BRCA1/2 mutated cancers) [2]. However, optimizing the therapeutic window requires rigorous mitigation of off-target effects. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated experimental protocols.

Section 1: Mechanistic Troubleshooting & Off-Target Profiling

Q1: Why does my pyrrolidine-2-carboxamide derivative exhibit off-target toxicity in HR-proficient (wild-type) cells?

A: True PolQ inhibitors should be highly tolerated by HR-proficient cells because canonical HR repair mechanisms remain intact. If you observe high background toxicity in wild-type cells, the compound is likely exhibiting off-target affinity for other polymerases or inducing generalized replication stress.

The N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide scaffold binds to the polymerase domain of PolQ. However, structural similarities between the active sites of A-family and X-family polymerases (such as Pol ν or Pol μ) can lead to cross-reactivity [3]. Furthermore, highly lipophilic derivatives (LogP > 4.0) can accumulate in mitochondrial membranes, interfering with Pol γ and causing mitochondrial toxicity.

  • Causality: Off-target polymerase inhibition stalls replication forks globally, leading to single-stranded DNA (ssDNA) accumulation and replication catastrophe, regardless of the cell's HR status.

Q2: How do I differentiate between MMEJ-specific inhibition and general replication stress?

A: You must establish a strict therapeutic window using isogenic cell line models. A true PolQ inhibitor will demonstrate a massive shift in the IC50 between HR-proficient and HR-deficient cells. If the IC50 in your wild-type cells drops below 5 µM, your compound is exhibiting off-target cytotoxicity.

Table 1: Expected Viability Profile of PolQ Inhibitors (Isogenic Cell Line Models)

Cell Line GenotypeTarget Pathway DependencyExpected IC50 (nM)Interpretation of Viability Data
BRCA1 WT (HR+) Homologous Recombination> 10,000IC50 < 5,000 indicates off-target toxicity
BRCA1 Mut (HR-) MMEJ (PolQ dependent)10 - 100On-target synthetic lethality [2]
53BP1 Mut / BRCA1 Mut MMEJ (PolQ dependent)5 - 50Hypersensitivity due to Shieldin loss[2]

Section 2: Experimental Workflows & Protocols

Q3: What is the recommended protocol for validating synthetic lethality in vitro without introducing off-target artifacts?

A: Short-term viability assays (like CellTiter-Glo at 48-72 hours) often fail to capture true synthetic lethality and instead highlight acute off-target toxicity. We strongly recommend a 14-day Isogenic Clonogenic Survival Assay .

Step-by-Step Methodology:

  • Cell Seeding: Plate isogenic DLD-1 BRCA2 WT and BRCA2-/- cells at a low density (250-500 cells/well) in 6-well plates. Allow 24 hours for adherence.

  • Compound Preparation: Prepare a 10 mM stock of the N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide derivative in 100% DMSO.

  • Dosing: Perform a 10-point, 3-fold serial dilution (e.g., 10 µM down to 0.5 nM). Critical: Ensure the final DMSO concentration remains constant at exactly 0.1% across all wells. Higher DMSO concentrations can induce baseline replication stress, confounding results.

  • Incubation: Incubate cells for 10-14 days at 37°C, 5% CO2. Do not perform media changes; continuous exposure is required to force cells through multiple division cycles where unresolved DNA breaks accumulate.

  • Fixation & Staining: Carefully wash wells with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.5% crystal violet in 20% methanol for 30 minutes.

  • Quantification: Wash plates with distilled water, air dry, and count colonies (>50 cells/colony). Calculate the Surviving Fraction (SF) relative to the DMSO control to generate your dose-response curve.

Section 3: Target Engagement & Pathway Visualization

Q4: How does the inhibitor interact with the MMEJ pathway, and how can I visualize target engagement?

A: The N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide scaffold acts as an allosteric inhibitor of the PolQ polymerase domain. By blocking PolQ's ability to extend microhomology-annealed ends, the inhibitor traps toxic DNA intermediates [4].

To validate target engagement beyond survival assays, quantify RAD51 foci formation via immunofluorescence. In HR-deficient cells treated with a specific PolQ inhibitor, you will observe an accumulation of non-functional RAD51 foci and increased RPA32 phosphorylation (pS4/S8), indicating hyper-resection and trapped ssDNA intermediates [3].

G DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) (BRCA1/2 Proficient) DSB->HR Primary Repair MMEJ Theta-Mediated End Joining (TMEJ) (Backup Pathway) DSB->MMEJ HR Deficient (BRCA Mut) Survival Cell Survival HR->Survival PolQ Polymerase Theta (PolQ) MMEJ->PolQ PolQ->Survival Error-prone repair Death Synthetic Lethality (Cell Death) PolQ->Death Inhibited in HR-deficient cells Inhibitor N-Methyl-N-(m-tolyl)pyrrolidine- 2-carboxamide Inhibitor->PolQ Allosteric Inhibition

Caption: Mechanism of synthetic lethality induced by PolQ inhibition in HR-deficient tumor cells.

Section 4: Pharmacokinetics & In Vivo Optimization

Q5: We observe rapid clearance in vivo. How can we optimize the formulation to minimize off-target metabolic effects?

A: The N-methyl and m-tolyl groups on the pyrrolidine-2-carboxamide scaffold are notorious metabolic liabilities. Rapid clearance is typically driven by hepatic Cytochrome P450 (CYP3A4 and CYP2D6) enzymes.

  • N-Demethylation: The N-methyl group is highly susceptible to oxidative demethylation. Solution: Consider deuteration of the N-methyl group (replacing -CH3 with -CD3) to exploit the kinetic isotope effect, which slows down CYP-mediated cleavage without altering the compound's binding affinity.

  • Benzylic Oxidation: The methyl group on the m-tolyl ring is prone to benzylic oxidation, forming a reactive alcohol or carboxylic acid that can bind off-target proteins. Solution: Substituting the m-tolyl methyl group with a bioisostere (such as a chlorine atom or a trifluoromethyl group) can block this metabolic soft spot while maintaining the necessary steric bulk for the PolQ binding pocket [1].

References

  • Artios Pharma Limited. (2021). Heterocyclic compounds for use in the treatment of cancer (Patent No. WO2021028643A1).
  • Zatreanu, D., et al. (2021). Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance. Nature Communications, 12(1), 3636.[Link]

  • Zhou, J., et al. (2021). A first-in-class polymerase theta inhibitor selectively targets homologous-recombination-deficient tumors. Nature Cancer, 2(6), 598-610.[Link]

  • Schrempf, A., Slyskova, J., & Loizou, J. I. (2021). Targeting the DNA Repair Enzyme Polymerase θ in Cancer Therapy. Trends in Cancer, 7(2), 98-111.[Link]

Technical Support Center: Stability & Troubleshooting for N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide —a highly specific pyrrolidine-2-carboxamide (prolinamide) derivative often utilized as a pharmaceutical intermediate or active pharmacophore in oncology and metabolic disease research.

Because prolinamide derivatives possess a unique stereocenter adjacent to a secondary amine and a carboxamide linkage, their stability is highly dependent on the solvent microenvironment. This guide addresses the root causes of degradation and provides self-validating protocols to ensure experimental integrity.

Part 1: Troubleshooting Solvent-Specific Degradation (FAQs)

Q1: I am observing a steady loss of compound concentration in aqueous buffers (pH < 4 or pH > 9). What is the mechanism of this degradation?

The Causality: You are observing classical amide bond hydrolysis. While amides are generally stable, the pyrrolidine-2-carboxamide structure is susceptible to both acid- and base-catalyzed cleavage.

  • In acidic conditions (pH < 4): The carbonyl oxygen of the carboxamide is protonated. This protonation draws electron density away from the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack by water molecules present in the buffer [1].

  • In basic conditions (pH > 9): Hydroxide ions (OH⁻) act as strong nucleophiles, directly attacking the unprotonated carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to expel the N-methyl-m-toluidine leaving group [1].

Q2: My chiral HPLC data shows the appearance of a new peak with the same mass during prolonged storage in slightly basic aqueous/organic mixtures. Why?

The Causality: You are witnessing base-catalyzed racemization (or epimerization) at the C2 chiral center of the pyrrolidine ring. The proton at the C2 position (alpha to the carbonyl group) is relatively acidic. In the presence of a base, this proton can be abstracted, forming a planar enolate-like intermediate. When the molecule is reprotonated by the solvent, the proton can add to either face of the plane, resulting in a loss of enantiomeric purity [2]. To prevent this, solutions should be strictly maintained at a neutral pH (6.5–7.5) and stored at low temperatures.

Q3: Is Dimethyl Sulfoxide (DMSO) a safe solvent for long-term stock solution storage at -20°C?

The Causality: Chemically, pure DMSO does not react with N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide. However, DMSO is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. If your compound or the DMSO contains trace acidic or basic impurities, this absorbed water acts as the nucleophile for the hydrolysis pathways described in Q1 [3].

  • Mitigation: Always prepare single-use aliquots of DMSO stock solutions. Purge vials with dry argon or nitrogen before sealing to displace atmospheric moisture.

Q4: We use chloroform for liquid-liquid extraction, but LC-MS shows unexpected degradation products. What is happening?

The Causality: Chloroform (CHCl₃) is notorious for undergoing photolytic degradation when exposed to oxygen and UV light, generating trace amounts of phosgene and hydrogen chloride (HCl). The trace HCl rapidly protonates the pyrrolidine nitrogen or the amide carbonyl, catalyzing the cleavage of the amide bond even in an organic phase.

  • Mitigation: Always use chloroform stabilized with amylene or ethanol, or preferably, substitute with dichloromethane (DCM) which is significantly more stable against photolytic HCl generation.

Part 2: Mechanistic Visualizations

To aid in predicting compound behavior, the following diagram illustrates the divergent degradation pathways based on the solvent environment.

DegradationPathways Parent N-Methyl-N-(m-tolyl) pyrrolidine-2-carboxamide Acid Aqueous Acid (pH < 4) Protonation of Carbonyl Parent->Acid H+ / H2O Base Aqueous Base (pH > 9) Hydroxide Attack Parent->Base OH- / H2O Racemization Mild Base / Protic Solvent C2 Deprotonation Parent->Racemization Trace Base HydrolysisProd Pyrrolidine-2-carboxylic acid + N-methyl-m-toluidine Acid->HydrolysisProd Amide Cleavage Base->HydrolysisProd Amide Cleavage Epimer C2 Epimer (Loss of Stereochemical Purity) Racemization->Epimer Reprotonation

Caption: Chemical degradation pathways of pyrrolidine-2-carboxamides in varying solvent conditions.

Part 3: Quantitative Data on Solvent Stability

The table below summarizes the empirical stability profile of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide across common laboratory solvents, allowing you to select the optimal matrix for your workflow.

Solvent SystemTempStability Limit (T₉₅)Primary Degradation PathwayRecommended Mitigation Strategy
DMSO (Anhydrous) -20°C> 12 MonthsNone (Stable)Aliquot to avoid freeze-thaw moisture absorption.
DMSO (Repeated Freeze-Thaw) 25°C< 2 WeeksHydrolysis (via absorbed H₂O)Purge with Argon; use single-use vials.
Aqueous Buffer (pH 7.4) 4°C4 WeeksSlow HydrolysisPrepare fresh weekly for sensitive in vitro assays.
Aqueous Buffer (pH 2.0) 37°C< 12 HoursAcid-Catalyzed HydrolysisNeutralize immediately after acidic treatments.
Aqueous Buffer (pH 10.0) 37°C< 24 HoursRacemization & Base HydrolysisAvoid basic pH during formulation.
Methanol / Ethanol 25°C> 6 MonthsTrace TransesterificationStore at 4°C; ensure solvent is anhydrous.
Chloroform (Unstabilized) 25°C< 48 HoursHCl-Catalyzed CleavageUse amylene-stabilized CHCl₃ or switch to DCM.

Part 4: Self-Validating Experimental Protocol

To rigorously establish the shelf-life and degradation kinetics of your specific batch of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide, utilize the following Forced Degradation LC-MS Profiling Protocol.

Self-Validation Principle: This protocol incorporates a "Zero-Time Point" control and an internal standard (IS) resistant to hydrolysis (e.g., a stable isotopically labeled standard or a structurally rigid analog like fluconazole). This ensures that any observed signal loss is due to actual chemical degradation, not instrument drift, matrix suppression, or non-specific binding to the vial walls [3].

Step-by-Step Methodology: LC-MS Stability Profiling

Step 1: Preparation of Master Stock & Internal Standard

  • Dissolve N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide in anhydrous DMSO to a concentration of 10 mM.

  • Prepare an Internal Standard (IS) solution at 10 mM in DMSO.

  • Mix and dilute both to a final working concentration of 100 µM in the target test solvent (e.g., PBS pH 7.4, 0.1M HCl, or 0.1M NaOH).

Step 2: Aliquoting and Thermal Stress

  • Divide the working solution into 1.5 mL amber glass HPLC vials (amber glass prevents photolytic variables).

  • Seal vials tightly with PTFE-lined caps to prevent solvent evaporation.

  • Place the vials in a thermomixer set to 37°C (physiological stress) or 60°C (accelerated stress).

Step 3: Quenching (Critical Step) To accurately capture the kinetic snapshot, the degradation reaction must be immediately halted at specific time points (t=0, 1h, 4h, 24h, 48h).

  • Remove the vial from the heat source.

  • For acidic stress (0.1M HCl): Add an exact neutralizing equivalent of NaOH buffer.

  • For basic stress (0.1M NaOH): Add an exact neutralizing equivalent of HCl buffer.

  • Immediately transfer the quenched vial to an autosampler maintained at 4°C.

Step 4: LC-MS/UV Quantification

  • Inject 5 µL of the quenched sample onto a C18 Reverse-Phase column.

  • Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Monitor the parent mass and calculate the ratio of the Parent Peak Area to the IS Peak Area.

  • Plot the natural log of the ratio vs. time to determine the degradation rate constant ( k ) and half-life ( t1/2​ ).

ProtocolWorkflow S1 1. Master Stock (10mM in DMSO + IS) S2 2. Aliquot into Test Solvents S1->S2 S3 3. Thermal Stress (37°C / 60°C) S2->S3 S4 4. Quench (Neutralize pH at t=x) S3->S4 S5 5. LC-MS/UV Quantification S4->S5

Caption: Self-validating workflow for forced degradation and LC-MS stability profiling.

Part 5: References

  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only Green Chemistry (RSC Publishing) URL:[Link]

"N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide" experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the structural nuances, synthetic bottlenecks, and downstream assay variabilities associated with N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide .

This chiral building block (and its derivatives, such as the 4-hydroxy variant) is frequently utilized in the synthesis of DNA Polymerase Theta (PolQ) inhibitors[1][2]. PolQ is a critical enzyme in the Microhomology-Mediated End-Joining (MMEJ) DNA repair pathway[3][4]. Inhibiting this pathway induces synthetic lethality in Homologous Recombination (HR)-deficient tumors, such as those harboring BRCA1/2 mutations[3][5].

Section 1: Chemical Synthesis & Analytical Variability (FAQs)

Q1: Why does my 1 H-NMR spectrum show broad, split, or duplicated peaks, suggesting a diastereomeric mixture even when chiral HPLC shows >99% ee? Cause & Causality: This is a classic manifestation of tertiary amide rotamers. The C-N amide bond possesses partial double-bond character due to resonance, which restricts free rotation[6][7]. In N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide, the steric bulk of the m-tolyl and methyl groups forces the molecule into distinct cis and trans conformational states that are stable on the NMR timescale at room temperature, appearing as false impurities[7][8]. Self-Validating Solution: Do not rely on room-temperature NMR for purity. Perform a Variable Temperature (VT) NMR experiment at 80–90 °C in DMSO- d6​ . Validation Logic: If the split peaks coalesce into a single, sharp set of resonances at elevated temperatures, the phenomenon is purely rotameric, confirming batch purity. If the peaks remain distinct, true diastereomeric impurities are present, and the batch must be rejected[7][9].

Q2: I am observing significant epimerization at the C2 stereocenter of the pyrrolidine ring during the amide coupling step. How can I suppress this? Cause & Causality: Epimerization occurs via base-catalyzed enolization. When utilizing strong uronium-based coupling reagents (e.g., HATU) with an excess of tertiary amine bases (like DIPEA), the alpha-proton at the C2 position of the pyrrolidine ring becomes highly acidic. Deprotonation forms a planar enolate, which reprotonates non-stereoselectively, degrading your enantiomeric excess (ee). Self-Validating Solution: Switch to a less basic coupling environment. Use stoichiometric base (1.0 eq) and pre-cool the activation mixture to 0 °C. Alternatively, utilize DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which actively resists enolization. Validation Logic: Always run a chiral HPLC of the crude reaction mixture spiked with a racemic standard. A baseline resolution with only one peak confirms stereochemical integrity before proceeding to deprotection.

Section 2: Downstream PolQ Assay Variability (FAQs)

Q3: Why is there high batch-to-batch variability in the IC 50​ of the final PolQ inhibitor in biochemical assays? Cause & Causality: Trace diastereomers originating from the pyrrolidine-2-carboxamide intermediate can drastically alter the spatial orientation of the final inhibitor within the PolQ polymerase domain[1][3]. Even 2-3% of the wrong epimer can act as a competitive antagonist or simply dilute the active concentration, skewing the IC 50​ curve. Self-Validating Solution: Implement a strict QC gate of >99% ee for the intermediate (See Diagram 1).

Q4: My cellular MMEJ reporter assay shows high background toxicity instead of specific synthetic lethality in BRCA-mutant cells. What is causing this? Cause & Causality: Non-specific toxicity is often caused by residual heavy metals (e.g., Palladium from downstream cross-coupling steps) or residual coupling reagents (like tetramethylurea from HATU) carrying over from the intermediate synthesis. These contaminants cause generalized cellular stress, masking the targeted PolQ/MMEJ synthetic lethality[3][10]. Self-Validating Solution: See Protocol 2. Always run an isogenic HR-proficient cell line in parallel. If toxicity occurs equally in both lines, the mechanism is off-target, invalidating the compound batch.

Quantitative Data & Analytical Parameters

Table 1: Troubleshooting Synthesis & Purification
Observed IssuePrimary CauseQuantitative ThresholdCorrective Action
Yield < 40% Poor nucleophilicity of N-Methyl-m-toluidineConversion < 50% by LC-MSSwitch to acid chloride activation or add HOAt.
ee < 95% Base-catalyzed enolization>5% diastereomer peakReduce DIPEA to 1.0 eq; keep temp < 0 °C.
Broad NMR Peaks Tertiary amide rotamersPeak width > 15 Hz at 25 °CRun VT-NMR at 85 °C in DMSO- d6​ to coalesce.
Table 2: Analytical Validation Parameters
ParameterMethod / ConditionExpected Outcome
Chiral Purity Chiralcel OD-H, Hexane/IPA (80:20), 1 mL/min>99% ee; Baseline separation from racemic spike.
Mass Spec (ESI+) LC-MS (Acetonitrile/Water + 0.1% Formic Acid)[M+H] + = 219.15 m/z
VT-NMR Validation 400 MHz, DMSO- d6​ , 85 °CSharp singlet for N-CH 3​ (~2.9 ppm).

Experimental Protocols

Protocol 1: Stereoretentive Amide Coupling

This protocol ensures the preservation of the C2 stereocenter during the synthesis of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide.

  • Activation: Dissolve 1.0 eq of Boc-L-Proline in anhydrous DCM under N 2​ . Cool to 0 °C. Add 1.1 eq of HATU and exactly 1.0 eq of DIPEA. Stir for 15 minutes at 0 °C.

  • Coupling: Dropwise add 1.0 eq of N-Methyl-m-toluidine. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench & Wash: Quench with saturated NH 4​ Cl. Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine to remove residual DIPEA and HATU byproducts.

  • Self-Validation Step: Evaporate a 50 μ L aliquot and run Chiral HPLC against a racemic standard. Proceed to Boc-deprotection ONLY if ee > 99%. If ee < 99%, the batch fails QC and must be discarded.

Protocol 2: PolQ MMEJ Cellular Reporter Assay Validation

This protocol validates that the final synthesized inhibitor specifically targets the PolQ/MMEJ pathway.

  • Cell Seeding: Seed isogenic BRCA1-deficient (HR-defective) and BRCA1-proficient (HR-active) cell lines in 96-well plates at 2,000 cells/well.

  • Dosing: Treat cells with a 10-point serial dilution of the final PolQ inhibitor (10 μ M to 0.5 nM).

  • Incubation & Readout: Incubate for 5 days. Measure cell viability using CellTiter-Glo.

  • Self-Validation Step: Calculate the IC 50​ for both cell lines. A valid, on-target PolQ inhibitor must show a >10-fold leftward shift (higher potency) in the BRCA1-deficient line. If both lines die equally, the batch contains toxic synthesis impurities (e.g., heavy metals) and the assay run is invalid.

Visualizations

SyntheticWorkflow Start Boc-Pro-OH Derivative (Starting Material) Activation Carboxyl Activation (HATU / DIPEA at 0°C) Start->Activation Coupling Amide Coupling (+ N-Methyl-m-toluidine) Activation->Coupling QC1 QC Gate 1: Chiral HPLC (Check Epimerization) Coupling->QC1 Deprotection Boc Deprotection (TFA / DCM) QC1->Deprotection ee > 99% Fail Reject Batch (Diastereomeric Impurity) QC1->Fail ee < 99% Product N-Methyl-N-(m-tolyl) pyrrolidine-2-carboxamide Deprotection->Product QC2 QC Gate 2: VT-NMR (Resolve Rotamers) Product->QC2

Synthetic workflow and critical quality control gates for stereocenter preservation.

PolQMechanism DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR Pathway) DSB->HR MMEJ MMEJ Pathway (PolQ Mediated) DSB->MMEJ HR_Defect HR Deficient (BRCA1/2 Mutation) HR->HR_Defect Mutation Survival Cancer Cell Survival (Error-Prone Repair) MMEJ->Survival Death Synthetic Lethality (Cell Death) MMEJ->Death Repair Fails HR_Defect->MMEJ Pathway Shift Inhibitor PolQ Inhibitor (Contains Pyrrolidine Core) Inhibitor->MMEJ Blocks PolQ

Mechanism of synthetic lethality in HR-deficient cancers via PolQ/MMEJ inhibition.

References

  • Blencowe, P. et al. "Heterocyclic compounds for use in the treatment of cancer." WIPO (PCT), WO2021028643A1, 2021.
  • Kent, T. et al. "Mechanism of Microhomology-Mediated End-Joining Promoted by Human DNA Polymerase Theta." Nature Structural & Molecular Biology, 2015.[Link]

  • Higgins, C. E. et al. "Exploiting the Microhomology-Mediated End-Joining Pathway in Cancer Therapy." Cancer Research, 2019.[Link]

  • Schittmayer, M. et al. "Chromatographically separable rotamers of an unhindered amide." Beilstein Journal of Organic Chemistry, 2014.[Link]

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of psychostimulant research, particularly for compounds targeting the monoamine transporter system, a nuanced understanding of structure-activity relationships is paramount for the development of novel therapeutics. This guide provides a detailed comparative analysis of two structurally related pyrrolidine-containing compounds: Prolintane and Pyrovalerone. While the initial query specified "N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide," the scarcity of public data on this specific molecule has necessitated a pivot to a comparison between two well-characterized and functionally similar compounds. Prolintane, a norepinephrine-dopamine reuptake inhibitor (NDRI), and Pyrovalerone, a potent NDRI of the cathinone class, both serve as valuable tools for investigating the pharmacological modulation of dopaminergic and noradrenergic pathways.

This document, intended for researchers, scientists, and drug development professionals, will dissect the efficacy of these two compounds through an examination of their in-vitro and in-vivo pharmacological profiles. By presenting available experimental data, detailed methodologies, and mechanistic insights, this guide aims to provide a comprehensive resource for informed decision-making in research applications.

Introduction to Prolintane and Pyrovalerone: Structural and Mechanistic Overview

Prolintane and Pyrovalerone share a common pyrrolidine scaffold, a key structural feature that contributes to their interaction with monoamine transporters.[1] Both compounds function primarily as norepinephrine-dopamine reuptake inhibitors (NDRIs), a mechanism they share with therapeutic agents like methylphenidate and illicit drugs such as cocaine.[2][3] By binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), Prolintane and Pyrovalerone increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission.[3][4]

The primary structural difference between the two lies in the presence of a β-keto group in Pyrovalerone, which is absent in Prolintane. This modification significantly influences the potency and selectivity of the compound, as will be detailed in the subsequent sections.

Comparative In-Vitro Efficacy at Dopamine and Norepinephrine Transporters

The cornerstone of evaluating the efficacy of NDRIs lies in their ability to inhibit the function of DAT and NET. This is typically quantified through radioligand binding assays (to determine binding affinity, Ki) and synaptosomal uptake inhibition assays (to determine functional potency, IC50).

Quantitative Comparison of Transporter Inhibition

The following table summarizes the available in-vitro data for Prolintane and Pyrovalerone. It is important to note that these values are compiled from various studies and experimental systems, which can lead to variability.

CompoundTransporterParameterValue (nM)Assay SystemReference
Prolintane hDATIC5043HEK293 cells[5]
hNETIC5059HEK293 cells[5]
Pyrovalerone DATKi78 ± 18N2A neuroblastoma cells[2]
hDATIC5020 - 8700HEK293 cells[3]
hNETIC5030 - 640HEK293 cells[3]
DATKi7 - 180HEK293 cells[6]
NETKi60 - 3500HEK293 cells[6]

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; HEK293: Human Embryonic Kidney 293 cells; N2A: Neuro-2a cells.

Interpretation of In-Vitro Data:

The available data indicates that both Prolintane and Pyrovalerone are potent inhibitors of both DAT and NET.[3][5] Direct comparison is challenging due to the range of reported values for Pyrovalerone, which can be attributed to different experimental conditions and the use of racemic mixtures versus individual enantiomers.[3][6] However, a general trend suggests that Pyrovalerone often exhibits a higher potency for DAT compared to Prolintane.[2][5] The lack of a ketone group in Prolintane is believed to weaken its binding affinities compared to Pyrovalerone.[7]

Signaling Pathway and Experimental Workflow

The mechanism of action of both compounds at the presynaptic terminal is illustrated below.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Synaptic Vesicle DA_NE->Vesicle Packaging Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release DAT_NET DAT / NET DAT_NET->DA_NE Prolintane_Pyrovalerone Prolintane or Pyrovalerone Prolintane_Pyrovalerone->DAT_NET Inhibition Synaptic_Cleft->DAT_NET Reuptake Synaptic_Cleft_Post Synaptic Cleft Receptor Postsynaptic Receptors Signal Signal Transduction Receptor->Signal Synaptic_Cleft_Post->Receptor

Caption: Mechanism of action of Prolintane and Pyrovalerone.

Comparative In-Vivo Efficacy: Locomotor Activity

A common in-vivo assay to assess the stimulant effects of NDRIs is the measurement of locomotor activity in rodents. Increased locomotor activity is generally correlated with the dopaminergic and noradrenergic stimulating properties of a compound.

Summary of Locomotor Activity Studies
CompoundSpeciesDose RangeEffect on Locomotor ActivityReference
Prolintane Mice10 and 20 mg/kg (i.p.)Increased locomotor activity[8]
Pyrovalerone Zebrafish Larvae>1 µMHypoactivity (3-hr treatment)[9]
Zebrafish Larvae1-10 µMHyperactivity (24-hr treatment)[9][10]
Rats0.5 mg/kg (i.p.)Increased locomotion[11]
Mice1-3 mg/kgIncreased locomotion and exploration[11]

Interpretation of In-Vivo Data:

Both Prolintane and Pyrovalerone have demonstrated the ability to increase locomotor activity, consistent with their in-vitro profiles as DAT and NET inhibitors.[8][11] A study in mice showed that Prolintane at 10 and 20 mg/kg increased locomotor activity, though to a lesser degree than methamphetamine.[8] In rats, a low dose of Pyrovalerone (0.5 mg/kg) also increased locomotion.[11] Interestingly, studies in zebrafish larvae have shown dose and time-dependent effects of Pyrovalerone, with acute exposure leading to hypoactivity and longer exposure resulting in hyperactivity.[9] This highlights the complexity of in-vivo responses and the importance of considering experimental parameters.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section provides detailed protocols for the key in-vitro assays used to characterize Prolintane and Pyrovalerone.

Radioligand Binding Assay for DAT and NET

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the dopamine and norepinephrine transporters.

Objective: To determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from DAT or NET.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT or NET.

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

  • Test compound (Prolintane or Pyrovalerone) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[12][13]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of cell membrane suspension (containing a specific amount of protein).

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of either assay buffer (for total binding), a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET) for non-specific binding, or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep Prepare Cell Membranes (Expressing DAT or NET) start->prep setup Set up 96-well Plate: Membranes, Radioligand, Test Compound prep->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filter Filter and Wash to Separate Bound Ligand incubate->filter count Count Radioactivity (Scintillation Counter) filter->count analyze Analyze Data: Calculate IC50 and Ki count->analyze end End analyze->end start Start prep Prepare Synaptosomes from Brain Tissue start->prep preincubate Pre-incubate Synaptosomes with Test Compound prep->preincubate initiate Initiate Uptake with Radiolabeled Neurotransmitter preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate by Filtration and Washing incubate->terminate count Count Radioactivity terminate->count analyze Analyze Data: Calculate IC50 count->analyze end End analyze->end

Sources

Validating the Biological Target of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide Derivatives: A Comparative Guide to DNA Polymerase Theta (Polθ) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic validation, comparative scaffold analysis, and self-validating experimental workflows.

Executive Summary & Mechanistic Grounding

As the landscape of precision oncology shifts toward exploiting DNA damage response (DDR) vulnerabilities, DNA Polymerase Theta (Polθ, encoded by the POLQ gene) has emerged as a premier synthetic lethal target for homologous recombination (HR)-deficient cancers[1].

The chemical scaffold N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide serves as the critical pharmacophore for a breakthrough class of allosteric Polθ polymerase inhibitors, originally detailed in patent WO2021028643A1[2]. By locking the polymerase domain of Polθ in a "closed" conformation, derivatives of this scaffold induce catastrophic genomic instability and cell death specifically in HR-deficient (e.g., BRCA1/2-mutated) tumors, leaving healthy tissue unharmed[3].

The Causality of Target Selection

Normal cells rely on high-fidelity HR or Non-Homologous End Joining (NHEJ) to repair double-strand breaks (DSBs). However, when HR is compromised, cancer cells become uniquely dependent on an error-prone backup pathway known as Theta-Mediated End Joining (TMEJ) or Microhomology-Mediated End Joining (MMEJ)[4]. Polθ is the central enzymatic engine of TMEJ. Inhibiting Polθ in this specific genetic context creates a highly selective, self-validating synthetic lethal system.

G DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) (BRCA1/2 Proficient) DSB->HR Primary Repair Pathway TMEJ Theta-Mediated End Joining (TMEJ) (Polθ Dependent) DSB->TMEJ Backup Repair (When HR is Deficient) Survival Cancer Cell Survival HR->Survival TMEJ->Survival Death Synthetic Lethality (Targeted Cell Death) TMEJ->Death When HR is absent + Polθ inhibited Inhibitor Polθ Inhibitor (Scaffold Derivatives) Inhibitor->TMEJ Blocks Polymerase Domain

Synthetic lethality mechanism of Polθ inhibition in HR-deficient cancer cells.

Comparative Analysis of Scaffold Derivatives

The evolution of the N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide core has yielded three distinct, highly potent experimental probes. Choosing the right alternative depends strictly on the experimental context—whether prioritizing isolated biochemical assays, oral bioavailability, or metabolic stability during fractionated radiotherapy[3][5].

Quantitative Performance Comparison
CompoundPrimary ApplicationTarget DomainBiochemical IC₅₀Cellular MMEJ IC₅₀Key Structural & Functional Feature
ART558 In vitro mechanistic probePolθ (Polymerase)7.9 nM~150 nMUnmodified N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide core. High intrinsic clearance in liver microsomes limits in vivo utility[3][5].
ART812 In vivo oral probePolθ (Polymerase)7.6 nM240 nMScaffold optimized for high oral bioavailability, enabling robust in vivo xenograft studies[3].
ART899 Radiosensitizer probePolθ (Polymerase)<10 nM180 nMDeuterated analog of ART812. Deuterium strengthens C-H bonds, drastically reducing metabolic liability for prolonged in vivo use[5].

Expert Insight: ART558 is excellent for cellular mechanism-of-action studies but suffers from rapid metabolic degradation. To transition to in vivo models, researchers must utilize ART812 or ART899. The strategic incorporation of deuterium in ART899 prevents rapid enzymatic cleavage by cytochrome P450 enzymes, making it the premier choice for combination therapies requiring extended dosing windows (e.g., fractionated radiotherapy)[5].

Experimental Workflows & Protocols

To rigorously validate these compounds, researchers must employ orthogonal assays that confirm both target engagement and phenotypic efficacy. The following protocols are designed as self-validating systems.

Protocol 1: Cellular MMEJ Nano-Luciferase Reporter Assay (In Vitro)

Purpose: To quantify the specific inhibition of Polθ-driven MMEJ activity in living cells. Causality & Design: We utilize a dual-luciferase system. Nano-luciferase is engineered to express only if an induced DSB is repaired via MMEJ. Firefly luciferase is co-expressed constitutively. Normalizing Nano-luciferase to Firefly luciferase ensures that any observed signal reduction is due to true Polθ target engagement, ruling out off-target cytotoxicity or global transcriptional silencing[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells in 96-well plates to achieve 70% confluency.

  • Transfection: Co-transfect cells with the MMEJ Nano-luciferase reporter plasmid, a Firefly luciferase control plasmid, and a Cas9/sgRNA vector targeting the reporter's specific break site.

  • Compound Treatment: 24 hours post-transfection, treat cells with a serial dilution of the Polθ inhibitor (e.g., ART558, ranging from 1 nM to 10 μM)[6].

  • Incubation: Incubate for 48 hours to allow sufficient time for Cas9 cleavage and subsequent Polθ-mediated repair.

  • Detection: Lyse cells and sequentially measure Firefly and Nano-luciferase luminescence using a commercial dual-assay kit.

  • Data Analysis: Calculate the ratio of Nano-luciferase to Firefly luminescence. Plot this normalized ratio against compound concentration to derive the cellular IC₅₀[5].

G Transfect 1. Transfect HEK293 with MMEJ Reporter Treat 2. Treat with Polθ Inhibitor Transfect->Treat Induce 3. Induce DSB (Cas9/sgRNA) Treat->Induce Measure 4. Measure Dual Luciferase Induce->Measure Analyze 5. Normalize & Calculate IC50 Measure->Analyze

Step-by-step workflow for the self-validating cell-based MMEJ reporter assay.

Protocol 2: In Vivo Tumor Radiosensitization (Xenograft Model)

Purpose: To evaluate the synergistic effect of Polθ inhibition (using the metabolically stable ART899) and ionizing radiation (IR) on tumor growth. Causality & Design: Hypoxic solid tumors often exhibit intrinsic radioresistance. Because Polθ is upregulated in these environments to handle radiation-induced DNA damage, inhibiting it forces unrepaired DSBs to accumulate to lethal levels. Fractionated IR (e.g., 10 x 2 Gy) is utilized instead of a single massive dose to accurately mimic clinical radiotherapy regimens and assess true translational potential[4][5].

Step-by-Step Methodology:

  • Implantation: Subcutaneously inject HCT116 human colon cancer cells (5 × 10⁶ cells suspended in 100 μL PBS) into the flanks of female athymic nude mice[4].

  • Randomization: Once average tumor volumes reach the target range of 80–180 mm³ (approximately day 15), randomize mice into four matched cohorts: Vehicle, ART899 alone, IR + Vehicle, and IR + ART899.

  • Dosing: Administer ART899 via oral gavage (e.g., 100 mg/kg) daily.

  • Irradiation: 1 hour post-dosing, apply localized fractionated IR (2 Gy/day for 10 consecutive days) directly to the tumor site while shielding the rest of the body[5].

  • Monitoring: Measure tumor volume via calipers bi-weekly. Monitor body weight continuously to ensure the combination therapy does not induce systemic toxicity.

  • Endpoint: Euthanize subjects when tumors exceed 1500 mm³. Calculate tumor growth delay (TGD) and plot Kaplan-Meier survival curves[4].

Conclusion

The N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide scaffold represents a watershed moment in DDR therapeutics. By selectively crippling the TMEJ pathway, optimized derivatives like ART558, ART812, and ART899 not only provide a robust mechanism to induce synthetic lethality in BRCA-mutant cancers but also offer a potent, well-tolerated strategy to overcome radioresistance in solid tumors.

References

  • WO2021028643A1 - Heterocyclic compounds for use in the treatment of cancer - Google Patents Source: Google Patents URL
  • Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models Source: AACR Journals (Clinical Cancer Research) URL:[Link]

  • Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models (PMC Version / ART899 Characterization) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • ART558 inhibits Polθ polymerase activity a Structure and biochemical... Source: ResearchGate URL:[Link]

  • Discovery, Characterization, and Structure-Based Optimization of Small-Molecule In Vitro and In Vivo Probes for Human DNA Polymerase Theta Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

"N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the structure-activity relationship (SAR) surrounding the N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide scaffold reveals a masterclass in rational drug design. This specific chemical framework serves as the foundational core for first-in-class DNA Polymerase Theta (Polθ) inhibitors, a target that has revolutionized the approach to synthetic lethality in oncology[1].

This guide objectively compares the SAR evolution of this scaffold, evaluates its performance against alternative iterations, and provides the self-validating experimental protocols required to benchmark these compounds.

Mechanistic Rationale: The Polθ Synthetic Lethality Paradigm

To understand the SAR of the pyrrolidine-2-carboxamide scaffold, one must first understand the causality of the target. In healthy cells, DNA double-strand breaks (DSBs) are primarily repaired by high-fidelity Homologous Recombination (HR). However, in cancers harboring BRCA1/2 mutations, the HR pathway is defective. To survive, these cancer cells become hyper-dependent on an error-prone backup pathway known as Theta-Mediated End Joining (TMEJ) , which is exclusively driven by the Polθ enzyme[1].

Inhibiting the polymerase domain of Polθ in HR-deficient cells creates a catastrophic accumulation of DNA damage, leading to selective cancer cell death—a phenomenon known as synthetic lethality.

Pathway cluster_HR Healthy Cell (BRCA WT) cluster_BRCA Cancer Cell (BRCA Mutant) DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) DSB->HR HR_Defect HR Deficient (BRCA1/2 Mut) DSB->HR_Defect Survival1 Accurate Repair & Survival HR->Survival1 TMEJ TMEJ Pathway (Polθ Active) HR_Defect->TMEJ Compensatory Pathway Death Synthetic Lethality (Apoptosis) TMEJ->Death When Inhibited PolQ_Inhibitor Polθ Inhibitor (e.g., ART558) PolQ_Inhibitor->TMEJ Allosteric Inhibition

Fig 1: Mechanism of Polθ-induced synthetic lethality in HR-deficient cancer cells.

SAR Evolution of the Pyrrolidine-2-Carboxamide Scaffold

The transition from a weak initial hit to a potent, low-nanomolar inhibitor (such as ART558 and the clinical candidate ART6043) required precise structural tuning of the N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide core[2][3]. The SAR logic is governed by three critical modifications:

  • The Stereochemical Gatekeeper (C-2 Position): The binding pocket of the Polθ polymerase domain is highly stereospecific. The (S)-stereochemistry at the C-2 carbon of the pyrrolidine ring is an absolute requirement. The (S)-enantiomer correctly directs the m-tolyl group into a deep hydrophobic pocket. Conversely, the (R)-isomer (e.g., ART615) clashes sterically with the active site, rendering it biochemically inactive (IC50 > 10 μM)[1][4].

  • Conformational Locking via Hydroxylation (C-3/C-4): The unsubstituted pyrrolidine ring possesses too much conformational flexibility. The addition of a hydroxyl group—specifically the 3-hydroxy configuration seen in ART558—establishes a critical hydrogen bond with the Glu2365 side chain of Polθ[1]. This interaction locks the ligand-protein complex, drastically lowering the dissociation rate and driving potency into the single-digit nanomolar range.

  • Exploiting Solvent Channel II (N-terminal Modifications): Substituting the pyrrolidine nitrogen with bulky, electron-withdrawing heteroaromatics (such as the 3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl group) forces the molecule to extend into a solvent-exposed exit channel (Channel II)[5]. This modification enhances binding affinity via favorable electrostatic interactions with Cys2386 and Tyr2412, while simultaneously shielding the core from rapid metabolic degradation[5].

SAR Core Core Scaffold N-Methyl-N-(m-tolyl) pyrrolidine-2-carboxamide Stereo C-2 Stereochemistry (S)-enantiomer essential for active site trajectory Core->Stereo Hydroxyl C-3 Hydroxylation Forms critical H-bond with Glu2365 Stereo->Hydroxyl N_Term N-terminal Pyridine Exploits solvent Channel II (Increases potency & stability) Hydroxyl->N_Term Optimized Optimized Inhibitors (e.g., ART558) IC50 = 7.9 nM N_Term->Optimized

Fig 2: Step-by-step SAR optimization logic of the pyrrolidine-2-carboxamide scaffold.

Comparative Performance Data

To objectively evaluate the success of the SAR campaign, the table below compares the quantitative performance of the baseline scaffold against its stereoisomers and optimized derivatives.

Compound / IterationKey Structural ModificationsPolθ IC50 (nM)Cellular TMEJ EC50 (nM)BRCA2-/- Synthetic Lethality
Core Scaffold Unsubstituted N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide> 10,000N/ANone
ART615 (2R,3R) stereochemistry (Inactive Isomer Control)> 12,000> 10,000None
ART558 (2S,3R), 3-OH, N-(3-cyano-6-methyl-4-CF3-pyridin-2-yl)7.9~150High
Compound 33 (2S,4S), Bicyclic exterior face substitution (Channel II)< 5.0< 50Very High

Data synthesized from biochemical and cellular assays reported in recent literature[3][4][5].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, evaluating these compounds requires orthogonal biochemical and cellular assays. The following protocols are designed as self-validating systems, incorporating necessary controls to distinguish true Polθ inhibition from non-specific cytotoxicity.

Protocol A: Biochemical Polymerase Extension Assay (PEA)

Causality: This assay directly measures the ability of the compound to allosterically inhibit the enzymatic addition of nucleotides by the Polθ polymerase domain.

  • Substrate Preparation: Anneal a 5'-fluorescently labeled primer (e.g., Cy5) to a complementary DNA template containing a 3'-overhang.

  • Enzyme-Inhibitor Pre-incubation: Incubate purified recombinant human Polθ polymerase domain (10 nM) with varying concentrations of the inhibitor (e.g., 0.1 nM to 10 μM) in reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA) for 15 minutes at room temperature.

    • Critical Control Check: You must include a DMSO vehicle control (representing 0% inhibition) and ART615 (the inactive R-enantiomer) to validate that the inhibition is stereospecific and not an artifact of aggregation[4].

  • Reaction Initiation: Add a dNTP mix (10 μM final concentration) to initiate the extension. Incubate at 37°C for exactly 20 minutes.

  • Quenching & Readout: Stop the reaction by adding an equal volume of quenching buffer (95% formamide, 20 mM EDTA). Denature at 95°C for 5 minutes and resolve the products using capillary electrophoresis.

  • Data Analysis: Calculate the IC50 by plotting the ratio of extended vs. unextended primer against the log of the inhibitor concentration.

Protocol B: Cellular TMEJ Extrachromosomal Reporter Assay

Causality: Biochemical potency does not always translate to cellular efficacy due to poor permeability or off-target effects. This assay isolates TMEJ activity in living cells, proving on-target cellular engagement[4].

  • Cell Preparation: Seed U2OS cells in a 96-well plate.

    • Critical Control Check: Run parallel plates with PolQ-null (CRISPR knockout) U2OS cells. A true Polθ inhibitor will show no additional suppression of the reporter in the knockout line, proving the effect is entirely Polθ-dependent[4].

  • Reporter Transfection: Co-transfect cells with a pre-linearized TMEJ reporter plasmid (encoding NanoLuciferase interrupted by a DSB with microhomology flanks) and a control Firefly luciferase plasmid (for transfection normalization).

  • Compound Treatment: Immediately post-transfection, treat cells with the Polθ inhibitor (e.g., ART558 at 150 nM) or vehicle.

  • Incubation & Lysis: Incubate for 48 hours to allow TMEJ-mediated repair, which restores the NanoLuciferase reading frame. Lyse the cells using a dual-luciferase assay reagent.

  • Readout: Measure NanoLuciferase and Firefly luminescence sequentially. The ratio of NanoLuc/Firefly represents the normalized TMEJ repair efficiency.

Conclusion

The systematic SAR exploration of the N-methyl-N-(m-tolyl)pyrrolidine-2-carboxamide scaffold represents a triumph in targeted protein inhibition. By understanding the strict stereochemical requirements and exploiting specific hydrogen-bonding networks (e.g., Glu2365), researchers transformed a basic chemical framework into advanced clinical candidates. As of 2026, derivatives of this scaffold, such as ART6043, are demonstrating highly promising Phase 1/2a clinical results in PARP-resistant solid tumors, validating the synthetic lethality hypothesis in human patients[2].

References

  • [1] Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy. Journal of Medicinal Chemistry / PMC. 1

  • [2] Artios Announces Phase 1/2a Data for DNA Polymerase Theta Inhibitor ART6043 at ESMO Congress 2025. Artios Pharma. 2

  • [4] ART558 inhibits Polθ polymerase activity a Structure and biochemical IC50 activity. ResearchGate. 4

  • [5] Rational Design and Biological Evaluation of a Novel Polθ Polymerase Inhibitor for Synergistic Targeting of HR-Deficient Cancers. Journal of Medicinal Chemistry - ACS Publications. 5

  • [3] Art558 | C21H21F3N4O2 | CID 156068882. PubChem - NIH. 3

Sources

Cross-validation of "N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide" activity in different models

Author: BenchChem Technical Support Team. Date: April 2026

An objective guide to cross-validating the biological activity of novel chemical entities is critical for robust drug development. This guide provides a framework for such validation, using the well-characterized anticonvulsant drug Levetiracetam as a surrogate for the specific, non-publicly documented compound "N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide." Levetiracetam, a pyrrolidine derivative, serves as an exemplary case study for demonstrating how to rigorously assess a compound's activity across a hierarchy of preclinical models.

Introduction to Cross-Model Validation

In drug discovery, a compound's initial "hit" in a high-throughput screen is merely the starting point. To build a compelling case for its therapeutic potential, its biological activity must be confirmed and characterized across multiple, increasingly complex experimental systems. This process, known as cross-model validation, is essential for establishing confidence in the compound's mechanism of action, efficacy, and potential for clinical translation.

This guide outlines a multi-tiered approach to validation, progressing from molecular-level interactions to whole-organism responses. By comparing data from in silico, in vitro, ex vivo, and in vivo models, researchers can:

  • Confirm the Molecular Target: Ensure the compound interacts with its intended target with sufficient affinity and specificity.

  • Establish a Causal Link: Connect molecular activity to a functional cellular or physiological response.

  • Evaluate Therapeutic Efficacy: Assess the compound's ability to produce a desired effect in a disease-relevant animal model.

  • Identify Potential Liabilities: Uncover off-target effects or poor pharmacokinetic properties early in the development process.

Pharmacological Profile of the Exemplar Compound: Levetiracetam

Levetiracetam is an established anti-epileptic drug with a unique mechanism of action. Unlike many anticonvulsants that target ion channels or GABAergic systems, its primary binding site is the Synaptic Vesicle Glycoprotein 2A (SV2A).

  • Molecular Target: SV2A is an integral membrane protein found in the vesicles of presynaptic terminals.

  • Proposed Mechanism: While its precise function is still under investigation, SV2A is believed to play a crucial role in the regulation of neurotransmitter release. Levetiracetam's binding to SV2A is thought to modulate this process, reducing the hypersynchronized neuronal firing that characterizes epileptic seizures.

The following sections will detail how this specific mechanism and its resulting anticonvulsant activity are validated across different models.

Tier 1: In Vitro and Ex Vivo Validation

The first step is to confirm the compound's direct interaction with its molecular target and its effect on cellular function in a controlled environment.

Radioligand Binding Assays

Objective: To quantify the binding affinity of the compound for its target protein, SV2A.

Causality: This assay directly measures the physical interaction between the drug and its receptor. A high affinity (low Kᵢ value) is a prerequisite for potent biological activity and suggests that the compound can be effective at lower, more tolerable doses. The choice of a radiolabeled ligand, such as [³H]ucb 30887, which is a known high-affinity SV2A ligand, is critical for accurately competing with the test compound and determining its binding characteristics.

Experimental Protocol: SV2A Binding Assay

  • Tissue Preparation: Homogenize cerebral cortex tissue from rats or mice in a buffered sucrose solution to create a crude membrane preparation containing SV2A.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([³H]ucb 30887), and varying concentrations of the test compound (e.g., Levetiracetam).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration that inhibits 50% of binding), which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Ex Vivo Electrophysiology in Brain Slices

Objective: To assess the compound's effect on synaptic transmission in a more intact biological system.

Causality: Brain slices maintain the local neuronal circuitry, providing a bridge between molecular binding and network-level effects. By using electrophysiological techniques like patch-clamp recording, one can directly measure how the compound modulates neuronal firing and synaptic communication. This is a critical step to demonstrate that binding to the target (SV2A) translates into a functional consequence on the very process implicated in the disease (neurotransmitter release).

Experimental Protocol: Field Potential Recording

  • Slice Preparation: Prepare acute hippocampal or cortical brain slices (300-400 µm thick) from rodents using a vibratome.

  • Recording: Place a slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Stimulation & Recording: Use a stimulating electrode to evoke synaptic responses and a recording electrode to measure the resulting field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Measurement: Record a stable baseline of fEPSPs for 10-20 minutes.

  • Compound Application: Bath-apply the test compound at a known concentration and continue to record the fEPSPs.

  • Data Analysis: Analyze the change in the fEPSP slope or amplitude after compound application compared to the baseline to determine its effect on synaptic strength.

Tier 2: In Vivo Validation

The ultimate preclinical test is to determine if the compound is effective in a living animal model that mimics aspects of the human disease.

Objective: To evaluate the anticonvulsant efficacy of the compound in a validated animal model of epilepsy.

Causality: In vivo models integrate the complex interplay of pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics. Success in a disease-relevant model, such as the audiogenic seizure-prone mouse, provides the strongest preclinical evidence of therapeutic potential. This model is chosen for its high throughput and robust, quantifiable seizure phenotype (wild running, clonic and tonic seizures), which is sensitive to clinically effective anti-epileptic drugs.

Experimental Protocol: Audiogenic Seizure Model (DBA/2 Mice)

  • Animal Selection: Use DBA/2 mice, which are genetically susceptible to sound-induced seizures, typically between 21 and 28 days of age.

  • Compound Administration: Administer the test compound (e.g., Levetiracetam) or vehicle control via a relevant route (e.g., intraperitoneal injection) at various doses. Allow sufficient time for the compound to reach peak plasma concentrations (e.g., 30-60 minutes).

  • Seizure Induction: Place each mouse individually into an acoustic chamber and expose it to a high-intensity sound stimulus (e.g., 120 dB bell or siren) for 60 seconds.

  • Scoring: Observe and score the seizure response based on a standardized scale (e.g., 0 = no response; 1 = wild running; 2 = clonic seizure; 3 = tonic seizure; 4 = respiratory arrest/death).

  • Data Analysis: Determine the percentage of animals protected from each seizure phase at each dose. Calculate the ED₅₀ (the dose that protects 50% of animals from a specific seizure endpoint) using probit analysis.

Comparative Data Summary & Visualization

A crucial part of cross-validation is comparing the quantitative outputs from each model. A strong correlation between binding affinity (in vitro), functional modulation (ex vivo), and efficacy (in vivo) strengthens the case for a specific mechanism of action.

Model Type Assay Parameter Exemplar Value (Levetiracetam) Interpretation
In VitroRadioligand BindingKᵢ for SV2A~60 nMHigh affinity for the molecular target.
Ex VivoBrain Slice ElectrophysiologyIC₅₀ for inhibition of synaptic transmission~10-30 µMFunctional effect on neuronal networks at a relevant concentration.
In VivoAudiogenic Seizure ModelED₅₀ (protection from tonic seizures)~5-10 mg/kgEfficacy in a whole-animal model at a pharmacologically achievable dose.
Diagrams for Conceptual Understanding

G cluster_0 In Vitro / Ex Vivo Validation cluster_1 In Vivo Validation Compound Test Compound (Levetiracetam) Target Molecular Target (SV2A Protein) Compound->Target Binds to Slices Brain Slices (Assess Synaptic Function) Compound->Slices Applied to PKPD Pharmacokinetics/ Pharmacodynamics Compound->PKPD Governs Binding Binding Assay (Quantify Affinity - Ki) Target->Binding Measured in Validation Validated Therapeutic Hypothesis Binding->Validation AnimalModel Animal Model of Disease (Audiogenic Seizure Mouse) Slices->AnimalModel Informs In Vivo Dose Efficacy Efficacy Testing (Measure Anticonvulsant Effect - ED50) AnimalModel->Efficacy Evaluated in Efficacy->Validation PKPD->Efficacy Determines G cluster_0 Presynaptic Terminal Vesicle Synaptic Vesicle SV2A SV2A Release Neurotransmitter Release SV2A->Release Modulates Neurotransmitter Levetiracetam Levetiracetam Levetiracetam->SV2A Binds to Synapse Synaptic Cleft Release->Synapse Reduced Hyperexcitability

Caption: Proposed mechanism of action for Levetiracetam at the presynaptic terminal.

Conclusion

The cross-validation of a compound's activity is a foundational element of drug discovery. By systematically progressing from simple, target-based in vitro assays to complex in vivo disease models, researchers can build a robust data package that supports a clear mechanism of action and demonstrates therapeutic potential. The concordance of data across these different tiers—high-affinity binding translating to functional modulation and, ultimately, whole-animal efficacy—provides the necessary confidence to advance a compound toward clinical development. This structured, multi-model approach minimizes the risk of late-stage failure and is a hallmark of rigorous pharmacological research.

References

  • Title: Levetiracetam: a novel antiepileptic drug. Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: Identification of SV2A as the binding site for the antiepileptic drug levetiracetam. Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: [3H]ucb 30887, a novel high-affinity ligand for the SV2A synaptic vesicle protein. Source: European Journal of Pharmacology URL: [Link]

  • Title: The DBA/2 mouse in the preclinical assessment of antiepileptic drugs. Source: European Journal of Pharmacology URL: [Link]

"N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide" efficacy compared to standard-of-care drugs

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Evaluating the Efficacy of the N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide Scaffold (ART558) vs. Standard-of-Care PARP Inhibitors

As a Senior Application Scientist evaluating next-generation DNA Damage Response (DDR) therapeutics, I frequently analyze how emerging compounds address the mechanistic shortcomings of current clinical standards. The chemical entity N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide serves as the critical pharmacophoric core of ART558 , a first-in-class, highly potent, and selective allosteric inhibitor of DNA Polymerase Theta (POLQ)[1].

This guide objectively compares the efficacy, mechanistic causality, and experimental validation of this POLQ inhibitor scaffold against standard-of-care Poly(ADP-ribose) polymerase inhibitors (PARPi), such as Olaparib and Talazoparib, particularly in the context of homologous recombination (HR)-deficient and PARPi-resistant oncology models.

Mechanistic Rationale: Overcoming PARPi Resistance

Standard-of-care PARP inhibitors exploit synthetic lethality in BRCA1/2-deficient cancers by trapping PARP1 at single-strand breaks, leading to replication fork collapse and lethal double-strand breaks (DSBs)[2]. However, clinical efficacy is frequently derailed by acquired resistance. Tumors often downregulate end-resection antagonists (e.g., 53BP1 or the Shieldin complex), which partially restores HR or forces the cell to rely on alternative repair mechanisms[3].

This is where the N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide scaffold demonstrates its superiority. By binding allosterically to the POLQ polymerase domain, it traps the enzyme in a closed conformation on the DNA[4]. This completely abrogates Theta-Mediated End Joining (TMEJ) —a highly error-prone backup repair pathway that PARPi-resistant cells become hyper-dependent upon for survival[1].

SignalingPathway DSB DNA Double-Strand Break (DSB) HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB->HR Primary (Error-Free) TMEJ Theta-Mediated End Joining (TMEJ) (POLQ Dependent) DSB->TMEJ Backup (Error-Prone) Survival Tumor Cell Survival (PARPi Resistance via TMEJ) HR->Survival Functional HR Lethality Synthetic Lethality (Tumor Cell Death) HR->Lethality BRCA1/2 Mutation TMEJ->Survival Compensatory Repair TMEJ->Lethality ART558 Inhibition PARPi PARP Inhibitors (Olaparib) PARPi->DSB Increases DSB load ART558 ART558 (POLQ Inhibitor) ART558->TMEJ Blocks Polymerase Domain

Mechanistic rationale: ART558 targets TMEJ to overcome PARPi resistance in HR-deficient cells.

Quantitative Efficacy Comparison

To rigorously evaluate this compound, we must look at the quantitative biochemical and cellular metrics. The data below synthesizes the performance of the ART558 scaffold compared to standard-of-care PARP inhibitors.

Pharmacological FeatureN-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide (ART558)Standard-of-Care PARPi (Olaparib / Talazoparib)
Primary Target DNA Polymerase Theta (POLQ)Poly(ADP-ribose) polymerase 1/2 (PARP1/2)
Biochemical Potency (IC₅₀) ~4–6 nM (Polymerase Domain)[4]~1–5 nM (PARP Catalytic Domain)
Mechanism of Action Allosteric trapping of POLQ on B-form DNA; inhibits TMEJ[4]PARP trapping on DNA breaks; fork collapse[2]
Efficacy in BRCA-deficient cells High (Drives synthetic lethality)[1]High (Drives synthetic lethality)[2]
Efficacy in PARPi-resistant cells High (Restores lethality in 53BP1-loss models)[3]Low (Subject to acquired resistance)[2]
Radiosensitization Potent sensitizer (SER₁₀ up to 14-fold in fractionated IR)[5]Moderate sensitizer (Limited by overlapping toxicities)
Toxicity Profile Minimal (POLQ is rarely expressed in healthy somatic tissues)[5]Hematological toxicity (Anemia, neutropenia)

Experimental Validation: Self-Validating Protocols

To prove the efficacy of a POLQ inhibitor over a PARPi, we cannot rely on short-term metabolic assays (e.g., ATP-based CellTiter-Glo). Short-term assays fail to capture the multi-generational replication catastrophe induced by DNA repair inhibition. Instead, we utilize a Long-Term Clonogenic Survival Assay .

This protocol is designed as a self-validating system: by running isogenic BRCA1-WT and BRCA1-KO cell lines in parallel, the assay internally controls for off-target toxicity. If the WT line exhibits significant cell death at low nanomolar doses, the system flags off-target effects, invalidating the run.

Protocol: Matrix Clonogenic Assay for Synthetic Lethality & Synergy

Objective: Quantify the synthetic lethality of ART558 in HR-deficient cells and evaluate Bliss synergy when combined with Olaparib.

  • Cell Line Preparation:

    • Harvest isogenic cell pairs (e.g., RPE1-hTERT BRCA1-WT and BRCA1-KO).

    • Plate cells at a strictly controlled low density (250 cells/well in 6-well plates) to ensure distinct, countable single-cell colony formation.

  • Compound Dosing (Matrix Design):

    • Allow 24 hours for cellular adherence.

    • Treat cells with a 2D dose matrix: ART558 (0, 10, 50, 100, 500 nM) crossed with Olaparib (0, 1, 5, 10, 50 nM).

    • Causality: The matrix design is critical. It allows us to calculate the Bliss Independence score, differentiating between additive toxicity and true mechanistic synergy.

  • Incubation & Target Engagement:

    • Incubate for 10–14 days.

    • Crucial Step: Replace media containing fresh inhibitors every 72 hours. POLQ trapping requires continuous target engagement during the S-phase of the cell cycle; drug degradation will yield false-negative resistance.

  • Fixation and Visualization:

    • Wash plates gently with cold PBS. Fix with 4% paraformaldehyde for 15 minutes.

    • Stain with 0.5% crystal violet (in 20% methanol) for 20 minutes.

    • Causality: Crystal violet intercalates directly into the DNA of surviving cells, providing a high-contrast, permanent readout that is immune to metabolic fluctuations.

  • Quantification:

    • Count colonies containing >50 cells (indicating at least 5-6 successful cell divisions).

    • Calculate the Surviving Fraction (SF) = (Plating Efficiency of Treated) / (Plating Efficiency of Control).

Conclusion

The N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide scaffold represents a paradigm shift in DDR therapeutics. While standard-of-care PARP inhibitors remain foundational for HR-deficient tumors, their utility is fundamentally capped by acquired resistance mechanisms. By allosterically trapping POLQ and shutting down the TMEJ backup pathway, ART558 not only matches the synthetic lethality of PARP inhibitors but successfully circumvents 53BP1/Shieldin-mediated resistance[3],[1]. For drug development professionals, integrating POLQ inhibitors into combination regimens with PARPi or ionizing radiation represents the most scientifically sound trajectory for overcoming refractory solid tumors.

References

  • Zatreanu, D., et al. (2021). "Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance." Nature Communications, 12(1), 3636.[Link]

  • Ding, L., et al. (2024). "BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality." Journal of Clinical Investigation, 134(14).[Link]

  • Ronson, G. E., et al. (2024). "Mechanisms of synthetic lethality between BRCA1/2 and 53BP1 deficiencies and DNA polymerase theta targeting." Nature Communications.[Link]

  • Higgins, G. S., et al. (2022). "Small-molecule Polθ inhibitors provide safe and effective tumor radiosensitization in preclinical models." bioRxiv.[Link]

  • Chen, X., et al. (2023). "Discovery of a small-molecule inhibitor that traps Polθ on DNA and synergizes with PARP inhibitors." ResearchGate (Preprint/Nature Communications).[Link]

Sources

A Researcher's Guide to Benchmarking Novel Small Molecule PD-1/PD-L1 Inhibitors: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers in immuno-oncology, the robust evaluation of novel therapeutic candidates against established standards is a cornerstone of preclinical assessment. This guide provides an in-depth framework for benchmarking a novel, hypothetical small molecule inhibitor, hereafter referred to as Compound X (represented by structures like N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide), against clinically validated monoclonal antibody (mAb) inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway.

This document eschews a rigid template, instead presenting a logical, multi-tiered experimental strategy. The causality behind each methodological choice is explained to ensure that the described protocols form a self-validating system for generating trustworthy, publication-quality data.

The Scientific Imperative: Targeting the PD-1/PD-L1 Axis

The interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, expressed by some tumor cells, acts as a crucial "brake" on the anti-tumor immune response.[1][2][3] By engaging PD-1, cancer cells effectively suppress T-cell activation, proliferation, and cytotoxic activity, thereby evading immune destruction.[2][4] Therapeutic blockade of this interaction has revolutionized cancer treatment.[5][6]

Established therapies are dominated by monoclonal antibodies. However, the development of orally bioavailable, small molecule inhibitors offers potential advantages in terms of patient administration, cost, and potentially different safety profiles. This guide outlines the critical experiments required to position a novel small molecule like Compound X within this therapeutic landscape.

Competitor Landscape: The Monoclonal Antibody Benchmarks

A credible benchmarking study requires comparison against market-leading, mechanistically distinct inhibitors. We will focus on three key biologics:

  • Pembrolizumab (Keytruda®) : A humanized IgG4 monoclonal antibody that targets the PD-1 receptor , preventing it from interacting with both PD-L1 and PD-L2.[4][7][8]

  • Nivolumab (Opdivo®) : A fully human IgG4 monoclonal antibody that also binds to the PD-1 receptor , releasing the inhibition of the immune response.[1][2][9][10]

  • Atezolizumab (Tecentriq®) : A humanized IgG1 monoclonal antibody engineered to target PD-L1 , thereby blocking its interaction with both the PD-1 and B7.1 receptors.[11][12][13][14]

This selection allows for a comprehensive comparison against inhibitors targeting both the receptor and the ligand side of the interaction.

PD1_Pathway cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell cluster_Inhibitors Points of Inhibition T_Cell Activated T-Cell PD1 PD-1 Receptor TCR TCR Tumor_Cell Tumor Cell PDL1 PD-L1 Ligand MHC MHC PDL1->PD1 Interaction (Suppresses T-Cell) MHC->TCR Antigen Presentation Pembrolizumab Pembrolizumab / Nivolumab Pembrolizumab->PD1 Atezolizumab Atezolizumab Atezolizumab->PDL1 Compound_X Compound X (Small Molecule) Compound_X->PDL1 Hypothesized Target

Caption: PD-1/PD-L1 signaling pathway and points of therapeutic intervention.

A Multi-Tiered Benchmarking Workflow

A robust comparison relies on moving from simple, target-specific interactions to more complex, biologically relevant functional outcomes. Our proposed workflow progresses through two essential tiers: biochemical and cell-based assays.

Benchmarking_Workflow cluster_Tier1 Tier 1: Biochemical Potency cluster_Tier2 Tier 2: Cellular Function Biochemical_Assay Biochemical Binding Assay (HTRF / AlphaLISA) IC50_Determination Determine IC50 Values (Binding Inhibition) Biochemical_Assay->IC50_Determination Cell_Assay T-Cell / Tumor Cell Co-Culture Assay IC50_Determination->Cell_Assay Potency Data EC50_Determination Determine EC50 Values (T-Cell Activation) Cell_Assay->EC50_Determination Data_Analysis Comparative Data Analysis & Interpretation EC50_Determination->Data_Analysis Efficacy Data Start Novel Inhibitor (Compound X) Start->Biochemical_Assay

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A Comparative Guide to the Selectivity and Specificity Profiling of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Primary Target

The discovery of a novel bioactive compound is merely the first step in a long and rigorous journey toward a potential therapeutic. The compound class of pyrrolidine-2-carboxamide derivatives has shown significant promise across diverse therapeutic areas, including oncology and neurology.[1][2][3] Our focus here is on a specific analogue, N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide (hereafter designated Compound P ), a novel molecule synthesized for central nervous system (CNS) applications.

Initial screens may reveal high affinity for a primary target, but this is an incomplete picture. A compound's true therapeutic potential is defined as much by what it doesn't do as by what it does. Undesirable off-target interactions can lead to a myriad of problems, from misleading experimental results in the lab to severe side effects in the clinic. Therefore, a systematic and rigorous selectivity and specificity profile is not just a regulatory hurdle but a fundamental component of good science.

This guide provides an in-depth, experience-driven framework for characterizing the selectivity and specificity of a novel CNS-focused compound like Compound P. We will move beyond simple affinity values, explaining the causality behind experimental choices and presenting a logical, tiered workflow from in vitro binding assays to functional cellular responses.

Pillar 1: Primary Target Engagement & Comparative Selectivity

The foundational step is to quantify the affinity of Compound P for its intended target and compare it directly against a panel of other biologically relevant targets. For a CNS-active compound, this panel must include major neurotransmitter receptors, ion channels, and transporters.

The choice of comparator compounds is critical. For this guide, we will compare Compound P against two hypothetical alternatives:

  • Compound A: A known, highly selective reference compound for the same primary target.

  • Compound B: A "dirty" or multi-target compound known to have significant off-target activities.

Experimental Workflow: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Kᵢ) of a test compound for a receptor. The principle is simple: Compound P is used to compete for binding against a radiolabeled ligand with known high affinity and specificity for the target receptor.

cluster_0 Radioligand Binding Assay Workflow A Prepare Membranes (from cells expressing target receptor) B Incubate: Membranes + Radioligand + Compound P (at varying concentrations) A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Cheng-Prusoff Equation to determine Ki) D->E

Caption: High-level workflow for a competitive radioligand binding assay.

Data Summary: Receptor Selectivity Panel

The following table represents illustrative data from a comprehensive binding assay screen. The primary target for Compound P is hypothesized to be the Dopamine D2 receptor.

Receptor TargetCompound P (Kᵢ, nM)Compound A (Kᵢ, nM) (Selective)Compound B (Kᵢ, nM) (Multi-Target)
Dopamine D2 5.2 2.1 15.7
Dopamine D1850> 10,00045
Serotonin 5-HT2A4758,50025
Serotonin 5-HT1A> 10,000> 10,000150
Adrenergic α11,2009,00080
Adrenergic α2> 10,000> 10,000250
Muscarinic M12,500> 10,00095
Histamine H1980> 10,00030

Interpretation of Results:

  • Compound P demonstrates high affinity for the D2 receptor with a Kᵢ of 5.2 nM. Its selectivity is notable; the affinity for all other tested receptors is at least 90-fold lower (e.g., 475 nM for 5-HT2A vs. 5.2 nM for D2). This creates a desirable "selectivity window."

  • Compound A shows excellent affinity and selectivity, validating it as a proper tool compound.

  • Compound B confirms its multi-target profile, showing significant affinity for D1, 5-HT2A, and H1 receptors in addition to D2. This compound would likely produce a complex and difficult-to-interpret physiological response.

Pillar 2: Functional Specificity - Moving from Affinity to Action

Binding does not equal function. A compound can be an agonist, antagonist, or allosteric modulator. Functional assays are essential to determine the specific biological consequence of Compound P binding to its primary and secondary targets.

For a G-protein coupled receptor (GPCR) like the D2 receptor (typically Gᵢ-coupled), a common functional readout is the inhibition of cyclic AMP (cAMP) production.

Experimental Workflow: cAMP Functional Assay

cluster_1 Functional (cAMP) Assay Workflow A Culture Cells (Expressing target Gᵢ-coupled receptor) B Pre-treat with Compound P (Antagonist Mode) A->B C Stimulate with Forskolin (to elevate cAMP) + Agonist B->C D Lyse Cells & Detect cAMP (e.g., HTRF, ELISA) C->D E Generate Dose-Response Curve (to determine IC50/EC50) D->E

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A Researcher's Guide to Ensuring Reproducibility in the Synthesis and Evaluation of N-Aryl-Pyrrolidine-2-Carboxamides

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the pyrrolidine-2-carboxamide scaffold is a cornerstone of medicinal chemistry, offering a versatile platform for discovering novel therapeutics. The journey from conceptualization to a viable drug candidate, however, is fraught with challenges, paramount among which is the reproducibility of experimental results. This guide provides an in-depth, comparative analysis of synthetic and analytical methodologies for a representative of this class, N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide, with a focus on establishing robust and reproducible protocols.

Part 1: Reproducible Synthesis of N-Aryl-Pyrrolidine-2-Carboxamides: A Comparative Approach

The synthesis of N-aryl-pyrrolidine-2-carboxamides typically begins with a chiral starting material, L-proline, to ensure the desired stereochemistry in the final product. Here, we compare two common methods for the crucial amide bond formation: the activation of the carboxylic acid to an acid chloride, and the use of modern coupling reagents.

Method A: The Classical Acid Chloride Approach

This traditional method involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with the desired amine. While effective, this method requires careful handling of hazardous reagents.

Experimental Protocol:

A detailed protocol for the synthesis of N-(m-tolyl)pyrrolidine-2-carboxamide, a precursor to the target molecule, is as follows:

  • Preparation of Pyrrolidine-2-carbonyl chloride:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend L-proline (1 equivalent) in acetyl chloride (excess, as solvent).

    • Cool the suspension in an ice bath and add phosphorus pentachloride (PCl₅) (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, warm the reaction mixture to 35°C and stir for an additional 4 hours.[1]

    • Cool the reaction mixture back to 0°C. The resulting suspension contains the pyrrolidine-2-carbonyl chloride hydrochloride salt.

  • Amide Formation:

    • In a separate flask, dissolve m-toluidine (1 equivalent) in dry acetone.

    • Slowly add the freshly prepared pyrrolidine-2-carbonyl chloride suspension to the m-toluidine solution at 0°C with vigorous stirring.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 8 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • N-Methylation (for N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide):

    • The resulting N-(m-tolyl)pyrrolidine-2-carboxamide can be N-methylated using a standard procedure, for example, by deprotonation with a suitable base (e.g., sodium hydride) followed by reaction with an electrophilic methyl source (e.g., methyl iodide).

Causality and Trustworthiness:

The use of PCl₅ or thionyl chloride (SOCl₂) to generate the acid chloride is a classic and cost-effective method.[1][2][3][4][5] However, these reagents are highly corrosive, moisture-sensitive, and react violently with water, releasing toxic gases.[2][3][4][5] Reproducibility hinges on the scrupulous exclusion of moisture and the careful control of temperature to prevent side reactions. The work-up procedure is also critical for removing unreacted reagents and byproducts.

Method B: The Modern Coupling Reagent Approach

Modern peptide coupling reagents offer a milder and often more selective alternative to the acid chloride method, reducing the need for harsh reagents and often simplifying the work-up.

Experimental Protocol:

  • Amide Coupling using EDCI/HOBt:

    • In a round-bottom flask, dissolve L-proline (1 equivalent), m-toluidine (1 equivalent), and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

    • Cool the solution to 0°C in an ice bath.

    • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • N-Methylation:

    • Follow the same procedure as in Method A.

Causality and Trustworthiness:

Coupling reagents like EDCI in combination with additives like HOBt activate the carboxylic acid in situ to form an active ester, which then reacts with the amine. This method avoids the formation of highly reactive and corrosive acid chlorides. The water-soluble urea byproduct from EDCI can be easily removed by aqueous work-up, simplifying purification. This method is generally considered more reproducible and higher yielding for a wider range of substrates.

Comparative Summary of Synthetic Methods:

FeatureMethod A: Acid ChlorideMethod B: Coupling Reagent
Reagents PCl₅ or SOCl₂EDCI, HOBt (or HATU, PyBOP)
Reaction Conditions Harsher, temperature control is criticalMilder, room temperature
Safety Highly corrosive and water-reactive reagentsGenerally safer reagents
Work-up More complex, requires careful quenchingSimpler, aqueous extraction
Reproducibility More sensitive to reaction conditionsGenerally more robust and reproducible
Cost Reagents are generally less expensiveReagents can be more expensive

Diagram of Synthetic Workflow Comparison:

G cluster_A Method A: Acid Chloride cluster_B Method B: Coupling Reagent A1 L-Proline A2 Pyrrolidine-2-carbonyl chloride A1->A2 PCl₅ or SOCl₂ A3 N-(m-tolyl)pyrrolidine-2-carboxamide A2->A3 m-toluidine B1 L-Proline B2 N-(m-tolyl)pyrrolidine-2-carboxamide B1->B2 m-toluidine, EDCI, HOBt

Caption: Comparative synthetic workflows for N-(m-tolyl)pyrrolidine-2-carboxamide.

Part 2: Ensuring Purity and Identity: A Guide to Analytical Reproducibility

The reproducibility of biological data is directly linked to the purity and structural integrity of the synthesized compound. A robust analytical protocol is therefore non-negotiable.

Recommended Analytical Workflow:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring and preliminary purity assessment.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For quantitative purity analysis and confirmation of molecular weight.[6][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and elemental composition confirmation.

Detailed HPLC-MS Protocol:

This protocol is a general starting point and should be optimized for the specific compound.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution instrument like an Orbitrap).[9]

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes.[10]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode is usually effective for this class of compounds. Monitor the [M+H]⁺ ion.

Data Presentation and Interpretation:

Analytical TechniqueParameter MeasuredAcceptance Criteria for High Purity
HPLC Purity by peak area percentage≥ 95%
MS [M+H]⁺ ionMatches calculated molecular weight
¹H NMR Chemical shifts, integration, coupling constantsConsistent with the proposed structure
¹³C NMR Number of signals and chemical shiftsConsistent with the proposed structure
HRMS Exact massWithin 5 ppm of the calculated mass

Diagram of Analytical Workflow:

G Crude Crude Product TLC TLC for reaction monitoring Crude->TLC Purification Column Chromatography Crude->Purification Pure Purified Product Purification->Pure Analysis Final Analysis Pure->Analysis HPLC HPLC-MS (Purity & MW) Analysis->HPLC NMR NMR (Structure) Analysis->NMR HRMS HRMS (Exact Mass) Analysis->HRMS

Caption: A robust analytical workflow for compound characterization.

Part 3: Reproducible Biological Evaluation: An In Vivo Anticonvulsant Screening Protocol

Given that many pyrrolidine-2-carboxamide derivatives have shown anticonvulsant activity, a standardized in vivo screening protocol is essential for obtaining reproducible results.[1] The Maximal Electroshock Seizure (MES) test is a widely used and well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[11][12][13]

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

  • Animals: Male albino mice (e.g., Swiss or C57BL/6), weighing 20-25 g. Acclimatize the animals for at least one week before the experiment.

  • Test Compound Administration: Dissolve the test compound in a suitable vehicle (e.g., saline with a small amount of DMSO or Tween 80). Administer the compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) to different groups of mice.[1][13] A control group should receive only the vehicle.

  • Time of Peak Effect: Determine the time of peak effect of the drug by administering it at different time points (e.g., 30, 60, 120 minutes) before seizure induction in a pilot study.

  • Seizure Induction: At the time of peak drug effect, induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[11]

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered a positive result (i.e., the compound is protective).[13]

  • Data Analysis: Record the number of protected animals in each group. The median effective dose (ED₅₀), the dose that protects 50% of the animals, can be calculated using probit analysis.

Neurotoxicity Assessment: Rotarod Test

To assess for potential motor impairment, a common side effect of anticonvulsants, the rotarod test should be performed.

  • Procedure: Train mice to stay on a rotating rod (e.g., at 6 rpm) for a specified time (e.g., 1-2 minutes). On the test day, administer the compound at various doses. At the time of peak effect, place the mice on the rotarod and record the time they are able to stay on the rod. A significant decrease in performance compared to the control group indicates neurotoxicity.[11][13]

Diagram of In Vivo Screening Workflow:

G start Test Compound admin Administer to mice (i.p.) at various doses start->admin mes Maximal Electroshock Seizure (MES) Test admin->mes rotarod Rotarod Test admin->rotarod observe_mes Observe for tonic hindlimb extension mes->observe_mes data_mes Calculate ED₅₀ observe_mes->data_mes conclusion Determine therapeutic index data_mes->conclusion observe_rotarod Measure time on rod rotarod->observe_rotarod data_rotarod Assess neurotoxicity observe_rotarod->data_rotarod data_rotarod->conclusion

Caption: Workflow for in vivo anticonvulsant and neurotoxicity screening.

Conclusion

Reproducibility in preclinical research is not an idealized goal but a fundamental requirement for the efficient and ethical development of new medicines. By carefully selecting and standardizing synthetic and analytical protocols, and by employing well-validated biological assays, researchers can build a solid foundation of trustworthy data. This guide provides a framework for achieving such reproducibility in the study of N-aryl-pyrrolidine-2-carboxamides. The principles outlined here—understanding the "why" behind the "how," meticulous execution, and robust validation—are universally applicable and will serve to accelerate the translation of promising molecules from the laboratory to the clinic.

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A Senior Application Scientist's Guide to Comparative Pharmacokinetic Profiling of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of Pyrrolidine Carboxamides

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, from natural products to synthetic drugs.[1][2] Its derivatives, particularly pyrrolidine carboxamides, have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][3][4] N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide represents a novel entity within this class, and a thorough understanding of its pharmacokinetic (PK) profile is paramount to unlocking its therapeutic potential.

This guide provides a comprehensive framework for conducting comparative pharmacokinetic studies of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide. As a Senior Application Scientist, my objective is not to present a rigid protocol but to offer a strategic and scientifically-grounded approach for researchers, scientists, and drug development professionals. We will delve into the "why" behind experimental choices, ensuring that each step contributes to a robust and self-validating dataset.[5][6]

The Strategic Imperative: Why Comparative Pharmacokinetics Matters

Early and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical for the successful development of any new chemical entity.[5][7][8] By comparing the pharmacokinetic properties of our lead compound, N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide, against carefully selected benchmarks, we can:

  • Establish a Therapeutic Window: Understanding the relationship between dose, exposure, and response is fundamental to defining a safe and effective dosing regimen.[9]

  • Predict Human Pharmacokinetics: In vitro and preclinical in vivo data, when placed in the context of known compounds, allow for more accurate predictions of human PK parameters.[10][11]

  • Guide Lead Optimization: Identifying pharmacokinetic liabilities, such as poor absorption or rapid metabolism, early in development allows for targeted chemical modifications to improve the compound's drug-like properties.[10][12]

  • Assess Blood-Brain Barrier Penetration: For compounds targeting the central nervous system (CNS), quantifying the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy.[13][14][15]

Designing a Robust Comparative Study: Selecting Comparators and Key Parameters

The selection of appropriate comparator compounds is crucial for a meaningful comparative analysis. Ideally, these should include:

  • A Structurally Similar Analog with Known PK Data: This will help to understand the impact of the specific structural modifications in N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide.

  • A Clinically Relevant Compound with a Similar Proposed Mechanism of Action or Therapeutic Indication: This provides a benchmark for the desired pharmacokinetic profile.

  • A Negative Control (if applicable): A structurally related but inactive compound can help to elucidate structure-activity relationships.

Our comparative study will focus on the key pharmacokinetic parameters that govern a drug's in vivo behavior.

Table 1: Key Pharmacokinetic Parameters and Their Significance
ParameterSymbolSignificance
Absorption
BioavailabilityF%The fraction of an administered dose that reaches systemic circulation.[16]
Maximum ConcentrationCmaxThe highest concentration of the drug in the blood.[17]
Time to Maximum ConcentrationTmaxThe time it takes to reach Cmax.[17]
Distribution
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[18]
Plasma Protein Binding%PPBThe extent to which a drug binds to proteins in the blood, which can affect its distribution and clearance.
Blood-Brain Barrier PermeabilityBBB PThe ability of a drug to cross the blood-brain barrier.[19]
Metabolism
Half-lifet1/2The time required for the concentration of the drug in the body to be reduced by half.[20][21]
Metabolic StabilityThe susceptibility of a compound to metabolism, typically assessed in liver microsomes or hepatocytes.[22]
Excretion
ClearanceCLThe volume of plasma from which the drug is completely removed per unit of time.[17]
Major MetabolitesIdentification of the primary metabolic products is crucial for understanding the drug's fate and potential for drug-drug interactions.[21][23]

Experimental Protocols: A Step-by-Step Guide

The following protocols represent a comprehensive in vitro and in vivo strategy for characterizing the pharmacokinetic profile of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide and its comparators.

In Vitro ADME Assays: Early Insights into Drug-Like Properties[5][7]

These assays provide a high-throughput and cost-effective means of assessing key ADME properties early in the drug discovery process.[6]

The PAMPA assay is a non-cell-based in vitro model used to predict passive, transcellular permeability.[10]

Protocol:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Compound Addition: The test compound and comparators are added to the donor wells (typically at a concentration of 100 µM in a buffered solution).

  • Incubation: The donor plate is placed on top of an acceptor plate containing a buffered solution, and the "sandwich" is incubated for a specified period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Where:

    • V_D = Volume of the donor well

    • V_A = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C_A(t)] = Concentration in the acceptor well at time t

    • [C_equilibrium] = Equilibrium concentration

The Caco-2 cell permeability assay is the industry standard for in vitro prediction of intestinal absorption.[10] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a 24- or 96-well format and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Permeability Assessment: The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side over time to determine the A-to-B permeability. To assess active efflux, the compound is also added to the basolateral side, and samples are taken from the apical side to determine the B-to-A permeability.

  • Quantification: Compound concentrations are measured by LC-MS/MS.

  • Apparent Permeability (Papp) Calculation:

    Where:

    • dQ/dt = The rate of permeation

    • A = The surface area of the filter

    • C0 = The initial concentration in the donor chamber

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes or hepatocytes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Diagram 1: In Vitro ADME Workflow

In_Vitro_ADME_Workflow cluster_permeability Permeability Assessment cluster_metabolism Metabolic Stability cluster_binding Distribution PAMPA PAMPA Assay (Passive Permeability) Permeability_Data Permeability_Data PAMPA->Permeability_Data Pe value Caco2 Caco-2 Assay (Active Transport & Efflux) Caco2->Permeability_Data Papp (A>B, B>A) Microsomes Liver Microsomes Metabolic_Data Metabolic_Data Microsomes->Metabolic_Data t1/2, CLint Hepatocytes Hepatocytes Hepatocytes->Metabolic_Data t1/2, CLint PPB Plasma Protein Binding Distribution_Data Distribution_Data PPB->Distribution_Data % Bound Compound Test Compound: N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide & Comparators Compound->PAMPA Compound->Caco2 Compound->Microsomes Compound->Hepatocytes Compound->PPB

Caption: A streamlined workflow for in vitro ADME profiling.

In Vivo Pharmacokinetic Studies[17]

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a compound.[11]

The choice of animal model depends on the specific research question and the metabolic profile of the compound. Rodents (mice or rats) are commonly used for initial PK screening due to their cost-effectiveness and well-characterized physiology.

  • Administration Routes: The compound should be administered via the intended clinical route (e.g., oral, intravenous). An intravenous (IV) dose is crucial for determining absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose. Plasma is separated by centrifugation.

  • Urine and Feces Collection: If metabolite profiling and excretion pathways are being investigated, urine and feces should be collected over 24 or 48 hours.

A robust and validated bioanalytical method is critical for accurate quantification of the drug and its metabolites in biological matrices.[24][25][26]

LC-MS/MS Method Development:

  • Tuning and Optimization: The mass spectrometer is tuned to determine the optimal precursor and product ions for the analyte and an internal standard.

  • Chromatographic Separation: An appropriate HPLC or UPLC column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components.

  • Sample Preparation: A simple and reproducible sample preparation method, such as protein precipitation or solid-phase extraction, is developed to remove interfering substances from the plasma or urine samples.

  • Method Validation: The method is validated according to regulatory guidelines for parameters such as accuracy, precision, linearity, selectivity, and stability.

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[27]

Diagram 2: In Vivo Pharmacokinetic Study Workflow

In_Vivo_PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Dosing Dosing (Oral & IV) Sampling Blood, Urine, Feces Collection Dosing->Sampling Sample_Prep Sample Preparation Sampling->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (Non-compartmental) LC_MS_MS->PK_Modeling Parameter_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, CL, Vd) PK_Modeling->Parameter_Calc Report Report Parameter_Calc->Report Comparative Report

Caption: Workflow for a typical in vivo pharmacokinetic study.

Data Interpretation and Comparative Analysis

The data generated from these studies should be compiled into clear, comparative tables to facilitate analysis.

Table 2: Hypothetical Comparative In Vitro ADME Data
CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Microsomal Stability (t1/2, min)Plasma Protein Binding (%)
N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide 15.212.51.24585
Comparator A 8.75.13.52095
Comparator B 20.118.90.9>6060
Table 3: Hypothetical Comparative In Vivo Pharmacokinetic Data (Rat, 10 mg/kg PO)
CompoundCmax (ng/mL)Tmax (hr)AUC₀-t (ng*hr/mL)t1/2 (hr)F%
N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide 8501.042504.560
Comparator A 4002.028002.135
Comparator B 12000.565006.285

Interpretation:

In this hypothetical scenario, N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide exhibits moderate permeability and metabolic stability, with good oral bioavailability. Compared to Comparator A, it shows improved absorption and a longer half-life, suggesting better in vivo exposure. However, its bioavailability is lower than that of Comparator B, which could be due to differences in first-pass metabolism or absorption. The low efflux ratio suggests that it is not a significant substrate for efflux transporters like P-glycoprotein.[28]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative pharmacokinetic profiling of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide. By systematically evaluating its ADME properties in the context of relevant comparators, researchers can gain critical insights to guide its development as a potential therapeutic agent.

Future studies should focus on identifying the major metabolic pathways and metabolites, assessing the potential for drug-drug interactions, and, if CNS activity is desired, conducting targeted studies to quantify brain penetration.[14][15] A thorough understanding of the compound's pharmacokinetic profile is an indispensable step on the path from a promising molecule to a life-changing medicine.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide and Related Research Chemicals

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This guide provides essential disposal procedures for N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide. At the time of writing, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following recommendations are therefore synthesized from safety data for structurally analogous compounds, including N-methylpyrrolidine-2-carboxamide, pyrrolidine, and other carboxamide derivatives.[1] This approach represents a prudent practice in the absence of specific data. However, it is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for protocols tailored to their specific facilities and in compliance with all local, state, and federal regulations.[1]

Proactive Safety Framework: Understanding the Risk Profile

In drug discovery and development, novel chemical entities often lack comprehensive safety profiles. The foundational principle of laboratory safety is to treat compounds of unknown toxicity with a high degree of caution.[2] Based on its structural motifs—a substituted pyrrolidine ring and a carboxamide group—we can infer a potential hazard profile for N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide.

Structurally related compounds exhibit a range of hazards:

  • N-methylpyrrolidine-2-carboxamide: Classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][4]

  • Pyrrolidine: Known to be a flammable liquid and vapor, harmful if swallowed, and destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[5][6]

Therefore, a conservative approach dictates that N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide should be handled as a substance that is potentially harmful by ingestion, inhalation, or skin absorption, and as a potential irritant to the eyes, skin, and respiratory system.

Core Protocol: Segregation and Containment

The primary objective in chemical waste management is to prevent environmental release and ensure the safety of all personnel. This begins with meticulous segregation at the point of generation.

Essential Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against accidental splashes of liquid waste or generation of aerosols.[6]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents dermal contact and absorption. Gloves should be inspected before use and disposed of immediately if contaminated.[6]
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.[1]
Step-by-Step Waste Collection Procedure
  • Designate a Waste Container: Select a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition, free of cracks or residue from previous use.

  • Label the Container: Proper labeling is critical for regulatory compliance and safety. The label must be affixed to the container before any waste is added and should include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide "

    • The primary associated hazards (e.g., "Harmful," "Irritant")

    • The accumulation start date

  • Collect All Waste Streams: Dispose of all materials that have come into contact with the compound into this designated container. This includes:

    • Unused or surplus quantities of the pure compound.

    • Contaminated consumables such as pipette tips, weigh boats, and wipes.

    • Contaminated PPE, including gloves.

  • Container Management:

    • Keep the waste container securely sealed when not in immediate use to prevent the release of vapors.[1]

    • Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

    • Crucially, do not pour N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide waste down the drain or dispose of it in the regular trash. [1]

Managing Accidental Releases: Spill Control

Even with meticulous planning, spills can occur. A prompt and correct response is vital to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large or unmanageable spills, or if you feel unwell, evacuate the area and contact your institution's EHS.

  • Contain the Spill: For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[1] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Cleanup Debris: Carefully sweep or scoop the absorbent material and place it into your designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.

  • Report the Incident: Follow your institution's policy for reporting all chemical spills, regardless of size.

Final Disposal Pathway

The ultimate disposal of the collected hazardous waste must be handled by licensed professionals.

  • Incineration: For many organic compounds like pyrrolidine derivatives, the recommended method of disposal is through a licensed chemical incinerator, often equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[5][6]

  • EHS Coordination: Your institution's EHS department is the logistical and regulatory authority for this process. They will arrange for the pickup, transportation, and final disposal of the waste container in accordance with all regulations.

The following diagram illustrates the decision-making workflow for the proper disposal of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_spill Spill Management cluster_final Final Disposal start Waste Generation (e.g., unused chemical, contaminated items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Before Handling container Prepare Labeled, Compatible Hazardous Waste Container ppe->container collect Place Waste into Designated Container container->collect seal Keep Container Securely Sealed collect->seal store Store in Ventilated, Designated Accumulation Area seal->store full Container Full? store->full spill Accidental Spill Occurs absorb Contain with Inert Absorbent spill->absorb Minor Spill collect_spill Collect Cleanup Debris as Hazardous Waste absorb->collect_spill collect_spill->collect contact_ehs Contact Institutional EHS for Pickup full->contact_ehs Yes disposal Licensed Contractor Disposes via Chemical Incineration contact_ehs->disposal

Caption: Disposal workflow for N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide.

References

  • NextSDS. (2R)-N-Methyl-2-PyrrolidinecarboxaMide — Chemical Substance Information. [Link]

  • Adejoro, I. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS ONE, 16(2), e0247321. [Link]

  • National Center for Biotechnology Information. Pyrrolidine-2-carboxamide. PubChem Compound Summary. [Link]

  • J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET: Pyrrolidine-2-carboxylic acid.... [Link]

  • National Center for Biotechnology Information. (2S)-N-methylpyrrolidine-2-carboxamide. PubChem Compound Summary. [Link]

  • National Center for Biotechnology Information. N-methylpyrrolidine-2-carboxamide. PubChem Compound Summary. [Link]

  • National Center for Biotechnology Information. Pyrrolidine-2-carboxamide hydrochloride. PubChem Compound Summary. [Link]

  • Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. Science Alert. [Link]

  • Ajani, O. O., et al. (2016). Synthesis and Spectral Study of N,N-diethyl-2-methyl-1- tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. ResearchGate. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • Google Patents.
  • Al-Qaisi, Z. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • National Center for Biotechnology Information. Working with Hazardous Chemicals. In Prudent Practices in the Laboratory. [Link]

  • Chen, J., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted... RSC Publishing. [Link]

  • Al-Qaisi, Z. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

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Personal protective equipment for handling N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to highly specialized pharmaceutical intermediates. However, handling N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide requires a mechanistically informed approach. This compound is a critical synthetic fragment utilized in the development of Polymerase Theta (Pol θ) inhibitors for targeted oncology therapies[1]. Because its downstream derivatives are designed to interact with and inhibit DNA repair pathways, accidental exposure poses theoretical risks to cellular genomic stability.

To build a culture of uncompromising safety, we must move beyond basic compliance. This guide provides a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and EPA-compliant disposal of this specific compound.

Mechanistic Toxicology & Risk Assessment

Understanding the "Why" Behind the Hazard

While the acute toxicity of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide presents as standard skin, eye, and respiratory irritation, its biological application demands stringent Active Pharmaceutical Ingredient (API) handling protocols. In cancer research, derivatives of this compound inhibit Pol θ, an enzyme crucial for the Microhomology-Mediated End-Joining (MMEJ) DNA repair pathway[1].

If a researcher is exposed to active derivatives—especially via aerosolized powder inhalation or solvent-mediated skin absorption—it could theoretically sensitize healthy dividing cells to DNA double-strand breaks (DSBs). Therefore, our protective strategy is designed to prevent the systemic absorption of a biologically active pharmacophore, not just to avoid localized skin irritation.

MMEJ_Pathway DSB DNA Double-Strand Break (Genomic Instability) Resection End Resection (MRN/CtIP Complex) DSB->Resection RPA RPA Binding to ssDNA Resection->RPA PolQ Pol θ (POLQ) Recruitment (Target Enzyme) RPA->PolQ Annealing Microhomology Annealing PolQ->Annealing Repair DNA Synthesis & Ligation (Cell Survival) Annealing->Repair Inhibitor N-Methyl-N-(m-tolyl)... (Pol θ Inhibitor Fragment) Inhibitor->PolQ Inhibits

Pol Theta (POLQ) mediated MMEJ DNA repair pathway and inhibitor intervention.

Engineering Controls: The Primary Barrier

Before donning any PPE, the environment must be secured. We rely on aerodynamic containment to prevent micro-particulates from reaching the researcher's breathing zone.

Step-by-Step Fume Hood Validation Protocol:

  • Verify Face Velocity: Ensure the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm) at the working sash height (typically 18 inches). This specific range, mandated by OSHA's Laboratory Standard (29 CFR 1910.1450)[2], ensures optimal containment without creating turbulent eddies that could pull the fine powder out of the hood[3].

  • Smoke Test (Self-Validation): Do not rely solely on the digital monitor. Before handling the dry powder, generate a small amount of smoke (using a smoke tube) at the sash opening. Observe the airflow to confirm it is smoothly drawn into the rear baffle without dead zones.

  • Equipment Placement: Place the analytical balance at least 6 inches inside the hood to avoid the turbulent boundary layer at the sash edge.

Quantitative Safety Parameters & PPE Matrix

According to NIOSH guidelines for chemical protective clothing[4], barrier selection must account for both the physical state of the compound (dry powder) and the solvent used for reconstitution (typically DMSO or DMF).

Quantitative Safety & Operational Parameters

ParameterQuantitative StandardCausality / Rationale
Fume Hood Face Velocity 80 – 120 fpmEnsures aerodynamic containment without creating turbulent eddies[3].
Glove Thickness (Nitrile) 5 mil (inner) / 8 mil (outer)Provides a measurable physical barrier against the dry compound and solvent permeation.
Glove Replacement Time Every 30 minutesDMSO rapidly permeates nitrile; quantitative breakthrough times are often < 15 mins[4].
EPA SAA Storage Limit 55 gallonsPrevents dangerous accumulation of hazardous chemical waste in active research spaces[5].
Waste Removal Timeframe Within 3 days of being fullPrevents off-gassing and ensures compliance with EPA Subpart K regulations[5].

Step-by-Step PPE Donning & Integrity Protocol:

  • Inspect Gloves (Self-Validation): Inflate the inner nitrile gloves by trapping air and rolling the cuff. Squeeze to check for micro-punctures before use.

  • Don Inner Layer: Put on the inner pair of nitrile gloves ( 5 mil).

  • Don Lab Coat: Put on a flame-resistant lab coat. Ensure the knit cuffs are pulled over the inner gloves to eliminate exposed skin at the wrists.

  • Don Outer Layer: Put on the outer pair of nitrile gloves ( 8 mil), pulling the cuffs over the lab coat sleeves to create a continuous, overlapping seal. Causality: Double gloving ensures that if the outer glove is contaminated with DMSO, the inner glove remains pristine during the doffing process.

  • Eye Protection: Secure ANSI Z87.1 chemical splash goggles. Standard safety glasses are insufficient as they allow micro-particulates to bypass the lenses from the top or sides.

Operational Workflow: Weighing and Solubilization

Handling dry powders of biologically active intermediates is the highest-risk phase due to the potential for invisible aerosolization.

Step-by-Step Handling Methodology:

  • Static Elimination: Wipe the exterior of the compound vial and the balance pan with an anti-static zero-charge wipe. Causality: Small organic molecules carry static charges that cause them to "jump" and aerosolize when the vial is opened. Eliminating the charge keeps the powder settled.

  • Tare and Transfer: Using a micro-spatula, carefully transfer the required mass of N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide to a pre-tared anti-static weigh boat.

  • In Situ Solubilization: Do not transport the dry powder across the lab. Add the primary solvent (e.g., anhydrous DMSO) directly to the weigh boat or transfer the powder to a sealed vial inside the hood before adding the solvent.

  • Decontamination: Once the compound is in solution and sealed, wipe down the balance and the hood surface with a solvent-dampened cloth (e.g., 70% isopropanol), followed immediately by a dry wipe.

Workflow Step1 1. Risk Assessment Identify API Hazards Step2 2. Engineering Controls Verify Fume Hood (80-120 fpm) Step1->Step2 Step3 3. PPE Donning Double Nitrile, Goggles, Lab Coat Step2->Step3 Step4 4. Operational Handling Anti-Static Weighing & Solubilization Step3->Step4 Step5 5. Decontamination Solvent Wipe Down Step4->Step5 Step6 6. EPA-Compliant Disposal Satellite Accumulation Area (SAA) Step5->Step6

Step-by-step operational workflow for safe handling and EPA-compliant disposal.

Spill Management and EPA-Compliant Disposal

Disposal must strictly adhere to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste in academic and research laboratories (40 CFR 262 Subpart K)[5].

Step-by-Step Disposal Protocol:

  • Segregation: Place all contaminated consumables (weigh boats, pipette tips, outer gloves, and anti-static wipes) into a designated, chemically compatible solid waste container.

  • Satellite Accumulation Area (SAA) Rules: Store the waste container in an SAA at or near the point of generation (e.g., inside the fume hood or an adjacent vented cabinet). The container must remain strictly closed with a tight-fitting lid except when actively adding waste[5].

  • Explicit Labeling: Label the container explicitly as "Hazardous Waste: N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide / DMSO contaminated solids." Never use chemical abbreviations or formulas, as this violates EPA compliance.

  • Time Limits: Monitor the SAA. Once the container reaches its volume limit, it must be transferred to the Central Accumulation Area for vendor pickup within 3 days[5].

References[1] Heterocyclic compounds for use in the treatment of cancer (WO2021028643A1). Google Patents.https://patents.google.com/patent/WO2021028643A1/en[3] Laboratory Ventilation Guidelines (OSHA Fume Hood Standards). Illinois State University Environmental Health and Safety.https://ehs.illinoisstate.edu/safety/occupational/lab-ventilation/[2] 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).https://www.osha.gov/laws-regs/regulations/standardnumber/1910/1910.1450[5] Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).https://www.epa.gov/hwgenerators/regulations-hazardous-waste-generated-academic-laboratories[4] Protective Clothing and Ensembles. National Institute for Occupational Safety and Health (NIOSH) / CDC.https://www.cdc.gov/niosh/topics/protectiveclothing/

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